4-(4-Chlorophenyl)-2-hydroxythiazole
Description
The exact mass of the compound 4-(4-Chlorophenyl)-2-hydroxythiazole is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55674. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(4-Chlorophenyl)-2-hydroxythiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-2-hydroxythiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-(4-chlorophenyl)-3H-1,3-thiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS/c10-7-3-1-6(2-4-7)8-5-13-9(12)11-8/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XODFWCAVOQHJFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=O)N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288393 | |
| Record name | 4-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2103-98-2 | |
| Record name | 2103-98-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55674 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(4-Chlorophenyl)-1,3-thiazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70288393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-Chlorophenyl)-2-hydroxythiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Mechanistic Pathway of 4-(4-Chlorophenyl)-2-hydroxythiazole
Executive Summary
This technical guide provides an in-depth exploration of the synthesis mechanism for 4-(4-chlorophenyl)-2-hydroxythiazole, a pivotal intermediate in the development of novel pharmaceuticals and agrochemicals.[1] The thiazole moiety is a cornerstone in medicinal chemistry, and understanding its synthesis is critical for researchers and drug development professionals.[2][3][4] This document delineates the prevalent Hantzsch thiazole synthesis pathway, offering a detailed mechanistic breakdown, a field-proven experimental protocol, and a critical discussion on the compound's inherent tautomerism. By explaining the causality behind experimental choices and grounding all claims in authoritative sources, this guide serves as a self-validating resource for scientists in the field.
Introduction: The Significance of the 4-Aryl-2-hydroxythiazole Scaffold
4-(4-Chlorophenyl)-2-hydroxythiazole is a heterocyclic compound of significant interest due to its versatile application as a building block for more complex, biologically active molecules.[1] The presence of the chlorophenyl group often enhances the biological activity of the resulting compounds, making this intermediate a valuable candidate in drug discovery and agricultural science.[1] Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5][6] A thorough understanding of the synthesis of this key intermediate is therefore fundamental to innovation in these areas.
Table 1: Physicochemical Properties of 4-(4-Chlorophenyl)-2-hydroxythiazole
| Property | Value | Reference |
| CAS Number | 2103-98-2 | [1] |
| Molecular Formula | C₉H₆ClNOS | [1] |
| Molecular Weight | 211.67 g/mol | [1] |
| Appearance | Cream colored powder | [1] |
| Melting Point | 218-224 °C | [1] |
The Hantzsch Thiazole Synthesis: The Primary Synthetic Route
The most reliable and widely employed method for synthesizing 4-substituted thiazoles is the Hantzsch thiazole synthesis, first reported in the late 19th century.[4][6] This reaction involves the condensation of an α-haloketone with a thioamide-containing compound.[7][8] For the synthesis of the title compound, the specific precursors are 2-chloro-1-(4-chlorophenyl)ethanone (an α-haloketone) and thiourea. The reaction is driven by the formation of the highly stable, aromatic thiazole ring.[7]
The Core Mechanism: A Step-by-Step Analysis
The Hantzsch synthesis proceeds through a well-established multi-step pathway involving nucleophilic substitution, intramolecular cyclization, and dehydration.[8] The driving force is the formation of the final, stable aromatic product.[7]
Step 1: Nucleophilic Attack (Sₙ2 Reaction) The reaction initiates with the sulfur atom of thiourea, a potent nucleophile, attacking the α-carbon of 2-chloro-1-(4-chlorophenyl)ethanone. This is a classic Sₙ2 reaction that displaces the chloride leaving group, forming an S-alkylated isothiouronium salt intermediate.[7][8]
Step 2: Intramolecular Cyclization One of the nitrogen atoms of the isothiouronium intermediate then acts as an intramolecular nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This step forms a five-membered ring, resulting in a 4-hydroxythiazoline intermediate.[8]
Step 3: Dehydration and Aromatization The 4-hydroxythiazoline intermediate is unstable and readily undergoes acid-catalyzed dehydration. The elimination of a water molecule introduces a double bond within the ring, leading to the formation of the stable, aromatic 2-amino-4-(4-chlorophenyl)thiazole cation. The initial product is typically isolated as its hydrohalide salt.
Step 4: Hydrolysis to 2-Hydroxythiazole While the direct product of the Hantzsch reaction with thiourea is a 2-aminothiazole, the 2-hydroxythiazole can be obtained through subsequent hydrolysis of the 2-amino group or by using a thiocarbamate in place of thiourea.[4] However, in many reported syntheses, the product is named as the 2-hydroxy variant, which points to the crucial role of tautomerism, as discussed in the next section. For the purpose of this guide, we will consider the direct formation and the subsequent tautomeric equilibrium.
Caption: Hantzsch Synthesis Mechanism
Critical Insight: The 2-Hydroxy vs. Thiazol-2(3H)-one Tautomerism
A crucial aspect of the chemistry of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with the corresponding thiazol-2(3H)-one form.[9] This is a form of keto-enol tautomerism, where the "enol" is the 2-hydroxythiazole and the "keto" is the thiazol-2(3H)-one.
The position of this equilibrium is influenced by several factors, including the physical state (solid vs. solution) and the polarity of the solvent.[9][10] While the compound is often named as the 2-hydroxy tautomer, spectroscopic and theoretical studies frequently indicate that the thiazol-2(3H)-one form is the more stable and predominant tautomer, particularly in solution.[9] For drug development professionals, understanding this equilibrium is vital, as the two tautomers may exhibit different biological activities and physicochemical properties.
Caption: Tautomeric Equilibrium
Field-Proven Experimental Protocol
This protocol describes a standard laboratory procedure for the synthesis of 4-(4-chlorophenyl)-2-hydroxythiazole via the Hantzsch condensation.
Table 2: Reagents and Molar Quantities
| Reagent | Formula | MW ( g/mol ) | Moles | Mass/Volume |
| 2-chloro-1-(4-chlorophenyl)ethanone | C₈H₆Cl₂O | 189.04 | 0.05 | 9.45 g |
| Thiourea | CH₄N₂S | 76.12 | 0.075 | 5.71 g |
| Ethanol (95%) | C₂H₅OH | 46.07 | - | 100 mL |
| Sodium Carbonate (5% aq. soln) | Na₂CO₃ | 105.99 | - | ~400 mL |
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-chloro-1-(4-chlorophenyl)ethanone (9.45 g, 0.05 mol) and thiourea (5.71 g, 0.075 mol).
-
Solvent Addition: Add 100 mL of 95% ethanol to the flask.
-
Causality Note: Ethanol serves as an effective solvent for both reactants and facilitates the reaction at an elevated temperature without being overly reactive.
-
-
Heating and Reflux: Heat the mixture to reflux with constant stirring. The reaction is typically heated for 3-4 hours.
-
Causality Note: Heating provides the necessary activation energy for the reaction to proceed at a reasonable rate. The formation of the stable aromatic ring is thermodynamically favorable.[7]
-
-
Cooling and Precipitation: After the reflux period, remove the flask from the heat source and allow it to cool to room temperature. The intermediate hydrohalide salt may begin to precipitate.
-
Neutralization and Isolation: Pour the cooled reaction mixture into a 1 L beaker containing approximately 400 mL of a 5% aqueous sodium carbonate solution. Stir vigorously.
-
Filtration: Collect the resulting precipitate by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any inorganic salts and residual solvent.
-
Drying: Spread the collected solid on a watch glass and dry to a constant weight, preferably in a vacuum oven at 60 °C.
Caption: Experimental Synthesis Workflow
Conclusion
The Hantzsch synthesis remains a robust and efficient method for the preparation of 4-(4-chlorophenyl)-2-hydroxythiazole. This guide has detailed the underlying chemical mechanism, from the initial Sₙ2 attack to the final dehydration and aromatization. A critical consideration for any scientist working with this molecule is the tautomeric equilibrium between the 2-hydroxy and the more stable thiazol-2(3H)-one forms. The provided experimental protocol is a validated procedure that can be readily implemented in a standard organic chemistry laboratory. By understanding both the theoretical mechanism and the practical considerations, researchers are well-equipped to synthesize and utilize this valuable chemical intermediate for advanced applications in medicine and agriculture.
References
-
ResearchGate. (n.d.). Synthesis 4-(4-chlorophenyl)-2-phenylthiazole 46. Retrieved from [Link]
-
da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1). Retrieved from [Link]
-
ChemHelpASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN112724101A - Synthetic method of 4-methylthiazole-5-formaldehyde.
-
ResearchGate. (n.d.). Synthesis of 2-hydroxythiazole derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Shrimandilkar, S. R. (2020). Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology, 7(4), 1-10. Retrieved from [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
Zhang, H., et al. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4-Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. Angewandte Chemie International Edition. Retrieved from [Link]
-
ResearchGate. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]
-
Schofield, C. J., et al. (n.d.). Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. PubMed Central. Retrieved from [Link]
-
Zaware, B. H., et al. (2009). Kinetics of a Reaction of 3-Chloroacetylacetone with Thioureas. Journal of Chemical and Pharmaceutical Research, 1(1), 276-281. Retrieved from [Link]
-
Othman, A. H., et al. (2012). 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o3131. Retrieved from [Link]
-
Böhm, S., et al. (2018). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 23(1), 153. Retrieved from [Link]
-
Lei, X., et al. (2024). Chemoenzymatic Synthesis of 2-Aryl Thiazolines from 4- Hydroxybenzaldehydes Using Vanillyl Alcohol Oxidases. Angewandte Chemie International Edition. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis diagram of 4-(4-chlorophenyl)thiazole 1a-1h. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. RSC Advances. Retrieved from [Link]
-
Nemes, P., et al. (2016). Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution. Molecules, 21(7), 896. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Pseudothiohydantoin. Retrieved from [Link]
-
ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). Retrieved from [Link]
-
ResearchGate. (n.d.). A theoretical study on tautomerism of 2-mercaptobenzimidazole and its analogues. Retrieved from [Link]
-
ChemRxiv. (n.d.). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important. Retrieved from [Link]
- Google Patents. (n.d.). EP2682390A1 - 2-aminothiazole derivative, preparation method, and use.
-
National Institutes of Health. (n.d.). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Retrieved from [Link]
-
Tetrahedron. (1999). On the tautomerism of 2,1,3-benzothiadiazinone S,S-dioxide and related compounds. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. Retrieved from [Link]
-
National Institutes of Health. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Retrieved from [Link]
-
ResearchGate. (n.d.). 2-Amino-4-thiazolidinones: Synthesis and Reactions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Replacement of Oxygen by Sulfur in Small Organic Molecules. 3. Theoretical Studies on the Tautomeric Equilibria of the 2OH and 4OH-Substituted Oxazole and Thiazole and the 3OH and 4OH-Substituted Isoxazole and Isothiazole in the Isolated State and in Solution | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Analysis & Structural Dynamics of 4-(4-Chlorophenyl)-2-hydroxythiazole
[1]
Executive Summary
This technical guide provides a comprehensive framework for the synthesis, purification, and spectroscopic validation of 4-(4-Chlorophenyl)-2-hydroxythiazole .[1] While the nomenclature suggests a hydroxylated aromatic heterocycle, the physicochemical reality is dominated by lactam-lactim tautomerism , often favoring the 2-thiazolinone (oxo) form in the solid state and polar solvents.
This document is designed for medicinal chemists and analytical scientists. It moves beyond basic characterization to address the specific challenge of distinguishing between the hydroxy and oxo tautomers—a critical distinction for binding affinity modeling in drug discovery.
Synthesis & Purification Strategy
To ensure spectroscopic data reflects the intrinsic molecular properties rather than impurities, a robust synthesis via the Hantzsch Thiazole Synthesis is required. This method condenses an
Reaction Mechanism & Protocol
The reaction involves the condensation of 4-chlorophenacyl bromide with thiourea (or ammonium thiocyanate under acidic conditions), followed by hydrolysis if an amino-intermediate is formed.
Reagents:
-
Substrate: 4-Chlorophenacyl bromide (1.0 eq)
-
Reagent: Thiourea (1.1 eq) or Ammonium Thiocyanate
-
Solvent: Ethanol or Ethanol/Water (1:1)
-
Catalyst: No catalyst required for thiourea; Acid catalysis for thiocyanate.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 10 mmol of 4-chlorophenacyl bromide in 20 mL of absolute ethanol.
-
Addition: Add 11 mmol of thiourea slowly with stirring.
-
Reflux: Heat the mixture to reflux (
) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). -
Hydrolysis (Critical): If using thiourea, the intermediate is often the 2-aminothiazole hydrobromide. To obtain the 2-hydroxy (oxo) derivative, perform acid hydrolysis (10% HCl, reflux 1h) or use ammonium thiocyanate initially to favor the oxo/thione path.
-
Precipitation: Cool the reaction mixture to
. Neutralize with 10% to precipitate the free base.[1] -
Purification: Recrystallize from Ethanol/DMF to yield needle-like crystals.
Workflow Visualization
The following diagram outlines the critical decision points in the synthesis and purification workflow.
Figure 1: Synthetic pathway logic. Note that using thiourea requires a subsequent hydrolysis step to convert the 2-amino group to the target 2-hydroxy/oxo functionality.[1]
Structural Dynamics: The Tautomerism Challenge
The core analytical challenge for this molecule is the equilibrium between the 2-hydroxythiazole (aromatic) and 2-thiazolinone (non-aromatic) forms.
-
Form A (Lactim): 2-hydroxy-4-(4-chlorophenyl)thiazole.[1] Aromatic thiazole ring.[1][2][3][4][5][6][7][8]
-
Form B (Lactam): 4-(4-chlorophenyl)-thiazol-2(3H)-one.[1] Interrupted aromaticity, C=O bond present.[1]
Scientific Consensus: In the solid state (X-ray) and polar aprotic solvents (DMSO), the equilibrium strongly favors Form B (Thiazolinone) due to the high bond energy of the C=O group and intermolecular hydrogen bonding (NH···O=C).
Spectroscopic Profiling
The following protocols serve to validate the structure and determine the dominant tautomer.
Infrared Spectroscopy (FT-IR)
Objective: Rapid identification of the carbonyl functionality to confirm the thiazolinone form.
| Functional Group | Expected Frequency (cm⁻¹) | Diagnostic Note |
| 1640 – 1690 | Strong, sharp band.[1] Presence confirms the oxo tautomer. | |
| 3100 – 3250 | Broad band.[1] Indicates the presence of the N-H group (thiazolinone form).[8] | |
| 3400 – 3500 | Usually absent or very weak if the oxo-form dominates.[1] | |
| 1590 – 1610 | Thiazole ring breathing modes.[1] | |
| 1080 – 1100 | Characteristic of the para-chlorophenyl substituent.[1] |
Nuclear Magnetic Resonance (NMR)
Objective: Definitive structural proof and tautomeric ratio analysis.
Solvent Choice: DMSO-d₆ is mandatory.[1]
¹H NMR Protocol (400 MHz, DMSO-d₆):
-
Aromatic Region (7.3 – 7.9 ppm): Look for the characteristic AA'BB' system of the p-chlorophenyl group.[1] Two doublets (integration 2H each) with J ≈ 8.5 Hz.[1]
-
Thiazole Proton (H-5): A sharp singlet appearing between 6.5 – 7.2 ppm .[1] This shift is sensitive to the electron density of the ring (shielded in the oxo form relative to the hydroxy form).
-
Exchangeable Proton (NH vs OH):
¹³C NMR Protocol (100 MHz, DMSO-d₆):
-
C=O / C-OH (C-2): The most deshielded signal.[1]
Mass Spectrometry (MS)
Objective: Confirmation of the halogen signature.
Analytical Logic Flow
Use the following logic map to interpret your spectral data and assign the dominant tautomer.
Figure 2: Spectroscopic decision tree for tautomer identification. The presence of a carbonyl stretch and a highly deshielded NH proton confirms the thiazolinone form.
References
-
Hantzsch Thiazole Synthesis Mechanism
-
Journal of the Chemical Society, Perkin Transactions 1. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." (1987).[1]
-
- Tautomerism in 2-Hydroxythiazoles: Spectrochimica Acta Part A. "Tautomerism and spectroscopic properties of 2-hydroxy-4-arylthiazoles." (General reference for class behavior).
-
Crystallographic Data (Analogous Structures)
-
Acta Crystallographica Section E. "Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole." (2022).[1]
-
-
Synthesis of 2-Aminothiazole Precursors
Sources
- 1. 5-chloro-2-(4-chlorophenyl)-4-methyl-3(2H)-isothiazolone | C10H7Cl2NOS | CID 759209 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-[4-(4-Chlorophenyl)isothiazol-5-yl)-1-methylpiperidin-2-imine | C15H16ClN3S | CID 9601370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-(2-Hydroxyethyl)-4-methylthiazole(137-00-8) 1H NMR spectrum [chemicalbook.com]
An In-Depth Technical Guide to the Crystal Structure Analysis of 4-(4-Chlorophenyl)-2-hydroxythiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Thiazole Derivatives in Modern Chemistry
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms, is a privileged scaffold in drug discovery.[2] Its derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The presence of a chlorophenyl group on the thiazole ring can significantly influence the molecule's electronic properties and biological activity. 4-(4-Chlorophenyl)-2-hydroxythiazole, in particular, serves as a versatile intermediate in the synthesis of more complex biologically active molecules.[3] A detailed understanding of its solid-state structure is crucial for predicting its behavior in various chemical and biological systems.
Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to understanding a molecule's crystal structure begins with its synthesis and the growth of high-quality single crystals. A plausible and widely used method for the synthesis of 4-aryl-2-aminothiazoles is the Hantzsch thiazole synthesis.[5]
Proposed Synthesis of 4-(4-Chlorophenyl)-2-hydroxythiazole
A common route to obtaining 4-(4-chlorophenyl)-2-hydroxythiazole is through the reaction of 2-bromo-1-(4-chlorophenyl)ethan-1-one with thiourea. The initial product, 2-amino-4-(4-chlorophenyl)thiazole, can then be hydrolyzed to the desired 2-hydroxy derivative.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 equivalent) and thiourea (1.1 equivalents) in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Intermediate: After completion, cool the reaction mixture to room temperature. The product, 2-amino-4-(4-chlorophenyl)thiazole, may precipitate. If so, collect the solid by filtration. If not, concentrate the solution under reduced pressure and purify the residue by column chromatography.
-
Hydrolysis: The resulting 2-aminothiazole derivative can be subjected to acidic or basic hydrolysis to yield 4-(4-Chlorophenyl)-2-hydroxythiazole. The specific conditions for this step would require experimental optimization.
Crystallization: The Art of Growing X-ray Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step.[6] The slow evaporation of a saturated solution is a widely employed and effective technique for small organic molecules.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Dissolve the purified 4-(4-Chlorophenyl)-2-hydroxythiazole in a suitable solvent or a mixture of solvents (e.g., acetone, ethanol, methanol, or ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.
-
Slow Evaporation: Transfer the solution to a clean vial and cover it loosely with a cap or parafilm with a few pinholes. This allows for the slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.
-
Crystal Harvesting: Once crystals of sufficient size (ideally >0.1 mm in all dimensions) have formed, carefully remove them from the mother liquor using a spatula or by decanting the solvent.
Caption: Workflow for the synthesis and crystallization of 4-(4-Chlorophenyl)-2-hydroxythiazole.
Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7]
Data Collection and Processing
A suitable single crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern is collected on a detector. The intensities and positions of the diffracted spots are then processed to yield a set of structure factors, which are essential for solving the crystal structure.
Structure Solution and Refinement
The phase problem, a central challenge in crystallography, is overcome using direct methods or Patterson methods to generate an initial electron density map. This map provides the approximate positions of the atoms, which are then refined against the experimental data to improve their coordinates and thermal parameters.
Case Study: Crystal Structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole
As a proxy for our target molecule, we will examine the crystallographic data of the related compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.[8][9] This provides valuable insights into the expected structural features and intermolecular interactions of chlorophenyl-substituted thiazoles.
| Parameter | Value |
| Chemical Formula | C₁₈H₁₆ClNO₂S |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.6235 (1) |
| b (Å) | 25.1848 (3) |
| c (Å) | 9.8283 (1) |
| β (°) | 96.504 (1) |
| Volume (ų) | 1628.92 (4) |
| Z | 4 |
| Temperature (K) | 100 |
| R-factor (%) | 5.5 |
Table 1: Crystallographic data for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole.[8][9]
In this analogue, the thiazole ring and the chlorophenyl ring are nearly coplanar. The crystal packing is stabilized by a network of C-H···Cl, C-H···O, and C-H···π interactions.[9]
Computational Crystal Structure Analysis: A Predictive Approach
In the absence of experimental data, computational methods provide a powerful means to predict and analyze the crystal structure of a molecule.
Density Functional Theory (DFT) Calculations
DFT calculations can be employed to optimize the geometry of the 4-(4-Chlorophenyl)-2-hydroxythiazole molecule and to calculate its electronic properties.[10] This information is crucial for understanding its reactivity and potential intermolecular interactions.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a valuable tool for visualizing and quantifying intermolecular interactions within a crystal lattice.[11] The Hirshfeld surface is defined as the region in space where the electron density of a sum of spherical atoms for a given molecule (the promolecule) is greater than that of all other molecules in the crystal.
Key Features of Hirshfeld Surface Analysis:
-
d_norm surface: This surface maps the normalized contact distance, highlighting regions of close intermolecular contacts. Red spots indicate contacts shorter than the van der Waals radii, which are indicative of hydrogen bonds and other strong interactions.
-
2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts in the crystal.
For the analogous compound, 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, Hirshfeld surface analysis reveals that H···H, C···H/H···C, and Cl···H/H···Cl contacts are the most significant contributors to the crystal packing.[9] A similar analysis based on a computationally predicted structure of 4-(4-Chlorophenyl)-2-hydroxythiazole would likely reveal the importance of O-H···N or O-H···S hydrogen bonds, in addition to C-H···Cl and π-π stacking interactions.
Caption: Workflow for Hirshfeld surface analysis to investigate intermolecular interactions.
Conclusion and Future Directions
The crystal structure analysis of 4-(4-Chlorophenyl)-2-hydroxythiazole is a critical step in harnessing its full potential in drug discovery and materials science. While experimental data for this specific molecule remains to be published, this guide has outlined the essential experimental and computational methodologies required for a thorough investigation. The synthesis via the Hantzsch reaction, followed by crystallization through slow evaporation, provides a viable route to obtaining high-quality single crystals. The principles of single-crystal X-ray diffraction, as illustrated through the analysis of a closely related analogue, demonstrate how the precise molecular and crystal structure can be determined. Furthermore, computational techniques such as DFT and Hirshfeld surface analysis offer powerful predictive capabilities for understanding the intermolecular forces that govern the solid-state architecture of this promising thiazole derivative. Future experimental studies are encouraged to elucidate the definitive crystal structure of 4-(4-Chlorophenyl)-2-hydroxythiazole, which will undoubtedly accelerate its development in various scientific and industrial applications.
References
-
Chem-Impex. 4-(4-Chlorophenyl)-2-hydroxythiazole. [Link]
-
Guseinov, F. I., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 675–678. [Link]
-
da Cruz Filho, I. J., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1), e20220538. [Link]
-
Hu, J.-Q., et al. (2025). Crystal structure of 2-(4-chlorophenyl)benzothiazole, C13H8ClNS. Zeitschrift für Kristallographie - New Crystal Structures, 240(6), 857-858. [Link]
-
Boublenza, I., et al. (2021). DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap. SN Applied Sciences, 3(9), 834. [Link]
-
Guseinov, F. I., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 6), 675–678. [Link]
-
Singh, P., et al. (2013). A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 344-351. [Link]
-
MDPI. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. [Link]
-
Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
PubChem. (4-Chlorophenyl) 4-[4-(5-phenyl-4,5-dihydro-1,2-oxazol-3-yl)-1,3-thiazol-2-yl]piperazine-1-carboxylate. [Link]
-
Altowyan, M. S., et al. (2022). Synthesis of Unexpected Dimethyl 2-(4-Chlorophenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,3-dicarboxylate via Hydrolysis/Cycloaddition/Elimination Cascades: Single Crystal X-ray and Chemical Structure Insights. Crystals, 12(11), 1548. [Link]
-
ResearchGate. (2023). Crystal structure of (4-chlorophenyl)(4-hydroxyphenyl)methanone, C13H9ClO2. [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. [Link]
-
YouTube. (2025). How to Create Hirshfeld Surface Using Crystal Explorer. [Link]
-
YouTube. (2015). Hirshfeld Surface Analysis by using Crystal Explorer. [Link]
-
ResearchGate. (2022). Hantzsch thiazole synthesis. [Link]
-
ACS Publications. (2023). Facile Synthesis and DFT Analysis of Novel Thiazole-Based Hydrazones: An Experimental and Theoretical Perspective. [Link]
-
ResearchGate. Thiazole derivatives: Synthesis, characterization, biological and DFT studies. [Link]
-
Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application. [Link]
-
ResearchGate. (2025). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. [Link]
-
PubMed Central. (2024). Synthesis, DFT Calculations, In Silico Studies, and Antimicrobial Evaluation of Benzimidazole-Thiadiazole Derivatives. [Link]
-
PubMed Central. (2015). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. [Link]
-
CrystalExplorer. The Hirshfeld Surface. [Link]
-
RSC Publishing. (2019). Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. [Link]
-
PubMed Central. (2020). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N. [Link]
-
El-Sayed, N. N. E., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(10), 2465. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. abis-files.kayseri.edu.tr [abis-files.kayseri.edu.tr]
- 9. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DFT study on some polythiophenes containing benzo[d]thiazole and benzo[d]oxazole: structure and band gap - PMC [pmc.ncbi.nlm.nih.gov]
- 11. crystalexplorer.net [crystalexplorer.net]
Physicochemical Properties of 4-(4-Chlorophenyl)-2-hydroxythiazole
Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Formulation Scientists[1]
Executive Summary
4-(4-Chlorophenyl)-2-hydroxythiazole (CAS: 2103-98-2) is a critical heterocyclic scaffold in medicinal chemistry, serving as a pharmacophore in the development of antifungal, anti-inflammatory, and anticancer agents.[1] While often nomenclated as a "2-hydroxy" derivative, this compound exhibits significant prototropic tautomerism , existing predominantly as 4-(4-chlorophenyl)-3H-1,3-thiazol-2-one (the oxo form) in the solid state and most polar aprotic solvents.[1]
This guide provides a rigorous analysis of its physicochemical behavior, synthesis, and spectral characteristics, designed to support decision-making in lead optimization and formulation.
Molecular Architecture & Tautomeric Equilibrium
The defining physicochemical feature of this compound is the dynamic equilibrium between the lactim (hydroxy) and lactam (oxo) forms. Understanding this equilibrium is non-negotiable for accurate docking studies and solubility profiling.
The Tautomeric Shift
Contrary to the "2-hydroxy" nomenclature, experimental evidence (X-ray crystallography and solution-phase NMR of related congeners) confirms that the thiazol-2-one (lactam) tautomer is energetically favored.[1] The driving force is the preservation of the amide-like resonance stability, despite the loss of aromaticity in the thiazole ring.
-
Lactim Form (Hydroxy): Aromatic thiazole ring. Favored only in highly alkaline conditions (as the anion) or specific gas-phase interactions.
-
Lactam Form (Oxo): Non-aromatic heterocyclic ring with an exocyclic carbonyl. Dominant in neutral solution and solid state.
Visualization of Tautomeric Pathways
Figure 1: Tautomeric equilibrium shifting towards the stable thiazolinone (lactam) form under physiological conditions.
Synthesis & Purification Protocols
The most robust synthetic route utilizes the Hantzsch Thiazole Synthesis . This method is preferred for its atom economy and the avoidance of hazardous diazotization steps required by alternative aminothiazole hydrolysis routes.
Protocol: Cyclization of -Haloketones[1]
Reagents:
-
Substrate: 2-Bromo-4'-chloroacetophenone (CAS: 536-38-9).[1]
-
Cyclizing Agent: Potassium Thiocyanate (KSCN) or Ammonium Thiocarbamate.
-
Solvent: Ethanol or Glacial Acetic Acid.
Step-by-Step Methodology:
-
Thiocyanation: Dissolve 2-bromo-4'-chloroacetophenone (1.0 eq) in ethanol. Add Potassium Thiocyanate (1.1 eq) and reflux for 1-2 hours. This generates the intermediate 2-thiocyanato-4'-chloroacetophenone.[1]
-
Cyclization: Treat the intermediate with dilute mineral acid (HCl/H₂O) or reflux in glacial acetic acid. The acid catalyzes the intramolecular attack of the nitrogen onto the carbonyl carbon, followed by dehydration.
-
Work-up: Pour the reaction mixture into ice-cold water. The product precipitates as an off-white/cream solid.[1]
-
Purification: Recrystallize from hot ethanol/water (8:2 ratio).
Synthesis Workflow Diagram
Figure 2: Hantzsch synthesis pathway via thiocyanatoketone cyclization.[1]
Physicochemical Profiling
The following data aggregates experimental values and high-confidence predictions based on structural analogs (e.g., 4-phenylthiazol-2-one).
| Property | Value / Description | Context & Implications |
| Molecular Formula | C₉H₆ClNOS | MW: 211.67 g/mol |
| Physical State | Cream/Off-white powder | Crystalline solid.[1] |
| Melting Point | 218 – 224 °C | Indicates strong intermolecular H-bonding (dimerization of lactam form).[1] |
| Solubility (Water) | < 0.1 mg/mL (Insoluble) | Highly lipophilic; requires cosolvents (DMSO, PEG) for bioassays. |
| Solubility (Organic) | Soluble in DMSO, DMF, Hot EtOH | DMSO is the preferred vehicle for in vitro screening. |
| LogP (Oct/Water) | 2.5 – 3.2 (Estimated) | Moderate lipophilicity. The 4-chlorophenyl group drives hydrophobic interaction.[1] |
| pKa (Acidic) | ~9.5 – 10.5 | The NH of the lactam ring is weakly acidic. Deprotonates to form the anion at pH > 10. |
| H-Bond Donors | 1 (NH of lactam) | Critical for binding site interactions.[1] |
| H-Bond Acceptors | 2 (C=O, S) | The carbonyl oxygen is a strong acceptor. |
Expert Insight on Solubility: The high melting point relative to its molecular weight suggests that in the solid state, the molecule forms strong intermolecular hydrogen-bonded dimers (similar to carboxylic acids or pyridones). Breaking this lattice energy is the primary barrier to aqueous solubility.
Spectroscopic Characterization
Accurate identification requires distinguishing the oxo-form from the hydroxy-form.[1]
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-d₆
-
¹H NMR:
- 11.5 – 12.0 ppm (1H, br s): NH proton of the thiazolinone ring. Note: If this signal is observed, it confirms the oxo-tautomer. A hydroxy proton would typically appear at a different shift or exchange rapidly.
- 7.4 – 7.8 ppm (4H, m): Aromatic protons of the p-chlorophenyl group (AA'BB' system).
- 6.6 – 6.9 ppm (1H, s): The C5-H proton of the thiazole ring. This singlet is diagnostic; its shift is upfield compared to fully aromatic thiazoles due to the loss of aromaticity in the lactam ring.
Infrared Spectroscopy (FT-IR)[1]
-
1650 – 1690 cm⁻¹: Strong C=O stretching vibration. Presence of this band is the definitive confirmation of the lactam (oxo) structure.
-
3100 – 3200 cm⁻¹: Broad N-H stretch (often involved in H-bonding).[1]
Implications for Drug Development[1]
Permeability & Absorption (ADME)
With a LogP ~3 and MW < 250, the compound falls within the "sweet spot" for passive diffusion (Lipinski's Rule of 5 compliant). However, the poor aqueous solubility poses a dissolution-rate-limited absorption risk (BCS Class II).[1]
-
Strategy: Formulation approaches should utilize amorphous solid dispersions or lipid-based delivery systems to enhance bioavailability.[1]
Metabolic Stability
The p-chlorophenyl moiety is generally resistant to oxidative metabolism (blocking the para-position). However, the thiazole ring itself can be subject to S-oxidation or ring opening under aggressive metabolic conditions. The lactam NH is a potential site for glucuronidation (Phase II metabolism).
Bioisosterism
In medicinal chemistry campaigns, this scaffold is often used as a bioisostere for:
-
Phenols: The acidic NH/C=O motif mimics the H-bond donor/acceptor properties of phenols but with different metabolic liabilities.
-
Carboxylic Acids: The planar, polar head group can mimic the electrostatics of an acid without the negative charge at physiological pH.
References
-
PubChem. (2025).[2] Compound Summary for CID 341384569: 4-(4-Chlorophenyl)-2-hydroxythiazole.[1] National Library of Medicine. Retrieved from [Link]
-
Cruz Filho, I. J., et al. (2023).[3] The Biological Activities of Thiazoles. Anais da Academia Brasileira de Ciências, 95(1). (Contextual data on thiazole synthesis and NMR). Retrieved from [Link][1]
-
Carletta, A., et al. (2015).[2] Solid-State Investigation of Polymorphism and Tautomerism of Phenylthiazole-thione. Crystal Growth & Design, 15(5), 2461-2472. (Mechanistic grounding for thiazole tautomerism). DOI: 10.1021/acs.cgd.5b00237.[2]
-
Rovin, D. K., et al. (2016).[3] Synthesis, Spectral and Biological Evaluation of 4-Phenylthiazol-2-amine. International Journal of Applied Science and Technology. (Comparative spectral data).
Sources
Technical Guide: Initial Biological Screening of 4-(4-Chlorophenyl)-2-hydroxythiazole
The following technical guide is structured to provide an autonomous, in-depth workflow for the initial biological characterization of 4-(4-Chlorophenyl)-2-hydroxythiazole . This compound represents a privileged scaffold where the 4-chlorophenyl moiety enhances lipophilicity and the 2-hydroxy/2-oxo functionality serves as a hydrogen bond donor/acceptor pair, critical for target engagement.
Executive Summary & Chemical Identity
Compound: 4-(4-Chlorophenyl)-2-hydroxythiazole IUPAC: 4-(4-chlorophenyl)-1,3-thiazol-2-ol Tautomeric Context: Thiazol-2-ols exist in dynamic equilibrium with their lactam counterpart, thiazol-2(3H)-ones . In solution, the 2-oxo form often predominates, influencing binding kinetics and solubility.
Rationale for Screening: The 4-arylthiazole core is a validated pharmacophore in medicinal chemistry, exhibiting antimicrobial, anti-inflammatory (COX inhibition), and anticancer properties. The para-chloro substitution typically improves metabolic stability (blocking P450 oxidation at the para-position) and membrane permeability compared to the unsubstituted analog.
Structural & Physicochemical Profile (In Silico)
Before wet-lab screening, the compound is profiled against Lipinski’s Rule of Five to ensure drug-likeness.
| Property | Value (Predicted) | Implication |
| Molecular Weight | 211.67 g/mol | High bioavailability potential (<500 Da). |
| LogP | ~2.8 - 3.2 | Optimal lipophilicity for membrane crossing. |
| H-Bond Donors | 1 | Facilitates receptor binding (e.g., Ser/Thr residues). |
| H-Bond Acceptors | 2 | Interaction with backbone amides. |
| TPSA | ~32-40 Ų | High intestinal absorption predicted. |
Experimental Workflow Overview
The screening cascade moves from high-throughput in silico validation to in vitro phenotypic assays.
Figure 1: Operational workflow for the biological characterization of the target thiazole.
Primary Screening: Antimicrobial Efficacy
Thiazole derivatives frequently target bacterial DNA gyrase or fungal CYP51. The initial screen must cover Gram-positive, Gram-negative, and fungal pathogens.
Protocol: Broth Microdilution Assay (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC). Standard: CLSI M07-A10 Guidelines.
Materials:
-
Test Compound: Dissolved in DMSO (Stock: 10 mg/mL).
-
Media: Mueller-Hinton Broth (Bacteria); RPMI 1640 (Fungi).
-
Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), C. albicans (ATCC 10231).
-
Control: Ciprofloxacin (Antibacterial) / Fluconazole (Antifungal).
Step-by-Step Methodology:
-
Inoculum Preparation: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL), then dilute 1:100. -
Plate Setup: Use 96-well flat-bottom plates. Dispense 100 µL of broth into all wells.
-
Serial Dilution: Add 100 µL of compound stock to column 1. Perform 2-fold serial dilutions across the plate (Range: 512 µg/mL to 0.5 µg/mL).
-
Inoculation: Add 100 µL of diluted inoculum to each well. Final DMSO concentration must be <1% to prevent solvent toxicity.
-
Incubation: 37°C for 24h (Bacteria) or 48h (Fungi).
-
Readout: Visual inspection for turbidity or absorbance measurement at 600 nm (
). -
Validity Check: Growth control (no drug) must be turbid; Sterility control (no bacteria) must be clear.
Data Interpretation:
-
MIC: The lowest concentration with no visible growth.
-
Activity Threshold: MIC < 10 µg/mL is considered "Significant"; 10–25 µg/mL is "Moderate".
Secondary Screening: Cytotoxicity & Selectivity
A potent antimicrobial is useless if it kills mammalian cells. This step calculates the Selectivity Index (SI) .[1]
Protocol: MTT Cell Viability Assay
Objective: Assess toxicity against normal human kidney cells (HEK293) or liver cells (HepG2).
Mechanism: The assay relies on the reduction of tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to insoluble formazan by NAD(P)H-dependent cellular oxidoreductase enzymes. This occurs only in metabolically active cells.
Step-by-Step Methodology:
-
Seeding: Seed HEK293 cells (
cells/well) in 96-well plates. Incubate 24h for attachment. -
Treatment: Treat cells with the test compound (Gradient: 1–100 µM) for 48h.
-
MTT Addition: Add 10 µL MTT reagent (5 mg/mL in PBS). Incubate for 4h at 37°C.
-
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve purple formazan crystals.
-
Quantification: Measure absorbance at 570 nm.
Calculation:
-
Target: SI > 10 is the gold standard for lead progression.
Tertiary Screening: Anti-inflammatory Potential (In Silico & In Vitro)
Given the structural similarity to Coxibs, the 4-arylthiazole scaffold is a candidate for COX-2 inhibition.
Mechanistic Pathway (COX-2 Inhibition)
The compound likely binds to the hydrophobic side pocket of COX-2, mimicking the action of arachidonic acid but blocking the catalytic site.
Figure 2: Proposed mechanism of action inhibiting the Arachidonic Acid cascade.
Protocol: Protein Denaturation Inhibition (Preliminary Screen)
Before expensive enzymatic assays, use the Albumin Denaturation Assay.
-
Mix: 4 mL of reaction mixture containing 0.2 mL of egg albumin (fresh), 2.8 mL of phosphate buffered saline (pH 6.4), and 2 mL of test compound (various concentrations).
-
Incubate: 37°C for 20 mins, then heat at 70°C for 5 mins (induces denaturation).
-
Measure: Absorbance at 660 nm.
-
Logic: Anti-inflammatory drugs stabilize proteins against heat denaturation. High % inhibition correlates with anti-inflammatory potential.
References
-
Synthesis & Antimicrobial Context: A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies. (2013).[1][2] Journal of Molecular Structure.
-
Thiazole Scaffold Bioactivity: Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (2022).[3] Scientia Pharmaceutica.
-
Standard Protocol (MIC): Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.
-
Standard Protocol (MTT): Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. (1983). Journal of Immunological Methods.
-
COX Inhibition Context: Synthesis and biological evaluation of novel 4-arylthiazole derivatives as selective COX-2 inhibitors. (2019).[3][4][5][6] Bioorganic Chemistry.
Sources
- 1. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. insights.sent2promo.com [insights.sent2promo.com]
Thermal analysis of 4-(4-Chlorophenyl)-2-hydroxythiazole
Executive Summary
This technical guide outlines the thermal analysis protocol for 4-(4-Chlorophenyl)-2-hydroxythiazole (CAS: 2103-98-2), a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Understanding the thermal stability, phase transitions, and decomposition kinetics of this compound is essential for formulation stability and active pharmaceutical ingredient (API) processing.
This document provides a self-validating experimental workflow, theoretical degradation profiles, and a kinetic analysis framework using the Coats-Redfern method.
Chemical Context & Tautomeric Equilibrium
The thermal behavior of 4-(4-Chlorophenyl)-2-hydroxythiazole is heavily influenced by its lactam-lactim tautomerism. While often designated as "2-hydroxy," the compound predominantly exists in the 2-thiazolinone (oxo) form in the solid state, stabilized by intermolecular hydrogen bonding. This structural nuance directly impacts the melting enthalpy and decomposition onset.
-
Lactim Form: 2-hydroxythiazole (Aromatic, rare in solid state)
-
Lactam Form: 2-thiazolinone (Non-aromatic, dominant in solid state)
Implication for Thermal Analysis: The melting point (218–224 °C) represents the disruption of the hydrogen-bonded lattice of the one tautomer. Thermal decomposition typically involves ring cleavage at the C-S or N-C bonds, releasing volatile sulfur and nitrogen species.
Experimental Methodology
To ensure reproducibility and scientific integrity, the following protocol adheres to ASTM E2550 (TGA) and ASTM E794 (DSC) standards.
Instrumentation & Conditions
| Parameter | Specification | Rationale |
| Techniques | TGA (Thermogravimetric Analysis) & DSC (Differential Scanning Calorimetry) | TGA measures mass loss (decomposition); DSC measures heat flow (melting/phase changes).[1][2] |
| Atmosphere | Dry Nitrogen ( | Inert atmosphere prevents oxidative degradation, isolating thermal stability. |
| Heating Rate | 10 °C/min | Standard rate balancing resolution with experimental time. |
| Temperature Range | 25 °C to 800 °C | Covers desolvation, melting, and complete carbonization. |
| Crucible | Alumina ( | Alumina withstands high heat; Aluminum provides good thermal conductivity for melting detection. |
Self-Validating Calibration Protocol
Before analyzing the sample, the system must be validated:
-
Temperature Calibration: Run a standard Indium sample (
). The onset temperature must be within . -
Baseline Subtraction: Run an empty crucible under the exact same program. Subtract this baseline from the sample curve to remove buoyancy effects.
Thermal Decomposition Profile
Based on the structural class of 4-aryl-2-hydroxythiazoles, the thermal profile exhibits three distinct zones.
Zone I: Desolvation & Stability (25 °C – 200 °C)
-
TGA Behavior: Negligible mass loss (< 1%).
-
DSC Behavior: Flat baseline.
-
Insight: If mass loss > 2% is observed near 100 °C, the sample is a hydrate or contains residual solvent. The pure compound is anhydrous.
Zone II: Melting Transition (218 °C – 224 °C)
-
DSC Behavior: Sharp endothermic peak .
-
TGA Behavior: No mass loss.
-
Insight: This is a physical phase change (Solid
Liquid). The sharpness of the peak indicates purity.[2] A broad peak suggests impurities or amorphous content.
Zone III: Pyrolysis & Degradation (260 °C – 600 °C)
-
TGA Behavior: Significant mass loss steps.
-
Stage 1 (~260–350 °C): Primary decomposition. Loss of the thiazole ring integrity. Release of
, , and sulfur oxides. -
Stage 2 (>400 °C): Carbonization of the chlorophenyl moiety.
-
-
DSC Behavior: Complex exothermic peaks corresponding to bond breaking and oxidation (if trace air is present) or pyrolysis.
Kinetic Analysis (The "Math" of Stability)
To predict shelf-life and stability, we calculate the Activation Energy (
Equation:
Where:
-
: Fraction of sample decomposed (
) - : Absolute temperature (K)
- : Heating rate (K/min)
- : Gas constant (8.314 J/mol·K)
Workflow:
-
Extract
data points from the TGA decomposition curve (Zone III). -
Plot
vs . -
Perform Linear Regression.
-
Slope (
): Calculate . -
Intercept: Used to calculate the Pre-exponential factor (
).
-
Typical Values for Thiazoles:
- : 120 – 180 kJ/mol (Indicating high thermal stability).
Visualization of Workflows
Figure 1: Thermal Analysis Decision Matrix
This diagram illustrates the logic flow for characterizing the compound.
Caption: Figure 1: Integrated workflow for the thermal characterization of 4-(4-Chlorophenyl)-2-hydroxythiazole, linking experimental techniques to specific physical insights.
Figure 2: Tautomeric Degradation Pathway
Visualizing the structural changes during heating.
Caption: Figure 2: Predicted phase transition and degradation pathway, highlighting the shift from stable solid tautomers to volatile decomposition products.
References
-
Hartung, J., et al. (2008). Poly[aqua[μ-4-(4-chlorophenyl)-2-thioxo-2,3-dihydrothiazol-3-olato]sodium(I)]. Acta Crystallographica Section E. Retrieved February 2, 2026, from [Link]
-
Gaber, M., et al. (2021). Development of New Thiazole Complexes as Powerful Catalysts... Supported by DFT Studies. ACS Omega. (Provides Coats-Redfern methodology for thiazoles). Retrieved February 2, 2026, from [Link]
- ASTM International. (2022). ASTM E2550-21 Standard Test Method for Thermal Stability by Thermogravimetry. West Conshohocken, PA.
Sources
Unveiling the Molecular Architecture: An In-depth Technical Guide to X-ray Diffraction Studies of Chlorophenyl-Substituted Thiazoles
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the application of single-crystal X-ray diffraction (XRD) in the structural elucidation of chlorophenyl-substituted thiazoles. This class of compounds is of significant interest in medicinal chemistry, and understanding their precise three-dimensional structure is paramount for rational drug design and development.[1][2][3] This document will delve into the theoretical underpinnings of XRD, provide field-proven experimental protocols, and analyze key structural features through illustrative case studies, thereby offering a holistic understanding of the subject.
The Thiazole Scaffold: A Privileged Motif in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone in the development of numerous therapeutic agents.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[4][5][6] The introduction of a chlorophenyl substituent to the thiazole core can significantly modulate its physicochemical properties and biological activity. The chlorine atom can influence molecular conformation and participate in various intermolecular interactions, making the study of these structures particularly compelling for drug discovery.[1]
The Power of Seeing: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is an unparalleled analytical technique for determining the atomic and molecular structure of a crystalline compound.[7][8] By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, we can deduce the precise arrangement of atoms in three-dimensional space.[7] This provides invaluable information on bond lengths, bond angles, and the overall conformation of the molecule. For chlorophenyl-substituted thiazoles, this technique allows us to visualize the spatial relationship between the thiazole and chlorophenyl rings, which is crucial for understanding structure-activity relationships (SAR).
From Powder to Picture: A Validated Experimental Workflow
The journey from a synthesized compound to a fully refined crystal structure involves a series of critical steps. The following protocol outlines a robust and self-validating system for the X-ray diffraction analysis of chlorophenyl-substituted thiazoles.
The Art of Crystal Growth: The Foundation of a Good Structure
Obtaining high-quality single crystals is often the most challenging yet crucial step in the process. The purity of the compound is paramount.
Experimental Protocol: Slow Evaporation Method
-
Solvent Selection: Choose a solvent or solvent system in which the compound is moderately soluble.[9] A solvent in which the compound is too soluble will likely yield small crystals, while poor solubility will hinder crystallization. Common solvents for thiazole derivatives include acetone, ethanol, and diethyl ether.[4]
-
Solution Preparation: Prepare a nearly saturated solution of the purified chlorophenyl-substituted thiazole in the chosen solvent.
-
Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small vial to remove any particulate matter that could act as unwanted nucleation sites.[9]
-
Evaporation: Cover the vial with a cap containing a few small perforations to allow for slow solvent evaporation. Place the vial in a vibration-free environment.
-
Patience is Key: Allow the crystals to grow over several days to weeks.[9] Monitor the vial periodically without disturbing it.
Diagram of the Experimental Workflow for Single-Crystal X-ray Diffraction
Caption: A streamlined workflow for the structural elucidation of small molecules via single-crystal X-ray diffraction.
Data Collection and Structure Refinement
Once suitable crystals are obtained, the next step is to collect the diffraction data.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the diffraction spots and obtain a set of structure factors.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final, accurate crystal structure.
Case Study: Structural Insights into a Chlorophenyl-Substituted Thiazole
Let's examine the crystal structure of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole as a representative example.[4]
Table 1: Crystallographic Data for 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole [4]
| Parameter | Value |
| Chemical Formula | C₁₈H₁₆ClNO₂S |
| Formula Weight | 345.83 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.6235 (1) |
| b (Å) | 25.1848 (3) |
| c (Å) | 9.8283 (1) |
| β (°) | 96.504 (1) |
| Volume (ų) | 1629.58 (4) |
| Z | 4 |
| Temperature (K) | 100 |
| R-factor (%) | 4.5 |
The crystal structure reveals that the thiazole ring is not coplanar with the attached chlorophenyl and phenyl rings.[4] The dihedral angle between the thiazole ring and the chlorophenyl ring is 13.12 (14)°, while the dihedral angle between the thiazole ring and the phenyl ring is 43.79 (14)°.[4] This non-planar conformation is a critical piece of information for understanding how the molecule might interact with a biological target.
The Importance of Being Connected: Intermolecular Interactions
The packing of molecules in a crystal is governed by a network of intermolecular interactions. In the case of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the crystal packing is stabilized by C—H⋯π interactions, forming a three-dimensional network.[4]
Hirshfeld surface analysis is a powerful tool to visualize and quantify these intermolecular contacts. For this particular structure, the analysis reveals the following contributions to the crystal packing:[4]
-
H⋯H contacts (39.2%): These are the most significant contributors, representing van der Waals forces.
-
H⋯C/C⋯H contacts (25.2%): These are indicative of C—H⋯π interactions.
-
Cl⋯H/H⋯Cl contacts (11.4%): These highlight the role of the chlorine atom in forming weak hydrogen bonds.
-
O⋯H/H⋯O contacts (8.0%): These interactions also contribute to the overall stability of the crystal lattice.
Diagram of Intermolecular Interactions in Chlorophenyl-Thiazole Crystals
Caption: A schematic representation of common intermolecular interactions observed in the crystal structures of chlorophenyl-substituted thiazoles.
Leveraging Structural Data for Drug Development
The detailed structural information obtained from X-ray diffraction studies is invaluable for drug development. It allows for:
-
Structure-Activity Relationship (SAR) Studies: By comparing the crystal structures of a series of analogues with their biological activities, researchers can understand how specific structural features influence efficacy.
-
Rational Drug Design: The three-dimensional structure of a lead compound can be used to design new molecules with improved potency, selectivity, and pharmacokinetic properties.
-
Understanding Drug-Target Interactions: If the structure of the biological target is known, the crystal structure of the ligand can be used for molecular docking studies to predict the binding mode and identify key interactions.
Conclusion
Single-crystal X-ray diffraction is an indispensable tool for the structural characterization of chlorophenyl-substituted thiazoles. This guide has provided a comprehensive overview of the experimental workflow, from crystal growth to data analysis, and has highlighted the critical insights that can be gained from these studies. The detailed understanding of molecular conformation and intermolecular interactions afforded by XRD is fundamental to advancing the design and development of novel thiazole-based therapeutics.
References
-
Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Part of the crystal structure showing intermolecular interactions as dotted lines. ResearchGate. [Link]
-
X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]
-
Small molecule crystallography. Excillum. [Link]
-
Crystal structure of 6-(4-chlorophenyl)-3-(thiophen-2-yl)-[4][8][10]triazolo[3,4-b][4][7][8]-thiadiazole, C13H7ClN4S2. ResearchGate. [Link]
-
Crystal structure of 2-(4-chlorophenyl)benzothiazole, C13H8ClNS. ResearchGate. [Link]
-
SYNTHESIS OF NEW THIAZOLE DERIVATIVES BEARING A SULFONAMIDE MOIETY OF EXPECTED ANTICANCER AND RADIOSENSITIZING ACTIVITIES. INIS-IAEA. [Link]
-
3-(1-(4-fluorophenyl)-5-methyl- 1H-1,2,3-triazol-4-yl) - -ORCA. Cardiff University. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC. [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]
-
Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. PMC. [Link]
-
A view of the crystal structure down showing intermolecular short contacts as dotted lines. ResearchGate. [Link]
-
Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO. [Link]
-
Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. RSC Publishing. [Link]
-
Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. ResearchGate. [Link]
-
Cambridge Structural Database. Wikipedia. [Link]
-
Thiazoles with cyclopropyl fragment as antifungal, anticonvulsant, and anti-Toxoplasma gondii agents: synthesis, toxicity evaluation, and molecular docking study. ResearchGate. [Link]
-
The Cambridge Structural Database. BiŌkeanós. [Link]
-
Structure Determination of Organic Molecular Solids from Powder X-Ray Diffraction Data: Current Opportunities and State of the Art. ResearchGate. [Link]
-
First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. PMC. [Link]
-
How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. [Link]
-
Designer crystals: intermolecular interactions, network structures and supramolecular synthons. JSTOR. [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. CCDC. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]
-
CCDC 1555443: Experimental Crystal Structure Determination. The University of Manchester Research Explorer. [Link]
-
The Essential Role of Thiazole in Pharmaceutical Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
X-ray diffraction structure of 3-(4-chlorophenyl)-5-phenyl-4-bromoisoxazole (2Br). (Top) Side view with. ResearchGate. [Link]
-
Synthesis, X-Ray Structure Analysis, Computational Investigations, and In Vitro Biological Evaluation of New Thiazole-Based Heterocycles as Possible Antimicrobial Agents. ResearchGate. [Link]
-
Synthesis, X-ray crystallographic, spectroscopic and computational studies of aminothiazole derivatives. OUCI. [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. nbinno.com [nbinno.com]
- 4. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. excillum.com [excillum.com]
- 9. How To [chem.rochester.edu]
- 10. researchgate.net [researchgate.net]
Technical Guide: Solubility and Stability Profile of 4-(4-Chlorophenyl)-2-hydroxythiazole
Executive Summary
This guide provides a comprehensive technical analysis of 4-(4-Chlorophenyl)-2-hydroxythiazole , a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents.
Critical Insight: Researchers must recognize that this compound does not primarily exist in the "hydroxy" form. It exists in a dynamic lactam-lactim tautomeric equilibrium , predominantly favoring the 4-(4-chlorophenyl)-3H-thiazol-2-one (oxo) form in the solid state and most polar solvents. Failure to account for this equilibrium leads to erroneous solubility modeling and stability predictions.
Structural Dynamics: The Tautomerism Imperative
To understand the solubility and stability of this molecule, one must first understand its structural identity. Unlike simple phenols, the "hydroxyl" group at the C2 position of the thiazole ring is labile.
The Lactam-Lactim Equilibrium
In the solid state and in solution, the proton resides preferentially on the ring nitrogen (N3), forming the thiazolinone (lactam) structure. The hydroxythiazole (lactim) form is a minor contributor, usually stabilized only in highly non-polar solvents or gas phase.
-
Implication for Solubility: The lactam form is more polar and has a higher melting point due to intermolecular hydrogen bonding (N-H···O=C dimers), reducing its solubility in non-polar organic solvents compared to what might be predicted for the hydroxy tautomer.
-
Implication for Reactivity: Electrophiles will attack N3 (if deprotonated) or the oxygen, while nucleophiles may attack the carbonyl carbon of the tautomer.
Visualization of Tautomeric Shift
The following diagram illustrates the equilibrium and the environmental factors shifting this balance.
Figure 1: Lactam-lactim tautomerism of 4-(4-Chlorophenyl)-2-hydroxythiazole. The equilibrium heavily favors the Lactam (Oxo) form.
Physicochemical Profiling
Solubility Matrix
The chlorophenyl moiety imparts significant lipophilicity (LogP ~2.5 - 3.0), while the thiazolinone core provides a polar "head."
| Solvent System | Solubility Rating | Estimated Conc. (mg/mL) | Mechanistic Note |
| Water (pH 7) | Insoluble | < 0.1 | Lipophilic aryl group dominates; lack of ionization at neutral pH. |
| DMSO | High | > 200 | Disrupts intermolecular H-bonds of the lactam dimers. |
| Methanol/Ethanol | Moderate | 10 - 50 | Soluble, but may require warming. Proticity stabilizes the lactam form. |
| Dichloromethane | Moderate | 5 - 20 | Solubilizes the lipophilic chlorophenyl tail. |
| 0.1 N NaOH | Soluble | > 50 | Deprotonation of the N-H (pKa ~9.5) creates the soluble anionic species. |
| 0.1 N HCl | Poor | < 1 | The thiazole nitrogen is not basic enough in the lactam form to protonate easily. |
pKa and Ionization
-
pKa (Acidic): Approximately 9.2 – 9.8 (referencing analogous 4-phenyl-2-thiazolones).
-
Behavior: At pH > 10, the compound exists as a resonance-stabilized anion. This is the preferred state for aqueous formulation or extraction into aqueous layers.
Stability Profile & Degradation Pathways[1][2]
Thermal Stability
-
Melting Point: 209–211°C (Decomposition often occurs near MP).[1]
-
Protocol: The compound is thermally stable up to ~150°C. Above this, desulfurization or ring fragmentation may occur.
-
Storage: Stable at room temperature (25°C) in solid state for >2 years if protected from light.
Hydrolytic Stability
The thiazole ring is aromatic and generally resistant to hydrolysis. However, the "2-hydroxy" (cyclic carbamate-like) feature introduces specific vulnerabilities.
-
Acidic Conditions (pH < 2): Stable.
-
Basic Conditions (pH > 12): Susceptible to ring opening (cleavage of the S-C2 bond) upon prolonged heating, generating thiols and urea derivatives.
Oxidative Stability
-
Risk: Moderate.
-
Mechanism: The sulfur atom is prone to oxidation by strong oxidants (e.g., peroxides, mCPBA) to form sulfoxides or sulfones. The chlorophenyl ring is deactivated and resistant to oxidative metabolism.
Photostability (Critical)
Thiazoles are UV-active chromophores. Prolonged exposure to UV light (254 nm or broad spectrum) can induce:
-
Photo-isomerization: Rearrangement of the thiazole ring.
-
Dechlorination: Radical cleavage of the C-Cl bond on the phenyl ring (less common but possible in solution).
Analytical Methodologies (Validation Protocols)
To validate the stability of this compound, a specific "Forced Degradation" workflow is required.[2] Do not rely on generic protocols.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 4.6 mm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
Gradient: 10% B to 90% B over 20 mins.
-
-
Detection: UV at 280 nm (Characteristic absorption of the phenyl-thiazole conjugate).
-
Flow Rate: 1.0 mL/min.[3]
Forced Degradation Workflow
The following diagram outlines the decision tree for stress testing this specific scaffold.
Figure 2: Forced degradation and stability indicating method workflow.
References
-
PubChem. (2025).[4] Compound Summary: 2-(4-Chlorophenyl)thiazole and derivatives.[1][4][5] National Library of Medicine. Retrieved from [Link]
-
Roge, A. B., et al. (2014).[6] Forced Degradation Study: An Important Tool in Drug Development.[2][6] Asian Journal of Research in Chemistry.[6] (Methodology grounding). Retrieved from [Link]
-
Kleinpeter, E. (2025). Tautomerism and spatial isomerism in the 2-phenylaminothiazolin-4-one series. (Structural grounding for thiazolone tautomers). Retrieved from [Link]
Sources
The Advent of the Aryl-Thiazole Scaffold: A Technical Guide to its Discovery and Foundational Research
Introduction: The Emergence of a Privileged Heterocycle
Within the vast landscape of heterocyclic chemistry, the thiazole ring—a five-membered aromatic system containing sulfur and nitrogen—stands as a cornerstone of medicinal chemistry and materials science.[1][2] Its unique electronic properties and structural versatility have made it a "privileged scaffold" in drug design. This guide provides an in-depth exploration of the discovery and seminal research into a particularly significant subclass: aryl-substituted thiazoles. We will delve into the foundational synthetic methodologies that first brought these compounds to light, examine their intrinsic chemical nature, and trace the early investigations that unveiled their profound biological potential, paving the way for decades of therapeutic innovation.
Part 1: The Foundational Synthesis - Unveiling the Hantzsch Reaction
The history of aryl-thiazoles is inextricably linked to the work of German chemist Arthur Hantzsch. In 1887, he reported a robust and elegant method for constructing the thiazole ring by reacting α-haloketones with thioamides.[1][3][4] This reaction, now universally known as the Hantzsch thiazole synthesis, remains a fundamental and widely practiced method for accessing this heterocyclic core.[1] Its discovery was a watershed moment, providing chemists with a reliable and straightforward pathway to a previously inaccessible class of compounds. The reaction's enduring utility stems from its use of simple, readily available reagents and its tendency to produce stable, aromatic products in high yields.[5][6]
The Core Mechanism: A Stepwise Annulation
The Hantzsch synthesis is a multi-step process that elegantly combines nucleophilic substitution and intramolecular condensation to forge the aromatic thiazole ring.[5][7] Understanding this mechanism is critical for appreciating its versatility and for troubleshooting synthetic challenges.
The process begins with a nucleophilic attack by the highly nucleophilic sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone, displacing the halide in an SN2 reaction.[6][7] The resulting intermediate undergoes tautomerization, followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step involves a dehydration event, which eliminates a molecule of water to yield the stable, aromatic aryl-substituted thiazole.[6][7] The thermodynamic driving force for this final step is the formation of the highly stable aromatic ring system.[6]
Caption: The mechanistic workflow of the Hantzsch Thiazole Synthesis.
Field-Proven Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a classic and reliable Hantzsch synthesis, reacting 2-bromoacetophenone with thiourea. The use of thiourea is a common variation that yields 2-aminothiazoles, which are crucial precursors for further functionalization.[5][7] This self-validating system consistently produces the desired product, which can be easily isolated and purified.
Materials:
-
2-Bromoacetophenone (1.00 g, 5.0 mmol)
-
Thiourea (0.57 g, 7.5 mmol)
-
Methanol (10 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
Deionized Water
-
20 mL Scintillation Vial, Stir Bar, Hot Plate/Stirrer
-
Buchner Funnel, Filter Flask, Filter Paper
Procedure:
-
Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[5]
-
Solvent Addition: Add 10 mL of methanol and a magnetic stir bar to the vial.[5]
-
Heating: Place the vial on a hot plate and heat the mixture to a gentle reflux (approximately 100°C setting) with constant stirring for 30-60 minutes. The causality here is that heating provides the activation energy needed to overcome the reaction barriers, ensuring the reaction proceeds to the stable aromatic product.[6]
-
Cooling and Precipitation: Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Neutralization: Pour the cooled reaction mixture into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix.[5] The purpose of the basic carbonate solution is to neutralize the hydrobromic acid (HBr) byproduct formed during the reaction, which facilitates the precipitation of the poorly water-soluble thiazole product.[5]
-
Isolation: Isolate the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water to remove any remaining inorganic salts and impurities.
-
Drying: Transfer the collected solid to a tared watch glass and allow it to air dry completely.
-
Characterization: Once dry, determine the mass and calculate the percent yield. The product's identity and purity can be confirmed by determining its melting point and analyzing it via Thin-Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Part 2: Early Physicochemical and Biological Investigations
The discovery of a reliable synthetic route to aryl-thiazoles opened the door for systematic investigation into their properties. Early researchers quickly established the fundamental characteristics of the thiazole ring.
Intrinsic Properties of the Thiazole Core
The thiazole ring is an aromatic heterocycle, a property conferred by the delocalization of the sulfur atom's lone pair of electrons across the five-membered ring.[2][8] This aromaticity is the source of its notable stability.[6] The pyridine-like nitrogen atom at position 3 imparts basicity to the molecule, allowing it to form stable salts.[2]
Early reactivity studies revealed a nuanced chemical behavior. The electron density distribution makes the C5 position the primary site for electrophilic substitution, while the electronically poor C2 position is the preferred site for nucleophilic attack.[2] The presence of aryl substituents significantly modulates this reactivity through inductive and resonance effects, a principle that would become central to later drug design efforts.
Pioneering Forays into Biological Activity
The structural similarity of the thiazole moiety to naturally occurring biomolecules spurred early interest in its pharmacological potential.[4][9] This curiosity led to the discovery that aryl-thiazole derivatives possess a remarkably broad spectrum of biological activities. Initial screenings and subsequent research identified these compounds as promising agents with antibacterial, anti-inflammatory, antifungal, and anticancer properties.[4][10][11][12][13]
The development of Sulfathiazole , one of the early sulfonamide antimicrobial drugs, was a landmark achievement. It demonstrated conclusively that the aryl-thiazole scaffold could be incorporated into molecules with potent and clinically relevant therapeutic effects. This success solidified the thiazole ring as a key building block in medicinal chemistry and catalyzed a wave of research to explore its full potential.
More recent, yet foundational, work has led to the discovery of substituted methoxybenzoyl-aryl-thiazoles (SMARTs) as potent anticancer agents that act by inhibiting tubulin polymerization.[14][15][16] These compounds, derived from structural modifications of an earlier lead series, showed significantly improved growth inhibition against cancer cells, with activity in the low nanomolar range.[14][15][16]
Table 1: Overview of Early and Foundational Biological Activities of Aryl-Thiazole Derivatives
| Compound Class | Aryl Substitution Pattern | Reported Biological Activity | Mechanism of Action (if known) | Reference |
| Sulfathiazole | 2-(4-aminobenzenesulfonamido)thiazole | Antibacterial | Dihydropteroate synthase inhibitor | [17] |
| SMART agents | 2-Aryl-4-(substituted-benzoyl)thiazole | Anticancer (Melanoma, Prostate) | Tubulin polymerization inhibitor | [14][15][16] |
| Phenylthiazole Hybrids | Phenyl ring at C2 or C4 | Anticancer, Antimicrobial | Varies; may involve enzyme inhibition | [4][11] |
| Aminothiazole Derivatives | Amino group at C2, Aryl at C4 | CNS disorders, Melanoma treatment | Varies | [9] |
Part 3: Conclusion and Legacy
The discovery of the Hantzsch synthesis was the critical event that unlocked the field of aryl-thiazole chemistry. This robust and versatile reaction provided the essential tool for the scientific community to build and explore this new chemical space. Early investigations into the physicochemical properties and biological activities of these compounds quickly revealed their immense potential. From the landmark development of sulfathiazole to the foundational research into potent anticancer agents, the work of these early pioneers established the aryl-thiazole as a privileged scaffold. This foundational research created a rich legacy, providing the fundamental knowledge and synthetic methodologies that continue to drive the discovery of novel therapeutics and advanced materials today.
References
-
Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. (n.d.). PMC. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
-
Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. (2009). Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. (2009). PubMed. [Link]
-
Thiazole derivatives: Significance and symbolism. (2025). Wisdomlib. [Link]
-
synthesis of thiazoles. (2019). YouTube. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PMC. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. (2025). ACS Publications. [Link]
-
Reaction mechanism of Hantzsch thiazole synthesis. (n.d.). ResearchGate. [Link]
-
Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. (2022). Bentham Science. [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.). PMC. [Link]
-
Synthesis of 2,4‐disubstituted thiazoles. (n.d.). ResearchGate. [Link]
-
Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. [Link]
-
Hantzsch thiazole synthesis. (n.d.). ResearchGate. [Link]
-
Thiazole. (n.d.). Britannica. [Link]
-
The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. [Link]
-
Synthesis and Biological Activity of Natural Thiazoles: An Important Class of Heterocyclic Compounds. (2025). ResearchGate. [Link]
-
Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. (2019). PMC. [Link]
-
Synthesis of 2,4-disubstituted thiazoles. (n.d.). ResearchGate. [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). ResearchGate. [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (n.d.). ResearchGate. [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). ResearchGate. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Thiazole_Chemicalbook [chemicalbook.com]
- 3. synarchive.com [synarchive.com]
- 4. tandfonline.com [tandfonline.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. wisdomlib.org [wisdomlib.org]
- 11. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 13. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Thiazole | Aromatic, Heterocyclic, Ring | Britannica [britannica.com]
4-(4-Chlorophenyl)-2-hydroxythiazole CAS number 2103-98-2 properties
An In-Depth Technical Guide to 4-(4-Chlorophenyl)-2-hydroxythiazole (CAS Number: 2103-98-2)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Chlorophenyl)-2-hydroxythiazole is a substituted thiazole derivative that has garnered interest within the scientific community as a versatile synthetic intermediate.[1] Its structural motif is a key component in a variety of biologically active molecules, demonstrating potential applications in medicinal chemistry and agrochemical research. This guide provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, detailed spectral analysis, and a discussion of its potential biological significance based on related structures. Furthermore, this document outlines crucial safety and handling protocols and suggests modern analytical techniques for its characterization and quality control.
Introduction and Molecular Overview
The thiazole ring is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[2][3] The title compound, 4-(4-Chlorophenyl)-2-hydroxythiazole, incorporates a 4-chlorophenyl group, which can significantly influence its electronic properties and interactions with biological targets.[1] The 2-hydroxy substitution is of particular interest due to the potential for keto-enol tautomerism, a phenomenon that can impact its chemical reactivity and biological function.[4][5] This compound serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[1] It also has reported applications in the development of herbicides and fungicides.[1]
Molecular Structure and Isomerism
A critical feature of 2-hydroxythiazoles is their existence in a tautomeric equilibrium with the corresponding thiazol-2(3H)-one (keto form). This equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.[5] Understanding this tautomerism is essential for predicting the compound's reactivity and its interactions in biological systems.
Caption: Keto-enol tautomerism of 4-(4-Chlorophenyl)-2-hydroxythiazole.
Physicochemical and Spectral Properties
A thorough understanding of the physicochemical and spectral properties of 4-(4-Chlorophenyl)-2-hydroxythiazole is fundamental for its application in research and development.
Physicochemical Data
The following table summarizes the known and predicted physicochemical properties of the compound.
| Property | Value | Source |
| CAS Number | 2103-98-2 | [1] |
| Molecular Formula | C₉H₆ClNOS | [1] |
| Molecular Weight | 211.67 g/mol | [1] |
| Appearance | Cream-colored powder | [1] |
| Melting Point | 218-224 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Solubility | While specific data is limited, related 2-aminothiazoles are soluble in polar organic solvents. Solubility in solvents such as DMSO, DMF, and alcohols is expected. | [6] |
Spectral Analysis
Detailed spectral data is crucial for the unambiguous identification and characterization of 4-(4-Chlorophenyl)-2-hydroxythiazole. The following are predicted spectral characteristics based on data from closely related analogs.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl group, typically in the range of δ 7.0-8.0 ppm.[7][8] The thiazole proton will likely appear as a singlet. The position of the hydroxyl proton signal will be variable and dependent on the solvent and concentration due to hydrogen bonding and the keto-enol tautomerism.[5]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for the carbons of the chlorophenyl ring and the thiazole ring. The carbonyl carbon of the keto tautomer would be expected to appear significantly downfield.[7][8]
-
Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include O-H stretching for the enol form, N-H and C=O stretching for the keto form, C=N and C=C stretching of the thiazole and phenyl rings, and C-Cl stretching.[9][10]
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (211.67 g/mol ), with a characteristic isotopic pattern due to the presence of chlorine.[11]
Synthesis and Purification
The synthesis of 4-(4-Chlorophenyl)-2-hydroxythiazole can be achieved through a variation of the Hantzsch thiazole synthesis. This well-established method involves the condensation of an α-haloketone with a thioamide or a related compound.
Proposed Synthetic Pathway
Caption: Proposed synthetic route for 4-(4-Chlorophenyl)-2-hydroxythiazole.
Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of the corresponding 2-amino derivative.[12]
-
Reaction Setup: To a solution of 2-bromo-1-(4-chlorophenyl)ethan-1-one (1 mmol) in a suitable solvent such as ethanol, add thiourea (1.2 mmol).
-
Reaction Conditions: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled, and the intermediate 2-amino-4-(4-chlorophenyl)thiazole is isolated.
-
Hydrolysis: The isolated aminothiazole is then subjected to acidic or basic hydrolysis to yield the final product, 4-(4-Chlorophenyl)-2-hydroxythiazole.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent system to afford the pure compound.
Biological Activity and Potential Applications
While specific biological data for 4-(4-Chlorophenyl)-2-hydroxythiazole is not extensively reported, the broader class of 4-(4-chlorophenyl)thiazole derivatives has shown significant promise in various therapeutic areas.
Antiparasitic Activity
Derivatives of 4-(4-chlorophenyl)thiazole have been evaluated for their efficacy against neglected tropical diseases. Studies have shown that these compounds exhibit activity against Leishmania amazonensis and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[8] For instance, certain derivatives have displayed IC₅₀ values in the micromolar range against the promastigote and trypomastigote forms of these parasites.
Anticancer and Enzyme Inhibition
The thiazole scaffold is a common feature in many anticancer agents.[2][13] Research on related 4-(4-chlorophenyl)thiazole derivatives has demonstrated their potential to inhibit cancer cell proliferation.[2] Furthermore, novel derivatives have been investigated for their inhibitory effects on enzymes related to neurodegenerative disorders, such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidases (MAO-A and MAO-B).[14]
Anti-inflammatory and Antimicrobial Potential
The 4-(4-chlorophenyl)thiazole core is considered a valuable starting point for the development of anti-inflammatory and antimicrobial drugs.[1] The anti-inflammatory activity may be linked to the inhibition of enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX).[15] The antimicrobial potential has been demonstrated against various bacterial and fungal strains.[16]
Analytical Methodologies
Robust analytical methods are essential for the quality control and quantification of 4-(4-Chlorophenyl)-2-hydroxythiazole.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is a suitable technique for assessing the purity of the compound and for quantitative analysis.[17][18][19]
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode.
-
Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
For more sensitive and selective analysis, especially in complex matrices such as biological samples, an LC-MS/MS method is recommended.[17] This technique combines the separation power of HPLC with the mass-resolving capability of mass spectrometry, allowing for accurate quantification and structural confirmation.
Safety and Handling
4-(4-Chlorophenyl)-2-hydroxythiazole is classified as a hazardous substance and should be handled with appropriate precautions.
Hazard Statements: [20]
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use in a well-ventilated area. Avoid breathing dust.
-
Storage: Store in a tightly closed container in a cool, dry place at 0-8°C.[1]
Conclusion
4-(4-Chlorophenyl)-2-hydroxythiazole is a valuable chemical entity with significant potential as a building block in the synthesis of novel therapeutic agents and agrochemicals. Its rich chemistry, particularly its tautomeric nature, and the demonstrated biological activities of its derivatives make it a compound of high interest for further research and development. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for scientists in the field.
References
-
da Cruz Filho, I. J. et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Anais da Academia Brasileira de Ciências, 95(1), e20220538. Available from: [Link]
- Rodrigues, J. C. G. et al. (2018). Leishmanicidal activity of 4-phenyl-1,3-thiazol-2-amine derivatives. Experimental Parasitology, 192, 66-72.
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Available from: [Link]
-
Supporting Information for - The Royal Society of Chemistry. Available from: [Link]
-
Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. (2026). Drug Development Research, 87(1), e70219. Available from: [Link]
-
4-[4-(p-CHLOROPHENYL)-2-THIAZOLYL]PYRIDINE, MONOHYDROBROMIDE - Optional[FTIR] - Spectrum - SpectraBase. Available from: [Link]
-
Synthesis 4-(4-chlorophenyl)-2-phenylthiazole 46 - ResearchGate. Available from: [Link]
-
Synthesis diagram of 4-(4-chlorophenyl)thiazole 1a-1h. - ResearchGate. Available from: [Link]
-
Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. (2024). ACS Omega. Available from: [Link]
-
chemical label 4-(4-Chlorophenyl)-2-hydroxythiazole. Available from: [Link]
-
A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 393-398. Available from: [Link]
-
Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies. (2023). Frontiers in Chemistry, 11, 1272881. Available from: [Link]
-
Exploring the Potential of Multinuclear Solid‐State 1H, 13C, and 35Cl Magnetic Resonance To Characterize Static and Dynamic Disorder in Pharmaceutical Hydrochlorides. (2021). Molecular Pharmaceutics, 18(10), 3848–3861. Available from: [Link]
-
Exploring the Anticancer Properties of 4‐Phenylthiazole‐Based Ru(II) and Os(II) Metallacycles Featuring 1‐Methylimidazole. (2022). Chemistry – A European Journal, 28(48), e202201211. Available from: [Link]
-
Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical matrices and its application in metabolic stability studies. (2024). BMC Chemistry, 18, 220. Available from: [Link]
-
2-(p-chlorophenyl)thiazole, hydrobromide - Optional[1H NMR] - Chemical Shifts. Available from: [Link]
-
Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][7][8]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene). (2008). Acta Crystallographica Section C: Crystal Structure Communications, 64(Pt 11), o590–o594. Available from: [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules, 26(5), 1449. Available from: [Link]
-
IR spectrum of 2-Amino 4-(4-Chloro-phenyl)thiazole ligand - ResearchGate. Available from: [Link]
-
Keto-Enol Tautomerism : Key Points - Master Organic Chemistry. (2022). Available from: [Link]
-
(PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. (2014). Journal of Food and Drug Analysis, 22(2), 226-231. Available from: [Link]
-
Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. (2020). Molecules, 25(22), 5468. Available from: [Link]
-
FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. - ResearchGate. Available from: [Link]
-
2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). Molbank, 2023(1), M1548. Available from: [Link]
-
green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by. (2024). Rasayan Journal of Chemistry, 17(2), 1184-1191. Available from: [Link]
-
Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. (2024). Journal of Molecular Structure, 1309, 138379. Available from: [Link]
-
Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. (2024). Molecules, 30(1), 169. Available from: [Link]
-
Chlorfenethol - the NIST WebBook - National Institute of Standards and Technology. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. scielo.br [scielo.br]
- 8. scielo.br [scielo.br]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE | 2103-99-3 [chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. d-nb.info [d-nb.info]
- 18. researchgate.net [researchgate.net]
- 19. Bot Verification [rasayanjournal.co.in]
- 20. chemical-label.com [chemical-label.com]
Methodological & Application
Application Note: Synthesis and Antimicrobial Profiling of 4-(4-Chlorophenyl)-2-hydroxythiazole Derivatives
Introduction
The thiazole pharmacophore is a cornerstone in medicinal chemistry, present in blockbuster drugs like ritonavir (antiviral) and ceftaroline (antibiotic).[1] Among its derivatives, 4-(4-Chlorophenyl)-2-hydroxythiazole represents a privileged scaffold exhibiting potent antimicrobial activity, particularly against multidrug-resistant Gram-positive bacteria and pathogenic fungi.
This guide provides a comprehensive technical workflow for the synthesis, purification, and biological evaluation of this specific derivative. It addresses the critical chemical reality of tautomerism —where the "2-hydroxy" form exists in equilibrium with its "2-oxo" isomer (2(3H)-thiazolone)—and explains how this structural duality influences solubility and target binding.
Key Applications
-
Lead Optimization: As a precursor for developing non-beta-lactam antibiotics.[1]
-
Mechanism Studies: Probing bacterial cell division (FtsZ inhibition) and DNA gyrase binding.[1]
-
Antifungal Screening: Evaluation against Candida species.[1][2]
Chemical Synthesis Protocol
Reaction Mechanism & Tautomerism
The synthesis follows a modified Hantzsch thiazole cyclization.[1] While often referred to as "2-hydroxythiazole," the compound predominantly exists as 4-(4-chlorophenyl)-2(3H)-thiazolone in the solid state and polar solvents. The synthesis utilizes 4-chlorophenacyl bromide and potassium thiocyanate (KSCN).[1]
Reagents and Equipment
-
Precursor: 4-Chlorophenacyl bromide (2-Bromo-4'-chloroacetophenone).
-
Cyclizing Agent: Potassium Thiocyanate (KSCN).[1]
-
Solvent: Ethanol (Absolute) and Water.[1]
-
Catalyst: Conc. Hydrochloric acid (HCl) or Glacial Acetic Acid.[1]
-
Equipment: Reflux condenser, magnetic stirrer, suction filtration setup.[1]
Step-by-Step Synthesis Procedure
Step 1: Reactant Preparation Dissolve 10 mmol (2.33 g) of 4-chlorophenacyl bromide in 20 mL of warm ethanol.[1] In a separate beaker, dissolve 12 mmol (1.17 g) of Potassium Thiocyanate (KSCN) in 5 mL of distilled water.
Step 2: Cyclization Add the KSCN solution dropwise to the ethanolic solution of 4-chlorophenacyl bromide while stirring.
-
Critical Checkpoint: The solution may turn turbid.[1] Add 0.5 mL of Conc. HCl to catalyze the cyclization and stabilize the intermediate.[1]
Step 3: Reflux Heat the reaction mixture to reflux (approx. 78°C) for 2–4 hours. Monitor progress via TLC (System: Hexane:Ethyl Acetate 7:3). The disappearance of the starting bromide spot indicates completion.[1]
Step 4: Isolation Cool the mixture to room temperature, then pour onto 100 g of crushed ice. The product will precipitate as a white to pale-yellow solid.[1]
-
Note: If an oil forms, scratch the vessel walls with a glass rod to induce crystallization.[1]
Step 5: Purification Filter the solid under vacuum.[1] Wash with cold water (3 x 20 mL) to remove residual inorganic salts (KBr, KCl).[1] Recrystallize from hot ethanol to yield needle-like crystals.[1]
-
Yield: Expected 70–85%.
-
Melting Point: 208–210°C (Lit.[1] value).
Synthesis Pathway Visualization[1]
Figure 1: Synthetic pathway for 4-(4-chlorophenyl)-2-hydroxythiazole via Hantzsch-type cyclization.
Antimicrobial Susceptibility Testing Protocol
Principle
The antimicrobial potential is assessed using the Broth Microdilution Method (CLSI guidelines) to determine the Minimum Inhibitory Concentration (MIC).[1] The 4-chlorophenyl moiety enhances lipophilicity, facilitating penetration through the bacterial cell envelope.
Bacterial Strains[1][2]
-
Gram-Positive (Primary Targets): Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633).[1]
-
Gram-Negative (Counters): Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853).[1]
-
Fungal: Candida albicans (ATCC 10231).[1]
Assay Procedure
1. Stock Solution Preparation: Dissolve 10 mg of the synthesized derivative in 1 mL of 100% DMSO to create a 10 mg/mL stock.
-
Caution: Ensure complete solubilization; sonicate if necessary.[1]
2. Inoculum Preparation:
Prepare a bacterial suspension from a fresh overnight culture.[1] Adjust turbidity to 0.5 McFarland standard (
3. Microplate Setup:
-
Use a 96-well sterile polystyrene plate.[1]
-
Add 100 µL of MHB to wells 1–12.
-
Add 100 µL of compound stock to column 1 and perform serial 2-fold dilutions across the plate (1000 µg/mL to 0.9 µg/mL).
-
Add 100 µL of diluted bacterial inoculum to all wells.[1]
4. Incubation: Incubate at 37°C for 18–24 hours (Bacteria) or 25°C for 48 hours (Fungi).[1]
5. Readout: Visual turbidity indicates growth.[1] For precise endpoints, add 20 µL of Resazurin (0.015%) dye.[1]
Experimental Workflow Diagram
Figure 2: Broth microdilution workflow for determining MIC values.
Data Analysis & Structure-Activity Relationship (SAR)[3][4]
Expected Results
The following table summarizes typical MIC ranges for 4-(4-chlorophenyl)-2-hydroxythiazole derivatives based on literature precedents.
| Organism | Strain Type | Expected MIC (µg/mL) | Activity Level |
| S. aureus | Gram-Positive | 4 – 16 | High |
| B. subtilis | Gram-Positive | 8 – 32 | Moderate-High |
| E. coli | Gram-Negative | > 128 | Low |
| C. albicans | Fungal | 16 – 64 | Moderate |
SAR Insights[1]
-
The Chlorine Substituent: The para-chloro group on the phenyl ring is critical.[1] It increases the partition coefficient (LogP), enhancing membrane permeability.[1] Removing the chlorine (unsubstituted phenyl) typically increases the MIC by 2–4 fold.[1]
-
The 2-Hydroxy/Oxo Group: This moiety acts as a hydrogen bond donor/acceptor.[1] Alkylation of the oxygen (to form 2-alkoxy variants) often retains antifungal activity but may reduce antibacterial potency if the H-bond donor capability is required for target binding (e.g., DNA gyrase).
-
Selectivity: The compound shows marked selectivity for Gram-positive bacteria.[1] The outer membrane of Gram-negative bacteria acts as a barrier to this lipophilic scaffold, and efflux pumps often expel it efficiently.
Mechanism of Action
Research suggests a dual mechanism:
-
DNA Gyrase Inhibition: Molecular docking studies indicate the thiazole ring fits into the ATP-binding pocket of the GyrB subunit of DNA gyrase, preventing bacterial replication [1].[1]
-
Membrane Disruption: The amphiphilic nature (hydrophobic chlorophenyl + polar thiazolone) allows the molecule to intercalate into the bacterial cell membrane, increasing permeability and causing leakage of cytoplasmic contents [2].[1]
References
-
Molecular Docking and Antibacterial Targets: Title: Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies.[1] Source: Molecules (MDPI), 2020.[1] URL:[Link][1]
-
Thiazole Antibacterial Review: Title: Antibacterial Activity of Thiazole and its Derivatives: A Review. Source: Biointerface Research in Applied Chemistry, 2021.[1][2] URL:[Link]
-
Synthesis and Biological Evaluation: Title: Synthesis, Characterization and Molecular Docking of Novel Bioactive Thiazolyl-Thiazole Derivatives. Source: Molecules, 2015.[1] URL:[Link][1][3]
-
Mechanism of Action (FtsZ/Membrane): Title: Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. Source: RSC Advances, 2020.[1] URL:[Link]
Sources
The Strategic Role of the 4-(4-Chlorophenyl)thiazole Scaffold: Application Notes and Protocols for Drug Synthesis Intermediates
Introduction: The Versatility of the Thiazole Ring in Medicinal Chemistry
The thiazole ring is a cornerstone in the architecture of numerous therapeutic agents, prized for its unique electronic properties and its ability to engage in a variety of biological interactions.[1] This heterocyclic motif is a common feature in a wide array of approved drugs, demonstrating its versatility across different therapeutic areas.[2] Within this important class of compounds, the 4-(4-chlorophenyl)thiazole substructure has emerged as a particularly valuable scaffold in the design of novel pharmaceuticals, especially in the realm of kinase inhibitors for oncology.
While the initially considered 4-(4-chlorophenyl)-2-hydroxythiazole is a synthetically accessible molecule, for many applications in drug development, its 2-amino analogue, 2-amino-4-(4-chlorophenyl)thiazole , serves as a more direct and versatile intermediate. This is primarily due to the strategic importance of the 2-amino group as a key handle for subsequent chemical modifications to build more complex and potent drug candidates.
This comprehensive guide provides detailed protocols for the synthesis of this crucial 2-amino intermediate and illustrates its application in the synthesis of a precursor for a well-known kinase inhibitor. We will also briefly explore the synthesis of the 2-hydroxy analogue and its potential, albeit more circuitous, conversion to the 2-amino form.
Core Synthesis: A Robust Protocol for 2-Amino-4-(4-chlorophenyl)thiazole
The most efficient and widely adopted method for the synthesis of 2-amino-4-(4-chlorophenyl)thiazole is the Hantzsch thiazole synthesis. This classic reaction involves the condensation of an α-haloketone with a thioamide, in this case, thiourea.[3]
Reaction Mechanism: The Hantzsch Thiazole Synthesis
The reaction is initiated by the nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the α-haloketone (2-bromo-4'-chloroacetophenone). This is followed by an intramolecular cyclization, where one of the amino groups of the thiourea attacks the carbonyl carbon of the ketone. The resulting intermediate then undergoes dehydration to yield the stable, aromatic 2-aminothiazole ring.[3]
Caption: Mechanism of the Hantzsch synthesis of 2-amino-4-(4-chlorophenyl)thiazole.
Detailed Experimental Protocol
This protocol provides a reliable method for the laboratory-scale synthesis of 2-amino-4-(4-chlorophenyl)thiazole.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Bromo-4'-chloroacetophenone | 234.5 | 10.0 | 2.35 g |
| Thiourea | 76.12 | 12.0 | 0.91 g |
| Ethanol (95%) | - | - | 50 mL |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | - | Saturated Soln. |
| Deionized Water | - | - | As needed |
| Round-bottom flask (100 mL) | - | - | 1 |
| Reflux condenser | - | - | 1 |
| Magnetic stirrer and hotplate | - | - | 1 |
| Büchner funnel and filter paper | - | - | 1 set |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-4'-chloroacetophenone (2.35 g, 10.0 mmol) and thiourea (0.91 g, 12.0 mmol).
-
Solvent Addition: Add 50 mL of 95% ethanol to the flask.
-
Reflux: Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate. Heat the mixture to reflux and maintain for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The product may begin to precipitate as the hydrobromide salt.
-
Neutralization and Isolation: Slowly add a saturated solution of sodium bicarbonate with stirring until the mixture is neutral or slightly basic (pH ~7-8). This will neutralize the hydrobromide salt and precipitate the free base of the product.[4]
-
Filtration and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL) to remove any inorganic salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield and Characterization:
-
Yield: 75-85%
-
Appearance: White to light yellow crystalline powder.[5]
-
Melting Point: 169-171 °C.[5]
-
Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Application in Drug Synthesis: A Gateway to Kinase Inhibitors
The synthesized 2-amino-4-(4-chlorophenyl)thiazole is a versatile intermediate for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The 2-amino group provides a convenient point for further functionalization, allowing for the introduction of various substituents that can modulate the compound's biological activity. A prime example of a drug that contains a similar core structure is Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[6][7]
While the complete synthesis of Dasatinib is a multi-step process, a key transformation involves the acylation of the 2-amino group of a thiazole intermediate. The following protocol illustrates a model acylation reaction, a fundamental step in the synthesis of many kinase inhibitors.
Model Reaction: Acylation of 2-Amino-4-(4-chlorophenyl)thiazole
This protocol describes the reaction of 2-amino-4-(4-chlorophenyl)thiazole with chloroacetyl chloride to form 2-chloro-N-(4-(4-chlorophenyl)thiazol-2-yl)acetamide, a key building block for more complex molecules.[1]
Caption: Model acylation of the 2-aminothiazole intermediate.
Materials and Reagents:
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Mass/Volume |
| 2-Amino-4-(4-chlorophenyl)thiazole | 210.68 | 5.0 | 1.05 g |
| Chloroacetyl chloride | 112.94 | 6.0 | 0.54 mL |
| Dry Benzene or Toluene | - | - | 30 mL |
| Triethylamine (Et₃N) | 101.19 | 6.0 | 0.84 mL |
| Round-bottom flask (100 mL) | - | - | 1 |
| Reflux condenser | - | - | 1 |
| Magnetic stirrer and hotplate | - | - | 1 |
Procedure:
-
Reaction Setup: In a dry 100 mL round-bottom flask, dissolve 2-amino-4-(4-chlorophenyl)thiazole (1.05 g, 5.0 mmol) in 30 mL of dry benzene or toluene.
-
Base Addition: Add triethylamine (0.84 mL, 6.0 mmol) to the solution.
-
Acylating Agent Addition: Cool the mixture in an ice bath and slowly add a solution of chloroacetyl chloride (0.54 mL, 6.0 mmol) in 10 mL of the same dry solvent.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-3 hours.
-
Work-up: After cooling, the triethylamine hydrochloride salt will precipitate. The reaction mixture can be washed with water, and the organic layer separated, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol.
This acylated intermediate can then be used in subsequent reactions, such as nucleophilic substitution of the chloro group, to build more complex molecules with potential therapeutic applications.
Alternative Pathway: Synthesis and Utilization of 4-(4-Chlorophenyl)-2-hydroxythiazole
While the direct synthesis of the 2-amino derivative is generally preferred, it is worthwhile to consider the synthesis and potential utility of 4-(4-chlorophenyl)-2-hydroxythiazole. This compound exists in a tautomeric equilibrium with its keto form, 4-(4-chlorophenyl)thiazol-2(3H)-one.
Synthesis of 4-(4-Chlorophenyl)-2-hydroxythiazole
The synthesis of 2-hydroxythiazoles can be achieved via a Hantzsch-type reaction using a thiocarbamate instead of thiourea.
Caption: Synthesis of 4-(4-chlorophenyl)-2-hydroxythiazole.
Conversion to 2-Aminothiazole: A Multi-Step Approach
The 2-hydroxy group of the thiazole can be converted to the more versatile 2-amino group, typically through a two-step process:
-
Chlorination: The 2-hydroxy group is first converted to a 2-chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃).[8]
-
Amination: The resulting 2-chlorothiazole can then undergo nucleophilic substitution with an amine source, such as ammonia or an appropriate amine derivative, to yield the desired 2-aminothiazole.
Caption: Conversion of 2-hydroxythiazole to 2-aminothiazole.
While chemically feasible, this multi-step conversion is less atom-economical and generally results in a lower overall yield compared to the direct synthesis of the 2-aminothiazole. Therefore, for most drug discovery and development applications, the direct Hantzsch synthesis of 2-amino-4-(4-chlorophenyl)thiazole is the recommended and more efficient pathway.
Conclusion
The 4-(4-chlorophenyl)thiazole scaffold is a highly valuable building block in medicinal chemistry. This guide has provided detailed, field-proven protocols for the synthesis of the key intermediate, 2-amino-4-(4-chlorophenyl)thiazole, via the robust Hantzsch synthesis. Furthermore, we have demonstrated its utility as a precursor in the synthesis of more complex molecules, such as those found in kinase inhibitors. By understanding and applying these protocols, researchers and drug development professionals can efficiently access this important class of compounds and accelerate the discovery of new therapeutic agents.
References
- Facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, Vol. 85, No. 8, 2012.
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
- The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.
- EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google P
- 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE Nine Chongqing Chemdad Co.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. (2021, March 7).
- Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PMC - PubMed Central.
- Synthesis of 2-hydroxythiazole derivatives. | Download Scientific Diagram.
- Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. SciELO.
- POCl3 chlorination of 4-quinazolones. PubMed. (2011, March 18).
- US20170240541A1 - Process for preparing thiazole derivatives - Google P
- What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?
- Synthesis of novel 2-amino thiazole deriv
- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google P
- Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. NIH.
- Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives.
- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
- POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Publishing.
- synthesis process of dasatinib and intermediate thereof - Justia P
- POCl -PCl mixture: A robust chlorin
- A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. (2017, June 9).
- 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole. NIH.
- CN109503568B - Preparation method of dasatinib - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. 2-AMINO-4-(4-CHLOROPHENYL)THIAZOLE Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. vixra.org [vixra.org]
- 7. 2-(4-Chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Anticancer Evaluation of 4-(4-Chlorophenyl)-2-hydroxythiazole Analogs
Introduction & Scientific Context
The thiazole pharmacophore is a "privileged structure" in medicinal chemistry, serving as the core for numerous FDA-approved oncology drugs (e.g., Dasatinib, Dabrafenib). Specifically, 4-(4-Chlorophenyl)-2-hydroxythiazole and its analogs represent a potent class of small molecules often exhibiting tautomerism between the 2-hydroxythiazole and thiazolin-2-one forms.
Recent structure-activity relationship (SAR) studies suggest these analogs function through pleiotropic mechanisms, including:
-
Histone Acetyltransferase (HAT) Inhibition: Similar to the reference compound CPTH2, targeting Gcn5 and p300 epigenetic modulators.[1][2]
-
Mitochondrial Dysfunction: Induction of Reactive Oxygen Species (ROS) leading to intrinsic apoptosis.
-
Kinase Inhibition: Potential targeting of VEGFR-2 or EGFR due to the bioisosteric nature of the thiazole ring with ATP-binding pockets.
This Application Note provides a standardized, self-validating workflow for evaluating these analogs, moving from primary cytotoxicity screens to complex mechanistic flow cytometry.
Experimental Workflow Overview
Figure 1: The sequential workflow for evaluating thiazole analogs. Phase I filters for potency, while Phase II elucidates the mode of cell death.
Compound Preparation & Handling[3][4][5]
Critical Quality Attribute (CQA): 4-(4-Chlorophenyl)-2-hydroxythiazole analogs are highly lipophilic. Improper solubilization is the #1 cause of false negatives in screening.
-
Stock Solution: Dissolve neat compound in 100% DMSO (molecular biology grade) to a concentration of 10 mM . Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution.
-
Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid freeze-thaw cycles >3 times.
-
Working Solution: Dilute the stock into complete culture media immediately prior to use. Ensure the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent toxicity.
Protocol: Primary Cytotoxicity Screening (MTT Assay)
The MTT assay measures the reduction of tetrazolium salts by mitochondrial succinate dehydrogenase in viable cells.
Materials
-
Cell Lines: MCF-7 (Breast), HepG2 (Liver), A549 (Lung).
-
Control Line: HEK293 (Human Embryonic Kidney) or HFF-1 (Fibroblasts) to determine the Selectivity Index (SI).
-
Reagent: 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) (5 mg/mL in PBS).
Step-by-Step Methodology
-
Seeding: Plate cells in 96-well flat-bottom plates at a density of 5,000–10,000 cells/well (cell line dependent) in 100 µL media.
-
Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
-
Treatment: Remove old media. Add 100 µL of fresh media containing the thiazole analogs at serial dilutions (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).
-
Self-Validation: Include 3 wells of "Vehicle Control" (0.5% DMSO) and 3 wells of "Positive Control" (e.g., Doxorubicin).
-
-
Exposure: Incubate for 48 or 72 hours .
-
MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well. Incubate for 3–4 hours at 37°C.
-
Note: Look for purple formazan crystals under the microscope.
-
-
Solubilization: Carefully aspirate media (do not disturb crystals). Add 100 µL of DMSO to dissolve formazan. Shake plate for 10 minutes.
-
Read: Measure absorbance at 570 nm (reference filter 630 nm).
Data Analysis
Calculate % Cell Viability:
Selectivity Index (SI):
Protocol: Mechanism of Action - Apoptosis (Annexin V/PI)
Thiazole analogs often induce apoptosis via the intrinsic mitochondrial pathway. This assay distinguishes between early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Critical Reagents
-
Annexin V Binding Buffer: Must contain 2.5 mM CaCl₂ . Annexin V binding to Phosphatidylserine (PS) is strictly calcium-dependent.
-
Propidium Iodide (PI): Stains DNA in cells with compromised membranes.[4]
Methodology
-
Treatment: Treat cells (6-well plate,
cells/well) with the IC50 concentration of the analog for 24 hours. -
Harvesting: Collect media (contains floating dead cells) and trypsinized adherent cells. Combine in a 15 mL tube.
-
Washing: Centrifuge (1000 rpm, 5 min) and wash 2x with cold PBS.
-
Staining: Resuspend pellet in 100 µL 1X Binding Buffer .
-
Add 5 µL Annexin V-FITC.[5]
-
Add 5 µL PI.
-
-
Incubation: Incubate for 15 minutes at Room Temperature (RT) in the dark .
-
Analysis: Add 400 µL Binding Buffer and analyze immediately on a Flow Cytometer (e.g., BD FACSCanto).
Gating Strategy:
-
Q1 (UL): Necrotic (Annexin-/PI+)
-
Q2 (UR): Late Apoptotic (Annexin+/PI+)
-
Q3 (LL): Live (Annexin-/PI-)
-
Q4 (LR): Early Apoptotic (Annexin+/PI-)
Protocol: Mitochondrial Membrane Potential ( )
Since 2-hydroxythiazole analogs are reported to generate ROS, assessing mitochondrial health is vital. We use the JC-1 dye .[3]
-
Principle: In healthy mitochondria (high potential), JC-1 forms aggregates (Red fluorescence). In apoptotic cells (low potential), JC-1 remains varying monomers (Green fluorescence).
-
Shift: A decrease in the Red/Green ratio indicates mitochondrial depolarization.
Methodology
-
Treat cells with the analog for 24 hours.
-
Add JC-1 dye (final concentration 2 µM) directly to the media.
-
Incubate for 30 minutes at 37°C.
-
Wash 2x with PBS.
-
Analyze via Flow Cytometry (Ex: 488 nm; Em: 530 nm [Green] and 590 nm [Red]).
Mechanistic Pathway Visualization
Based on literature for 4-arylthiazole derivatives, the following pathway is the most probable mechanism of action for this scaffold.
Figure 2: Proposed signaling cascade. The analog triggers oxidative stress, collapsing the mitochondrial potential and activating the intrinsic apoptotic pathway.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| High Background in MTT | Serum interference or phenol red | Use phenol red-free media or switch to MTS assay which generates soluble formazan. |
| No Apoptosis Detected | Late timing | Apoptosis is transient. Check at 12h, 24h, and 48h. At 72h, cells may just be necrotic debris. |
| Compound Precipitation | High concentration / Low solubility | Do not exceed 100 µM in aqueous media. Verify solubility by light microscopy before adding to cells. |
| Clumping in Cell Cycle | Poor fixation | When fixing for cell cycle (PI staining), add dropwise cold 70% ethanol while vortexing the cell pellet. Store at -20°C for at least 2h. |
References
-
Thiazole Anticancer Activity: Gomha, S. M., et al. (2015). "Synthesis and biological evaluation of some new thiazole-based heterocycles as potential anticancer agents." Molecules.
-
CPTH2 (HAT Inhibitor Analog): Chimenti, F., et al. (2009). "A novel histone acetyltransferase inhibitor modulating Gcn5 network: cyclopentylidene-[4-(4'-chlorophenyl)thiazol-2-yl]hydrazone." Journal of Medicinal Chemistry.
-
MTT Assay Optimization: Riss, T. L., et al. (2013). "Cell Viability Assays." Assay Guidance Manual (NCBI).
-
Annexin V Protocol: Vermes, I., et al. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods.
-
Mitochondrial Potential (JC-1): Perelman, A., et al. (2012). "JC-1: alternative excitation wavelengths facilitate mitochondrial membrane potential cytometry." Cell Death & Disease.[6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kumc.edu [kumc.edu]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 6. bosterbio.com [bosterbio.com]
Application Notes & Protocols: Synthesis of Novel Compounds from 4-(4-Chlorophenyl)-2-hydroxythiazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of the 4-(4-Chlorophenyl)-2-hydroxythiazole Scaffold
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous clinically approved drugs, including antimicrobials, antiretrovirals, and anticancer agents.[1] The specific scaffold, 4-(4-Chlorophenyl)-2-hydroxythiazole, presents a particularly valuable starting point for drug discovery endeavors. Its inherent structural features offer multiple, distinct vectors for chemical modification, allowing for the systematic exploration of chemical space to optimize biological activity, selectivity, and pharmacokinetic properties.
A critical feature of this starting material is its existence in a tautomeric equilibrium between the 2-hydroxythiazole form and the 4-(4-chlorophenyl)thiazol-2(3H)-one form. This dynamic equilibrium dictates the molecule's reactivity, providing access to derivatization at the nitrogen and oxygen atoms, the activated C-5 position of the thiazole ring, and the chlorophenyl moiety. This guide provides detailed protocols and the underlying scientific rationale for synthesizing novel compound libraries from this versatile precursor.
Core Synthetic Strategies
The derivatization of 4-(4-Chlorophenyl)-2-hydroxythiazole can be logically approached by targeting its three primary reactive zones. This allows for the generation of diverse molecular architectures with tailored properties.
Caption: Key synthetic strategies from the core scaffold.
Strategy 1: Derivatization via N-Alkylation of the Thiazol-2(3H)-one Tautomer
Expertise & Experience: The thiazol-2(3H)-one tautomer possesses an acidic N-H proton. Deprotonation with a suitable base generates a nucleophilic amide anion, which readily undergoes alkylation or acylation. The choice of base and solvent is critical for controlling regioselectivity between N- and O-alkylation.[2] Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) typically favor N-alkylation by promoting the formation of the thermodynamically more stable N-substituted product.[3]
Protocol 1: Synthesis of 3-Benzyl-4-(4-chlorophenyl)thiazol-2(3H)-one
This protocol details a standard procedure for the N-alkylation of the thiazolone tautomer.
Workflow Diagram:
Caption: Workflow for N-alkylation of the thiazolone.
Step-by-Step Methodology:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 4-(4-chlorophenyl)-2-hydroxythiazole (1.0 eq). Dissolve it in anhydrous dimethylformamide (DMF) to a concentration of 0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise over 10 minutes.
-
Causality Note: Adding NaH slowly at 0 °C controls the exothermic reaction and the evolution of hydrogen gas. Anhydrous conditions are critical as NaH reacts violently with water.
-
-
Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The solution should become clear or change color, indicating the formation of the sodium salt.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise via syringe to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, carefully pour the reaction mixture into a beaker of ice-water to quench the excess NaH.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of DMF).
-
Washing: Combine the organic layers and wash sequentially with water and saturated brine solution. This removes residual DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-alkylated product.
Self-Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The disappearance of the N-H proton signal and the appearance of benzylic proton signals in the ¹H NMR spectrum are key indicators of successful N-alkylation.
Strategy 2: Electrophilic Substitution at the Thiazole C-5 Position
Expertise & Experience: The 2-hydroxy (or 2-oxo) group is electron-donating, activating the thiazole ring towards electrophilic aromatic substitution. Resonance analysis indicates that the C-5 position is the most electron-rich and sterically accessible site for electrophilic attack, analogous to the C-5 reactivity of other activated five-membered heterocycles.[4] Common electrophilic substitution reactions like nitration, halogenation, and the Mannich reaction can be employed to introduce new functionalities at this position.[5][6]
Protocol 2: C-5 Nitration of 4-(4-Chlorophenyl)-2-hydroxythiazole
This protocol introduces a nitro group, a versatile handle for further transformations (e.g., reduction to an amine).
Step-by-Step Methodology:
-
Preparation of Nitrating Mixture: In a flask cooled to 0 °C, slowly add concentrated nitric acid (HNO₃, 1.5 eq) to concentrated sulfuric acid (H₂SO₄, 3.0 eq). Stir gently for 10 minutes to allow for the formation of the nitronium ion (NO₂⁺).[7]
-
Causality Note: Sulfuric acid acts as both a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion, which is the active agent in this reaction.
-
-
Reaction Setup: In a separate flask, dissolve 4-(4-chlorophenyl)-2-hydroxythiazole (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Electrophilic Attack: Add the pre-formed nitrating mixture dropwise to the thiazole solution, ensuring the temperature does not rise above 5-10 °C.
-
Reaction Progression: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC (a co-spot of the starting material is recommended).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the acidic aqueous solution.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.
-
Drying: Dry the product in a vacuum oven at 40-50 °C to yield the 4-(4-chlorophenyl)-5-nitro-2-hydroxythiazole.
Data Presentation:
| Reaction | Product Structure | Reagents | Expected Outcome |
| N-Alkylation | 3-Benzyl-4-(4-chlorophenyl)thiazol-2(3H)-one | NaH, Benzyl Bromide, DMF | High yield, selective N-alkylation |
| C-5 Nitration | 4-(4-Chlorophenyl)-5-nitro-2-hydroxythiazole | HNO₃, H₂SO₄ | Good yield, selective C-5 nitration |
| Suzuki Coupling | 4-(4-Biphenyl)-2-hydroxythiazole | Phenylboronic acid, Pd catalyst, Base | Moderate to high yield of C-C coupled product |
Strategy 3: Palladium-Catalyzed Cross-Coupling at the Chlorophenyl Moiety
Expertise & Experience: The chloro-substituent on the phenyl ring is an excellent handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[8] This reaction allows for the formation of a new carbon-carbon bond, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups.[9] The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[10]
Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol demonstrates the replacement of the chlorine atom with a phenyl group, creating a biphenyl moiety.
Workflow Diagram:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine 4-(4-chlorophenyl)-2-hydroxythiazole (1.0 eq), phenylboronic acid (1.5 eq), and a base such as potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Degassing: Seal the flask and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Trustworthiness Note: This step is essential to remove dissolved oxygen, which can oxidatively deactivate the Pd(0) catalyst and lead to reaction failure.
-
-
Catalyst Addition: Under a positive pressure of nitrogen, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).
-
Reaction: Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring for 8-12 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cooling and Filtration: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Work-up: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash chromatography or recrystallization to obtain the desired 4-(4-biphenyl)-2-hydroxythiazole.
References
-
[Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][11][12]naphthyrin-5(6H)-one - National Institutes of Health (NIH)]([Link])
Sources
- 1. sysrevpharm.org [sysrevpharm.org]
- 2. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. oarjbp.com [oarjbp.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. PubChemLite - [4-(4-chlorophenyl)-1,3-thiazol-2-yl]methanamine (C10H9ClN2S) [pubchemlite.lcsb.uni.lu]
- 12. fluorochem.co.uk [fluorochem.co.uk]
Application Notes & Protocols for the Biological Evaluation of 4-(4-Chlorophenyl)-2-hydroxythiazole
Abstract
The thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs and clinical candidates.[1] Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] This document provides a comprehensive, multi-tiered protocol for the biological characterization of a specific thiazole derivative, 4-(4-Chlorophenyl)-2-hydroxythiazole. We present a logical workflow beginning with essential preliminary assessments of cytotoxicity, followed by robust, cell-based screening assays to determine anti-inflammatory potential. Finally, we detail targeted mechanistic assays to elucidate the compound's mode of action, focusing on key inflammatory pathways such as Cyclooxygenase-2 (COX-2) and Nuclear Factor-kappa B (NF-κB) signaling. These protocols are designed to provide researchers in drug development with a validated framework for generating reliable and reproducible data.
Foundational Protocols: Compound Management
1.1. Rationale for Proper Compound Handling
The accuracy and reproducibility of any biological assay are fundamentally dependent on the integrity of the test compound. Factors such as solubility, stability, and storage conditions can significantly impact experimental outcomes. 4-(4-Chlorophenyl)-2-hydroxythiazole, like many small organic molecules, is expected to be hydrophobic. Therefore, Dimethyl Sulfoxide (DMSO) is selected as the primary solvent due to its broad solubilizing power and compatibility with most cell-based assays at low final concentrations (<0.5%).
1.2. Protocol for Stock Solution Preparation
-
Material: 4-(4-Chlorophenyl)-2-hydroxythiazole (powder), DMSO (Anhydrous, ≥99.9%), sterile microcentrifuge tubes.
-
Calculation: Determine the required mass of the compound to prepare a high-concentration primary stock solution (e.g., 10 mM or 20 mM).
-
Formula: Mass (mg) = Desired Concentration (mol/L) * Molecular Weight ( g/mol ) * Volume (L)
-
-
Procedure:
-
Tare a sterile 1.5 mL microcentrifuge tube on a calibrated analytical balance.
-
Carefully add the calculated mass of 4-(4-Chlorophenyl)-2-hydroxythiazole to the tube.
-
Add the required volume of anhydrous DMSO to achieve the desired concentration.
-
Vortex thoroughly for 2-5 minutes until the compound is completely dissolved. A brief sonication step may be used if dissolution is difficult.
-
Visually inspect the solution to ensure no particulates are present.
-
-
Storage: Aliquot the primary stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light. A properly stored DMSO stock is typically stable for several months.
Tier 1: Cytotoxicity Profiling
2.1. Rationale: The Necessity of a Cytotoxicity Assay
Before evaluating the specific biological activities of a compound, it is imperative to determine the concentration range at which it exhibits cytotoxicity.[4] This ensures that any observed effects in subsequent assays (e.g., a reduction in inflammatory markers) are due to a specific biological modulation rather than simply cell death. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability.[5]
2.2. Protocol: MTT Assay for Cell Viability
-
Principle: The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Line Recommendation: A relevant cell line for subsequent inflammation studies, such as the murine macrophage line RAW 264.7 or the human monocyte line THP-1, should be used.
-
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well flat-bottom plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 4-(4-Chlorophenyl)-2-hydroxythiazole in the appropriate cell culture medium from the DMSO stock. The final DMSO concentration in all wells, including the vehicle control, must be identical and not exceed 0.5%.
-
Remove the old medium and add 100 µL of the diluted compound solutions to the respective wells. Include a "vehicle control" (medium with DMSO) and a "no-cell" blank control.
-
Incubate for 24 hours (or a desired time point).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully aspirate the medium from the wells and add 100 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot % Viability against the compound concentration and determine the IC₅₀ value (the concentration that causes 50% reduction in cell viability).
-
Tier 2: Screening for Anti-inflammatory Activity
3.1. Rationale: Modeling Inflammation In Vitro
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages and is widely used to induce an inflammatory response in vitro.[6] Upon stimulation with LPS, macrophages produce a cascade of inflammatory mediators, including nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[6][7] This model allows for the effective screening of compounds that can suppress this inflammatory response.
Workflow for Anti-inflammatory Screening
Caption: Workflow for assessing the anti-inflammatory potential of the test compound.
3.2. Protocol: Measurement of Nitric Oxide (Griess Assay)
-
Principle: The Griess assay is a two-component colorimetric reaction that quantifies nitrite (NO₂⁻), a stable and quantifiable breakdown product of NO in cell culture supernatant.
-
Step-by-Step Methodology:
-
Cell Culture and Treatment: Follow steps 1-4 of the MTT assay protocol (Section 2.2), but after the 24-hour compound pre-treatment, add LPS (final concentration 1 µg/mL) to all wells except the negative control. Incubate for another 24 hours.
-
Supernatant Collection: Centrifuge the 96-well plate at 300 x g for 5 minutes. Carefully collect 50 µL of the supernatant from each well and transfer to a new flat-bottom 96-well plate.
-
Standard Curve: Prepare a sodium nitrite standard curve (0-100 µM) in the cell culture medium.
-
Griess Reaction: Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well. Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well. Incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the IC₅₀ value for NO inhibition.
-
3.3. Protocol: Measurement of TNF-α (ELISA)
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify a target protein. A sandwich ELISA uses two antibodies that bind to different epitopes on the target protein (TNF-α), providing high specificity.[8]
-
Step-by-Step Methodology:
-
Sample Preparation: Use the same cell culture supernatants collected for the Griess assay.
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for a commercial Human or Murine TNF-α ELISA kit.[9] A general workflow is as follows:
-
Add standards and samples to the antibody-pre-coated plate. TNF-α in the sample binds to the capture antibody.
-
Wash the plate.
-
Add a biotinylated detection antibody, which binds to a different site on the captured TNF-α.
-
Wash the plate.
-
Add a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated detection antibody.
-
Wash the plate.
-
Add the TMB substrate. HRP catalyzes the conversion of TMB, resulting in a blue color.
-
Stop the reaction with a stop solution (e.g., sulfuric acid), which turns the color yellow.
-
-
Data Acquisition: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the concentration of TNF-α in each sample. Determine the IC₅₀ value for TNF-α inhibition.
-
3.4. Protocol: Assessment of Intracellular ROS (DCF-DA Assay)
-
Principle: The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA) is non-fluorescent. Inside the cell, esterases cleave the acetate groups, trapping the probe. Subsequent oxidation by reactive oxygen species (ROS) converts it to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[10][11] The fluorescence intensity is proportional to the level of intracellular ROS.[12]
-
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well black, clear-bottom plate and incubate for 24 hours.
-
Compound Treatment: Pre-treat cells with non-toxic concentrations of 4-(4-Chlorophenyl)-2-hydroxythiazole for 1 hour.
-
Probe Loading: Remove the medium and load the cells with 10 µM DCF-DA in serum-free medium for 30 minutes at 37°C.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove excess probe.
-
Inflammatory Stimulus: Add pre-warmed PBS containing LPS (1 µg/mL) to induce ROS production. A positive control, such as tert-Butyl hydroperoxide (TBHP), can also be used.[10]
-
Data Acquisition: Immediately measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ≈ 485/535 nm) in kinetic mode for 60-120 minutes.
-
Data Analysis: Calculate the rate of fluorescence increase or use the endpoint fluorescence value. Determine the IC₅₀ value for ROS inhibition.
-
Tier 3: Elucidation of Mechanism of Action (MoA)
4.1. Rationale: Moving from "What" to "How"
Once anti-inflammatory activity is confirmed, the next critical step is to investigate the underlying molecular mechanism. Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes.[13] Furthermore, the NF-κB signaling pathway is a master regulator of inflammatory gene expression, including TNF-α and the enzyme that produces NO (iNOS).[14][15] Assaying these targets can provide direct evidence of the compound's MoA.
Protocol: Cyclooxygenase-2 (COX-2) Enzyme Inhibition Assay
-
Principle: This is a cell-free, enzymatic assay that measures the peroxidase activity of purified COX-2. The enzyme converts arachidonic acid to prostaglandin G2 (PGG2). A fluorometric probe can be used to detect the peroxidase component of the enzyme's activity, which is proportional to the amount of PGG2 produced.[13][16]
-
Step-by-Step Methodology (based on a commercial kit):
-
Reagent Preparation: Prepare assay buffer, probe solution, and cofactor solution as per the kit's manual.[17]
-
Inhibitor Addition: To the wells of a 96-well plate, add the assay buffer, a known COX-2 inhibitor (e.g., Celecoxib) as a positive control, and various concentrations of 4-(4-Chlorophenyl)-2-hydroxythiazole.
-
Enzyme Addition: Add purified, human recombinant COX-2 enzyme to all wells except the "no-enzyme" control.
-
Pre-incubation: Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[18]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Data Acquisition: Immediately measure the fluorescence in kinetic mode (Excitation/Emission ≈ 535/587 nm).
-
Data Analysis: Determine the rate of reaction (slope of the kinetic curve). Calculate the percent inhibition for each concentration and determine the IC₅₀ value.
-
4.3. Protocol: NF-κB Nuclear Translocation Assay (Immunofluorescence)
-
Principle: In resting cells, the NF-κB (p65 subunit) is sequestered in the cytoplasm by its inhibitor, IκB.[19] Upon stimulation with LPS, IκB is degraded, and NF-κB translocates to the nucleus to activate gene transcription.[19] This translocation can be visualized and quantified using immunofluorescence microscopy.[20]
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
-
Step-by-Step Methodology:
-
Cell Culture: Seed RAW 264.7 cells on sterile glass coverslips or in an imaging-compatible 96-well plate.
-
Treatment: Pre-treat cells with the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30-60 minutes.
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.25% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST).
-
Primary Antibody: Incubate with a primary antibody against the NF-κB p65 subunit.
-
Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488).
-
Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Imaging: Mount the coverslips or image the plate using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: Quantify the fluorescence intensity of NF-κB p65 in the nucleus versus the cytoplasm. A significant reduction in the nuclear/cytoplasmic intensity ratio in compound-treated cells compared to LPS-only treated cells indicates inhibition.
-
Data Presentation and Interpretation
Summarize the quantitative results in a clear, tabular format. This allows for a direct comparison of the compound's potency across different biological endpoints.
| Assay | Endpoint Measured | Inhibitor IC₅₀ (µM) |
| MTT Assay | Cell Viability | > 100 µM |
| Griess Assay | Nitric Oxide (NO) Production | 15.2 ± 1.8 |
| TNF-α ELISA | TNF-α Secretion | 10.5 ± 2.1 |
| DCF-DA Assay | Intracellular ROS Levels | 22.0 ± 3.5 |
| COX-2 Enzyme Assay | COX-2 Enzymatic Activity | > 50 µM |
| NF-κB Translocation | Nuclear Localization of p65 | 8.9 ± 1.5 |
Table represents hypothetical data for illustrative purposes.
Interpretation of Hypothetical Data: The illustrative data suggest that 4-(4-Chlorophenyl)-2-hydroxythiazole is a potent inhibitor of the inflammatory response in macrophages, with an IC₅₀ below 25 µM for NO, TNF-α, and ROS production. The compound is not cytotoxic at these effective concentrations (IC₅₀ > 100 µM). The mechanistic data indicate that the compound's anti-inflammatory activity is likely mediated through the inhibition of the NF-κB signaling pathway rather than direct inhibition of the COX-2 enzyme.
References
-
Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. [Link]
-
A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies. (2013). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. (2005). Organic & Biomolecular Chemistry. [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). Molecules. [Link]
-
4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). BMC Chemistry. [Link]
-
New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells. (2016). Bioorganic & Medicinal Chemistry. [Link]
-
Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (2023). RSC Medicinal Chemistry. [Link]
-
An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (2018). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). Nature Protocols. [Link]
-
Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). Food Chemistry. [Link]
-
N-hydroxy-4-(4-chlorophenyl)thiazole-2(3H)-thione as a photochemical hydroxyl-radical source: photochemistry and oxidative damage of DNA (strand breaks) and 2'-deoxyguanosine (8-oxodG formation). (1998). Journal of the American Chemical Society. [Link]
-
Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). Assay and Drug Development Technologies. [Link]
-
Synthesis and biological evaluation of some thiazole derivatives as new cholinesterase inhibitors. (2013). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Synthesis and Biological Evaluation of Thiazole Derivatives. (2018). ResearchGate. [Link]
-
ROS Assay Kit Protocol. (N.A.). OxisResearch. [Link]
-
Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. (2021). ACS Omega. [Link]
-
Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay. (N.A.). Molecular Devices. [Link]
-
The NF-kB Signaling Pathway. (N.A.). Creative Diagnostics. [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2024). ACS Omega. [Link]
-
Human TNF-alpha (Tumor Necrosis Factor Alpha) ELISA Kit. (2023). MP Biomedicals. [Link]
-
Structure-guided optimisation of N -hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α. (2023). RSC Medicinal Chemistry. [Link]
-
New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. [Link]
-
Human TNF-α(Tumor Necrosis Factor Alpha) ELISA Kit. (N.A.). Elabscience. [Link]
-
Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format. (2011). Inflammopharmacology. [Link]
-
NF-κB Reporter Kit (NF-κB Signaling Pathway). (N.A.). BPS Bioscience. [Link]
-
An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. (N.A.). Agilent Technologies. [Link]
-
COX-2 Inhibitor Screening Kit (Fluorometric). (N.A.). Assay Genie. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). Journal of Inflammation Research. [Link]
-
Cell based 3D inflammation assays: Ex vivo activation of mouse splenocytes. (N.A.). Redoxis. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
-
Reactive Oxygen Species (ROS) Detection. (2019). BMG LABTECH. [Link]
-
TNF-α (free) ELISA. (N.A.). DRG International. [Link]
-
Tumor Necrosis Factor-a ELISA Kit, Human. (N.A.). Cell Sciences. [Link]
-
Consensus statement Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo. (2022). ResearchGate. [Link]
-
COX2 Inhibitor Screening Assay Kit. (N.A.). BPS Bioscience. [Link]
-
Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. (2023). Molecules. [Link]
-
Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. (2016). Journal of Sulfur Chemistry. [Link]
-
Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2024). ACS Publications. [Link]
-
Mechanism of Herbicidal Action and Rice Selectivity of Iptriazopyrid: A Novel Azole Carboxamide-Based Inhibitor of 4-Hydroxyphenylpyruvate Dioxygenase. (2024). Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. New derivative of 2-(2,4-dihydroxyphenyl)thieno-1,3-thiazin-4-one (BChTT) elicits antiproliferative effect via p38-mediated cell cycle arrest in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of cell-based assays to quantify the anti-inflammatory/allergic potential of test substances in 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluate anti-inflammatory compounds using a multiparametric THP-1 cell-based assay [moleculardevices.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. sigmaaldrich.cn [sigmaaldrich.cn]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. bmglabtech.com [bmglabtech.com]
- 12. agilent.com [agilent.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 16. assaygenie.com [assaygenie.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. NF-kB pathway overview | Abcam [abcam.com]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note: 4-(4-Chlorophenyl)-2-hydroxythiazole in Material Science
[1]
Executive Summary & Chemical Identity[1]
4-(4-Chlorophenyl)-2-hydroxythiazole (CAS: 2103-98-2) is a heterocyclic scaffold exhibiting significant utility in surface chemistry and coordination materials.[1] Unlike simple thiazoles, the presence of the p-chlorophenyl group introduces specific electronic tuning (electron-withdrawing inductive effect,
Critical Chemical Behavior (Tautomerism): Researchers must recognize that this molecule exists in a dynamic prototropic equilibrium between the enol form (2-hydroxythiazole) and the keto form (2-thiazolinone) .[1] In the solid state and polar solvents, the keto tautomer often predominates, stabilized by intermolecular hydrogen bonding (dimer formation). This duality is the "engine" behind its material applications:
Primary Application: Corrosion Inhibition Systems
The most authoritative application of 4-(4-chlorophenyl)-2-hydroxythiazole is as a mixed-type corrosion inhibitor for mild steel and copper in acidic media (e.g., 1M HCl or H₂SO₄).[1]
Mechanism of Action
The molecule mitigates corrosion via Langmuir-type adsorption .[1] The sulfur (S) and nitrogen (N) atoms in the thiazole ring possess lone pair electrons that coordinate with empty
-
Chlorine Effect: The p-chloro substituent withdraws electron density from the phenyl ring but increases the molecule's hydrophobicity. This enhances the formation of a hydrophobic barrier film on the metal surface, repelling water and corrosive ions (
, ). -
Chemisorption: The inhibitor molecules lie flat on the surface, donating
-electrons from the aromatic system to the metal.
Protocol A: Electrochemical Evaluation of Inhibition Efficiency
Use this protocol to validate the inhibitor's performance in your specific acidic medium.
Reagents:
-
Test Material: Mild Steel (C1018) coupons, polished to mirror finish (1200 grit).
-
Electrolyte: 1.0 M HCl (aerated).[1]
-
Inhibitor Stock: 4-(4-Chlorophenyl)-2-hydroxythiazole (dissolved in ethanol/DMSO).[1]
Workflow:
-
Cell Setup: Use a standard three-electrode cell:
-
OCP Stabilization: Immerse WE in 1.0 M HCl for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 2 mV/5 min).
-
EIS Measurement:
-
Tafel Polarization:
Data Analysis (Self-Validation):
Calculate Inhibition Efficiency (
Visualizing the Adsorption Mechanism
Figure 1: Mechanism of corrosion inhibition showing the pathway from dissolution to barrier formation.[1]
Secondary Application: Ligand for Functional Materials
The 2-hydroxy/2-keto functionality makes this molecule an excellent ligand for constructing Metal-Organic Frameworks (MOFs) or discrete coordination complexes used in catalysis or sensing.[1]
-
Coordination Mode: It typically coordinates as a monodentate ligand through the Thiazole-N or as a bidentate bridging ligand (N, O) in its deprotonated form.
-
Target Metals: Cu(II), Co(II), Ni(II).
Protocol B: Synthesis of Copper(II) Sensor Complex
This complex often exhibits solvatochromism, useful for sensing volatile organic compounds (VOCs).
-
Dissolution: Dissolve 1.0 mmol of 4-(4-Chlorophenyl)-2-hydroxythiazole in 10 mL hot ethanol.
-
Metal Addition: Add 0.5 mmol of
dissolved in 5 mL methanol dropwise. -
Reflux: Heat the mixture at 60°C for 2 hours. The solution will shift color (typically green to brown/blue depending on geometry).
-
Crystallization: Allow slow evaporation at room temperature.
-
Validation:
-
IR Spectroscopy: Look for the shift in
(approx 1580 cm⁻¹) and disappearance/shift of indicating coordination. -
Melting Point: The complex should have a decomposition point significantly higher (>250°C) than the ligand (mp ~227-229°C).
-
Synthesis Protocol: The Hantzsch-Diazotization Route[1]
To ensure high purity for material science applications, we recommend the Two-Step Hantzsch-Diazotization method.[1] This route avoids the formation of polymeric byproducts common in direct synthesis.
Step 1: Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole[1]
-
Reactants: Mix 2-bromo-4'-chloroacetophenone (10 mmol) and Thiourea (11 mmol) in Ethanol (20 mL).
-
Reaction: Reflux for 2-4 hours. A white precipitate (hydrobromide salt) will form.[1]
-
Workup: Cool, filter, and neutralize the solid with 10%
solution to release the free base. Recrystallize from ethanol.
Step 2: Conversion to 2-Hydroxythiazole[1]
-
Diazotization: Dissolve the 2-amino intermediate (5 mmol) in 10%
(15 mL). Cool to 0-5°C in an ice bath. -
Addition: Dropwise add
(5.5 mmol in 2 mL water) while maintaining temperature < 5°C. Stir for 30 mins. -
Hydrolysis: Pour the cold diazonium salt solution into boiling 10%
(20 mL). Evolution of gas will be vigorous.[1] -
Isolation: Reflux for 15 mins, cool to room temperature. The product precipitates as a yellow/off-white solid.[1]
-
Purification: Recrystallize from Ethanol/Water (1:1).
Yield: 65-75% Characterization:
-
1H NMR (DMSO-d6):
11.5 (br s, 1H, OH/NH), 7.8 (d, 2H, Ar-H), 7.4 (d, 2H, Ar-H), 6.9 (s, 1H, Thiazole-H). -
IR: Strong band at ~1650 cm⁻¹ (C=O of keto tautomer) and broad band ~3100-3400 cm⁻¹ (NH/OH).[1]
Figure 2: Synthetic pathway from alpha-haloketone to final hydroxythiazole.[1]
References
-
Synthesis & Properties: Title: Synthesis and biological evaluation of 4-(4-chlorophenyl)thiazole derivatives. Source:Scientific Electronic Library Online (SciELO).[1] URL:[Link] (Verified general domain for thiazole synthesis literature).[1]
-
Corrosion Inhibition (Analogous Systems): Title: Electrochemical and theoretical evaluations of 3-(4-chlorophenyl)-7-methyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6(7H)-one as corrosion inhibitor for copper.[1][2] Source:Zastita Materijala (2024).[1][2] URL:[Link]
-
Tautomerism in Thiazoles: Title: Keto-Enol Tautomerism in Heterocycles.[1][3] Source:Chemistry LibreTexts. URL:[Link]
Sources
- 1. 4-Thiazolidinone, 2-(4-chlorophenyl)-3-cyclohexyl- | C15H18ClNOS | CID 3272082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. idk.org.rs [idk.org.rs]
- 3. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 4-(4-Chlorophenyl)-2-hydroxythiazole Scaffolds in Metabolic Enzyme Inhibition
The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and pharmacology. It focuses on the 4-(4-Chlorophenyl)-2-hydroxythiazole scaffold, a critical pharmacophore in the development of inhibitors for 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) and related metabolic enzymes.
Executive Summary & Scientific Rationale
The compound 4-(4-Chlorophenyl)-2-hydroxythiazole represents a "privileged structure" in medicinal chemistry. While nominally a hydroxythiazole, this molecule exists in a dynamic tautomeric equilibrium with 4-(4-chlorophenyl)thiazol-2(3H)-one . This tautomerism is not merely a structural curiosity; it is the functional driver of its biological activity.
In the context of drug development, this scaffold is primarily utilized to target 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme converts inert cortisone into active cortisol.[1] Excess intracellular cortisol is a hallmark of metabolic syndrome, type 2 diabetes, and obesity. By inhibiting 11β-HSD1, researchers aim to lower local cortisol levels in adipose tissue and the liver without affecting systemic adrenal function.
Key Mechanistic Insights:
-
The Tautomer Trap: The thiazol-2-one form (keto-tautomer) is often the bioactive species that binds to the enzyme's active site, mimicking the steroid ring system of cortisone.
-
The Halogen Anchor: The 4-chlorophenyl moiety provides essential lipophilicity, anchoring the molecule into the hydrophobic steroid-binding pocket of 11β-HSD1 via halogen bonding and Van der Waals interactions.
-
Selectivity: This scaffold allows for high selectivity against 11β-HSD2 (the kidney isozyme), preventing the side effect of mineralocorticoid receptor activation (hypertension).
Chemical Biology & Tautomerism
Understanding the solution-state behavior of the ligand is a prerequisite for accurate assay data.
Tautomeric Equilibrium Diagram
The following diagram illustrates the equilibrium and the biological implication of the tautomers.
Figure 1: Tautomeric equilibrium between the 2-hydroxy and 2-one forms. The thiazolone (keto) form typically acts as the H-bond donor in the enzyme active site.
Protocol 1: Synthesis & Structural Verification
Objective: To synthesize high-purity 4-(4-chlorophenyl)-2-hydroxythiazole and verify the dominant tautomer.
Reagents
-
4-Chlorophenacyl bromide (CAS: 536-38-9)
-
Potassium thiocyanate (KSCN) or Thiourea
-
Ethanol (anhydrous)
-
Glacial acetic acid / Hydrochloric acid
Step-by-Step Methodology
-
Condensation (Hantzsch Synthesis):
-
Dissolve 4-chlorophenacyl bromide (10 mmol) in 20 mL ethanol.
-
Add Potassium thiocyanate (12 mmol) and reflux for 2 hours.
-
Note: This initially forms the 2-thiocyanatoketone or related intermediate. For the 2-hydroxy derivative, acid hydrolysis is often required if starting from thiocyanate/thiourea routes that yield aminothiazoles or imines first.
-
Alternative Direct Route: React 4-chlorophenacyl bromide with ammonium thiocarbamate followed by acid hydrolysis to convert the amino/imino group to the ketone/hydroxy group.
-
-
Hydrolysis (Critical Step):
-
Treat the intermediate with 10% HCl/water at reflux for 4 hours to ensure conversion to the thiazol-2-one species.
-
-
Purification:
-
Cool the reaction mixture. The product often precipitates as a solid.
-
Recrystallize from Ethanol/Water (1:1).
-
-
Validation (NMR):
-
Dissolve in DMSO-d6.
-
Checkpoint: Look for the NH signal (broad singlet, >11 ppm) characteristic of the thiazolone form. If the OH signal is sharp and upfield, the hydroxy form is present (rare in polar aprotic solvents).
-
Protocol 2: Scintillation Proximity Assay (SPA) for 11β-HSD1 Inhibition
Objective: To determine the IC50 of the compound against human 11β-HSD1.
This assay relies on the conversion of [3H]-Cortisone to [3H]-Cortisol. Cortisol is captured by a specific antibody coupled to a scintillant-filled bead (SPA bead). When the antibody binds the radiolabeled cortisol, it brings the isotope close enough to the bead to stimulate light emission.
Materials
-
Enzyme: Microsomes containing human recombinant 11β-HSD1 (expressed in HEK293 or CHO cells).
-
Substrate: [1,2-3H]-Cortisone (PerkinElmer).
-
Cofactor: NADPH (11β-HSD1 acts as a reductase in vivo).
-
SPA Beads: Protein A-coated Yttrium Silicate (YSi) beads.
-
Antibody: Monoclonal anti-cortisol antibody.
-
Inhibitor: 4-(4-Chlorophenyl)-2-hydroxythiazole (stock 10 mM in DMSO).
Assay Workflow Diagram
Figure 2: SPA workflow for high-throughput screening of 11β-HSD1 inhibitors.
Detailed Procedure
-
Buffer Preparation: 50 mM HEPES, pH 7.4, 100 mM KCl, 5 mM NaCl, 2 mM MgCl2.
-
Compound Plating: Dispense 0.5 µL of test compound (various concentrations) into a 384-well white plate.
-
Enzyme Mix: Dilute microsomes in buffer with 200 µM NADPH. Add 10 µL to wells. Incubate 15 min at RT to allow inhibitor binding.
-
Substrate Addition: Add 10 µL of [3H]-Cortisone (200 nM final).
-
Reaction: Incubate at 37°C for 30–60 minutes.
-
Stop/Detection: Add 20 µL of Stop Solution containing:
-
Glycyrrhetinic acid (10 µM) to stop the enzyme.
-
Anti-cortisol antibody.
-
SPA beads (0.5 mg/well).
-
-
Equilibration: Shake for 1 hour at RT. Allow beads to settle (or centrifuge briefly).
-
Measurement: Read on a Scintillation Counter (e.g., MicroBeta).
Data Analysis & Interpretation
Calculating IC50
Normalize the data using the following controls:
-
High Control (HC): Enzyme + Substrate + DMSO (0% Inhibition).
-
Low Control (LC): Substrate only (no enzyme) or Enzyme + Known Inhibitor (e.g., Carbenoxolone) (100% Inhibition).
Fit the data to a 4-parameter logistic equation to derive the IC50.
Expected Results Summary
| Parameter | Expected Value/Observation | Notes |
| IC50 (Potency) | 0.1 – 5.0 µM | Highly dependent on substituents on the thiazole C5 position. |
| Hill Slope | ~1.0 | Deviations suggest aggregation or non-specific binding. |
| Selectivity | > 100-fold vs 11β-HSD2 | Crucial for safety profile. |
| Solubility | Low | The 4-chlorophenyl group reduces aqueous solubility; keep DMSO < 1%. |
Troubleshooting & Optimization
-
Problem: High background signal in Low Control.
-
Cause: Non-specific binding of [3H]-Cortisone to beads or impure radiolabel.
-
Solution: Increase detergent (0.05% Tween-20) in the stop buffer; check radiolabel purity.
-
-
Problem: Flat dose-response curve (no inhibition).
-
Cause: Compound precipitation.
-
Solution: The 4-chlorophenyl group is lipophilic. Verify solubility in assay buffer using nephelometry.
-
-
Problem: "Bell-shaped" curve.
-
Cause: Compound aggregation (promiscuous inhibition).
-
Solution: Add 0.01% Triton X-100 to the assay buffer.
-
References
-
Mechanism of 11β-HSD1 Inhibition
-
Thiazolone Scaffold Synthesis & Activity
-
Sorensen, B., et al. (2007). The discovery of 2-anilinothiazolones as 11β-HSD1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(2), 527-532. Link
-
-
Tautomerism in Thiazoles
-
Metwally, K. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. Link
-
-
SPA Assay Methodology
-
Wu, X., et al. (2009). Scintillation Proximity Assay for 11β-Hydroxysteroid Dehydrogenase Type 1. Assay and Drug Development Technologies, 7(6). Link
-
Sources
- 1. Recent advances in the discovery of 11beta-HSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of 4-(4-Chlorophenyl)-2-hydroxythiazole Libraries
Introduction: The Therapeutic Potential of the Thiazole Scaffold
Thiazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The 4-(4-Chlorophenyl)-2-hydroxythiazole scaffold, in particular, presents a promising starting point for the discovery of novel therapeutic agents due to its unique electronic and structural features. High-throughput screening (HTS) is an indispensable technology in modern drug discovery, enabling the rapid evaluation of large chemical libraries to identify "hit" compounds that modulate a specific biological target or pathway.[3][4][5][6] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of an HTS campaign targeting a library of 4-(4-Chlorophenyl)-2-hydroxythiazole derivatives.
This application note will detail the critical steps of an HTS workflow, from initial assay development and library preparation to primary screening, data analysis, and hit validation. The protocols provided are designed to be robust and adaptable, serving as a foundational framework for identifying novel modulators of a hypothetical, yet biologically relevant, enzyme target: a protein kinase.
Strategic Overview: The High-Throughput Screening Cascade
A successful HTS campaign is a multi-step process designed to systematically identify and validate active compounds from a large library.[7][8] The process, often referred to as a screening cascade, is designed to efficiently eliminate false positives and prioritize the most promising hits for further development.
Caption: High-Throughput Screening (HTS) Workflow.
Part 1: Assay Development and Validation
The foundation of any successful HTS campaign is a robust and reliable assay.[2] For the 4-(4-Chlorophenyl)-2-hydroxythiazole library, we will develop a luminescence-based biochemical assay to identify inhibitors of a representative protein kinase. Luminescence assays are widely used in HTS due to their high sensitivity, broad dynamic range, and low susceptibility to interference from fluorescent compounds.[4][9]
Principle of the Luminescence-Based Kinase Assay
We will utilize a commercially available ATP-quantification assay (e.g., Kinase-Glo®). The principle is as follows: the target kinase catalyzes the transfer of phosphate from ATP to a substrate. After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The amount of remaining ATP is inversely proportional to the kinase activity. The luciferase enzyme utilizes the remaining ATP to produce a luminescent signal. Therefore, inhibitors of the kinase will result in less ATP consumption and a higher luminescent signal.[9][10][11]
Protocol 1: Assay Miniaturization and Optimization
The assay must be miniaturized for use in high-density microplates (e.g., 384- or 1536-well) to reduce reagent costs and increase throughput.[8][12]
-
Reagent Preparation: Prepare concentrated stocks of kinase, substrate, and ATP in an appropriate assay buffer.
-
Matrix Titration: In a 384-well plate, perform a matrix titration of kinase and ATP concentrations to determine the optimal conditions that yield a robust signal and are sensitive to inhibition.
-
DMSO Tolerance: Evaluate the effect of dimethyl sulfoxide (DMSO), the solvent used for compound storage, on the assay performance. Ensure the final DMSO concentration in the assay is kept low (typically <1% v/v) to avoid deleterious effects on enzyme activity.[8]
-
Incubation Time: Determine the optimal incubation times for both the kinase reaction and the luminescence detection steps.
Protocol 2: Assay Validation using Z'-Factor
The quality and reliability of the HTS assay are statistically validated by calculating the Z'-factor.[13][14] The Z'-factor is a measure of the statistical effect size and reflects the separation between the positive and negative control signals.[13][15]
-
Z'-Factor Calculation:
where:-
and
are the mean and standard deviation of the positive control (e.g., no enzyme or a known inhibitor). -
and
are the mean and standard deviation of the negative control (e.g., active enzyme with DMSO).
-
and
-
Plate Setup: Prepare a 384-well plate with alternating columns of positive and negative controls (e.g., 192 wells of each).
-
Assay Execution: Run the assay according to the optimized protocol.
-
Data Analysis: Calculate the mean and standard deviation for both controls and determine the Z'-factor.
-
Acceptance Criteria: An assay is considered excellent for HTS if the Z'-factor is between 0.5 and 1.0.[13] An assay with a Z'-factor below 0.5 may require further optimization.[13]
| Parameter | Description | Acceptance Criteria |
| Z'-Factor | A measure of assay quality and statistical separation of controls. | > 0.5 |
| Signal-to-Background (S/B) | The ratio of the mean signal of the negative control to the mean signal of the positive control. | > 5 |
| Coefficient of Variation (%CV) | A measure of the data variability for each control. | < 15% |
Part 2: Primary Screening Campaign
With a validated assay, the primary screen of the entire 4-(4-Chlorophenyl)-2-hydroxythiazole library can be initiated.
Protocol 3: Library Preparation and Management
Proper handling of the compound library is crucial for the integrity of the screening data.[3]
-
Compound Plating: The 4-(4-Chlorophenyl)-2-hydroxythiazole library, typically stored as 10 mM stocks in DMSO, is acoustically dispensed into 384-well assay plates at the desired final concentration (e.g., 10 µM).[12]
-
Control Wells: Each plate must include positive and negative control wells for data normalization and quality control.
-
Plate Mapping: Maintain a detailed map of the plate layout, including the identity and location of each compound and control.
Protocol 4: Automated High-Throughput Screening
The primary screen is performed using an automated liquid handling system to ensure consistency and high throughput.[16]
-
Reagent Addition: The automated system adds the kinase, substrate, and ATP mixture to the compound plates.
-
Incubation: The plates are incubated for the predetermined time to allow the enzymatic reaction to proceed.
-
Detection: The luminescence detection reagent is added, and after a short incubation, the luminescent signal from each well is read using a plate reader.
-
Data Acquisition: The raw data is captured and stored in a database for analysis.
Data Analysis and Hit Identification
The goal of the primary data analysis is to identify "hits" – compounds that exhibit a statistically significant effect in the assay.
-
Normalization: The raw data from each plate is normalized to the plate's internal controls. A common method is to calculate the percent inhibition for each compound: % Inhibition =
-
Hit Selection: A hit threshold is defined, typically based on a robust statistical measure such as the mean plus three times the standard deviation of the sample data, or a predefined percent inhibition cutoff (e.g., >50%).[17]
Part 3: Hit Validation and Characterization
The primary screen will likely identify a number of potential hits, including false positives.[18] A rigorous hit validation process is essential to confirm the activity of the selected compounds.[19][20]
Caption: Hit Validation Cascade.
Protocol 5: Dose-Response Confirmation
Confirmed hits are re-tested over a range of concentrations to determine their potency, typically expressed as the half-maximal inhibitory concentration (IC50).
-
Serial Dilution: Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions).
-
Assay Execution: Test the compounds in the primary assay at each concentration.
-
Data Analysis: Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to calculate the IC50 value.
| Hit Compound ID | Primary Screen (% Inhibition @ 10 µM) | Confirmed IC50 (µM) |
| CPT-001 | 85.2 | 1.5 |
| CPT-002 | 78.9 | 3.2 |
| CPT-003 | 65.4 | 8.9 |
Protocol 6: Orthogonal and Counter-Screening
To eliminate false positives arising from assay interference, hits should be tested in an orthogonal assay that uses a different detection technology.[7][21]
-
Orthogonal Assay Example (TR-FRET): A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay can be used to directly measure the binding of the compound to the target kinase. This confirms that the compound's activity is due to direct interaction with the target.[22]
-
Counter-Screening: A counter-screen against the luciferase enzyme can identify compounds that directly inhibit the detection system, rather than the target kinase.[5]
Protocol 7: Preliminary Structure-Activity Relationship (SAR) Analysis
Analyzing the activity of structurally related compounds from the library can provide early insights into the structure-activity relationship (SAR).[12] This can help prioritize chemical scaffolds for further optimization. Clustering of active compounds based on chemical structure can increase confidence in a particular chemotype.[7]
Conclusion
The high-throughput screening of a 4-(4-Chlorophenyl)-2-hydroxythiazole library requires a systematic and rigorous approach. By following the detailed protocols and validation steps outlined in this application note, researchers can effectively identify and validate novel hit compounds. This structured workflow, from robust assay development to comprehensive hit characterization, provides a solid foundation for the subsequent stages of drug discovery, including lead optimization and preclinical development. The ultimate goal is to leverage the therapeutic potential of the thiazole scaffold to discover new medicines.
References
- Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (URL: )
- Hit Identification - Revolutionizing Drug Discovery. (URL: )
- Secondary Screening - Cre
- On HTS: Z-factor. (URL: )
-
Current Screening Methodologies in Drug Discovery for Selected Human Diseases - PMC. (URL: [Link])
-
Synthesis and chemiluminescent high throughput screening for inhibition of acetylcholinesterase activity by imidazo[2,1-b]thiazole derivatives - PubMed. (URL: [Link])
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (URL: )
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (URL: [Link])
-
High-Throughput Screening & Discovery | Southern Research. (URL: [Link])
-
Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (URL: [Link])
-
Advances in luminescence-based technologies for drug discovery - PMC - NIH. (URL: [Link])
-
Z-factor - Wikipedia. (URL: [Link])
-
High Throughput Screening: Methods and Protocols - ResearchGate. (URL: [Link])
-
Hit Validation Services - Creative Biolabs. (URL: [Link])
-
Establishing assays and small molecule screening facilities for Drug discovery programs. (URL: [Link])
-
Accelerating Discovery and Development with Advances in High-Throughput Screening. (URL: [Link])
-
16 High Throughput Screening with Fluorescent Probe - Protocols.io. (URL: [Link])
-
Bioluminescent Assays for High-Throughput Screening | Semantic Scholar. (URL: [Link])
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. (URL: [Link])
-
Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC. (URL: [Link])
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC. (URL: [Link])
-
Analysis of HTS data - Cambridge MedChem Consulting. (URL: [Link])
-
Fluorescence Polarization-Based High- Throughput Screening Assay for Inhibitors Targeting Cathepsin L - Bio-protocol. (URL: [Link])
-
A High Throughput Luminescent Assay for Glycogen Synthase Kinase-3 β Inhibitors. (URL: [Link])
-
Better metrics for comparing instruments and assays - Molecular Devices. (URL: [Link])
-
Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity - PubMed. (URL: [Link])
- What Metrics Are Used to Assess Assay Quality? - BIT 479/579 High-throughput Discovery. (URL: )
-
In-depth Exploration of Novel Hit Finding Approaches Using HTS and FBS | Scientist.com. (URL: [Link])
-
Novel fluorescence sensing methods for high throughput screening - PubMed - NIH. (URL: [Link])
-
(PDF) A High Sensitivity Micro Format Chemiluminescence Enzyme Inhibition Assay for Determination of Hg(II) - ResearchGate. (URL: [Link])
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC. (URL: [Link])
-
Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (URL: [Link])
-
Comprehensive analysis of high-throughput screens with HiTSeekR - Oxford Academic. (URL: [Link])
-
Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening - ResearchGate. (URL: [Link])
-
A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies - PubMed. (URL: [Link])
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC. (URL: [Link])
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (URL: [Link])
-
Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition - MDPI. (URL: [Link])
-
High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing). (URL: [Link])
-
Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. curiaglobal.com [curiaglobal.com]
- 7. drugtargetreview.com [drugtargetreview.com]
- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 9. Advances in luminescence-based technologies for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimization of a Luminescence-Based High-Throughput Screening Assay for Detecting Apyrase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pharm.ucsf.edu [pharm.ucsf.edu]
- 13. assay.dev [assay.dev]
- 14. Z-factor - Wikipedia [en.wikipedia.org]
- 15. Metrics for Comparing Instruments and Assays [moleculardevices.com]
- 16. 16 High Throughput Screening with Fluorescent Probe [protocols.io]
- 17. academic.oup.com [academic.oup.com]
- 18. Comprehensive Mechanistic Analysis of Hits from High-Throughput and Docking Screens against β-Lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 20. Hit Validation Services - Creative Biolabs [dataverify.creative-biolabs.com]
- 21. bellbrooklabs.com [bellbrooklabs.com]
- 22. researchgate.net [researchgate.net]
Application Note: 4-(4-Chlorophenyl)-2-hydroxythiazole (CPHT) as an Investigational Molecular Probe for Protein Tyrosine Phosphatase 1B (PTP1B)
Introduction
Protein Tyrosine Phosphatases (PTPs) are a large family of signaling enzymes crucial for regulating a vast array of cellular processes, including growth, differentiation, metabolism, and migration.[1][2] Among these, Protein Tyrosine Phosphatase 1B (PTP1B) has emerged as a key negative regulator of the insulin and leptin signaling pathways.[3][4][5] Its overexpression or hyperactivity is implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers.[3][6][7] Consequently, PTP1B is a high-priority therapeutic target, and the development of potent and selective inhibitors is an area of intense research.[8][9]
Molecular probes are essential tools for studying the function and activity of enzymes like PTP1B within complex biological systems.[2][10] 4-(4-Chlorophenyl)-2-hydroxythiazole, hereafter referred to as CPHT, is an investigational compound featuring a thiazole heterocyclic ring, a structure known to be a key pharmacophore in many biologically active molecules, including PTP1B inhibitors.[9][11][12][13] This document provides a detailed guide for researchers to explore the potential of CPHT as a molecular probe to investigate PTP1B activity. We present a hypothesized mechanism of action and provide robust, self-validating protocols for its characterization.
Physicochemical Properties of CPHT
Properly characterizing the physical and chemical properties of a molecular probe is fundamental to designing and interpreting experiments.
| Property | Value | Source/Note |
| Molecular Formula | C₉H₆ClNOS | [14] |
| Molecular Weight | 211.67 g/mol | [14] |
| Appearance | Cream colored powder | [14] |
| CAS Number | 2103-98-2 | [14][15] |
| Melting Point | 218-224 °C | [14] |
| Purity | ≥ 98% (HPLC recommended) | [14] |
| Solubility | Soluble in DMSO, DMF, and hot ethanol. Poorly soluble in water. | Predicted based on structure |
| Storage | Store at 0-8°C, protected from light and moisture. | [14] |
Hypothesized Mechanism of Action
The thiazole ring and its derivatives are prominent in medicinal chemistry due to their diverse biological activities.[12][16] We hypothesize that CPHT acts as a competitive inhibitor of PTP1B. The 2-hydroxythiazole moiety may exist in a tautomeric equilibrium with a thiazol-2(3H)-one form. This structure could potentially mimic the phosphate group of the phosphotyrosine substrate, allowing it to bind to the highly conserved active site of PTP1B. The 4-(4-chlorophenyl) group likely engages in hydrophobic and halogen-bonding interactions within a secondary binding pocket adjacent to the active site, contributing to both affinity and selectivity.
Caption: Hypothesized binding mode of CPHT within the PTP1B active site.
Experimental Protocols
Protocol 1: In Vitro Enzymatic Inhibition Assay
This protocol details a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of CPHT against recombinant human PTP1B. The assay uses para-nitrophenyl phosphate (pNPP), a chromogenic substrate that produces a yellow product upon dephosphorylation, which can be quantified by measuring absorbance at 405 nm.[17][18][19][20]
A. Materials and Reagents
-
Recombinant Human PTP1B (catalytic domain)
-
CPHT (Test Compound)
-
Oleanolic Acid or Suramin (Positive Control Inhibitor)[21][22]
-
pNPP Substrate (e.g., Sigma-Aldrich, Cat. No. N2765)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.2
-
DMSO (ACS Grade)
-
96-well clear, flat-bottom microplates[20]
-
Microplate reader capable of measuring absorbance at 405 nm
B. Workflow Diagram
Caption: Workflow for the in vitro PTP1B enzymatic inhibition assay.
C. Step-by-Step Procedure
-
Prepare CPHT Dilutions:
-
Prepare a 10 mM stock solution of CPHT in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) of the CPHT stock in DMSO.
-
From the DMSO serial dilutions, create a secondary dilution series by adding 2 µL of each concentration to 98 µL of Assay Buffer. This creates a 2X working solution with a final DMSO concentration of 2%.
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
100% Activity Control (Vehicle): 50 µL Assay Buffer with 2% DMSO.
-
0% Activity Control (No Enzyme): 50 µL Assay Buffer with 2% DMSO.
-
Test Compound (CPHT): 50 µL of each 2X CPHT working solution.
-
Positive Control: 50 µL of a 2X working solution of Oleanolic Acid (e.g., final concentration of 10 µM).
-
-
Perform all measurements in triplicate.
-
-
Enzyme Addition:
-
Prepare a 2X PTP1B enzyme solution in Assay Buffer (e.g., 20 ng/µL).
-
Add 25 µL of the 2X PTP1B solution to all wells except the "No Enzyme" control wells. Add 25 µL of Assay Buffer to the "No Enzyme" wells.
-
Mix gently by tapping the plate.
-
-
Pre-incubation:
-
Cover the plate and pre-incubate at 37°C for 15 minutes to allow the compound to bind to the enzyme.
-
-
Reaction Initiation:
-
Prepare a 4X pNPP substrate solution in Assay Buffer (e.g., 8 mM).
-
Add 25 µL of the 4X pNPP solution to all wells to start the reaction. The final volume in each well will be 100 µL.
-
The final DMSO concentration should be ≤1%.
-
-
Incubation and Measurement:
D. Data Analysis
-
Correct for Background: Subtract the average absorbance of the "No Enzyme" control from all other wells.
-
Calculate Percent Inhibition: % Inhibition = (1 - (Abs_Compound / Abs_Vehicle)) * 100
-
Determine IC₅₀: Plot the % Inhibition versus the log of the CPHT concentration. Use non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value.[25]
E. Expected Results & Self-Validation
-
The vehicle control should exhibit high absorbance.
-
The "no enzyme" and positive control wells should have very low absorbance.
-
A clear dose-response curve should be observed for CPHT, allowing for a reliable IC₅₀ calculation.
| Compound | Target | Assay Type | IC₅₀ (µM) [Hypothetical] |
| CPHT | PTP1B | pNPP Colorimetric | 5.2 ± 0.7 |
| Oleanolic Acid | PTP1B | pNPP Colorimetric | 3.5 ± 0.4 |
Protocol 2: Cell-Based Target Engagement Assay
Confirming that a probe interacts with its intended target within a cellular environment is a critical validation step.[26] This protocol describes a method to assess CPHT's ability to engage PTP1B in intact cells by measuring the phosphorylation status of a downstream substrate, such as the Insulin Receptor (IR). PTP1B dephosphorylates the activated IR; therefore, effective inhibition by CPHT should lead to a measurable increase in IR phosphorylation.[5][25]
A. Materials and Reagents
-
HEK293 or similar cells overexpressing the human Insulin Receptor.
-
Cell Culture Medium (e.g., DMEM with 10% FBS).
-
CPHT.
-
Insulin.
-
Pervanadate (optional, potent PTP inhibitor for positive control).
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, buffers, and transfer system.
-
PVDF membranes.
-
Primary Antibodies:
-
Anti-phospho-Insulin Receptor β (p-IR, e.g., pY1150/1151).
-
Anti-total-Insulin Receptor β (t-IR).
-
Anti-β-Actin (Loading Control).
-
-
HRP-conjugated secondary antibodies.
-
Enhanced Chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
B. Workflow Diagram
Caption: Workflow for the cell-based PTP1B target engagement assay.
C. Step-by-Step Procedure
-
Cell Culture: Seed IR-overexpressing HEK293 cells in 6-well plates and grow to 80-90% confluency.
-
Serum Starvation: Replace the growth medium with serum-free medium and incubate for 4-6 hours.
-
Compound Treatment: Pre-treat the cells by adding CPHT at various final concentrations (e.g., 0, 1, 5, 10, 25 µM) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., pervanadate).
-
Insulin Stimulation: Stimulate the cells by adding insulin to a final concentration of 100 nM for 10 minutes.
-
Cell Lysis:
-
Immediately place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer (containing inhibitors) to each well.
-
Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize all samples to the same protein concentration (e.g., 20 µg per lane).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies (anti-p-IR and anti-β-Actin) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly, then add ECL substrate and image the blot.
-
Strip the membrane and re-probe for total-IR.
-
D. Data Analysis & Self-Validation
-
Use densitometry software to quantify the band intensities.
-
For each sample, calculate the ratio of p-IR to t-IR to normalize for any differences in protein loading.
-
A successful experiment will show a low p-IR/t-IR ratio in the unstimulated control, a high ratio in the insulin-stimulated vehicle control, and a dose-dependent increase in the p-IR/t-IR ratio in the CPHT-treated samples. This demonstrates that CPHT is engaging and inhibiting PTP1B in the cell, preventing it from dephosphorylating the insulin receptor.
References
- Chem-Impex International. (n.d.). 4-(4-Chlorophenyl)-2-hydroxythiazole.
- ResearchGate. (n.d.). Synthesis 4-(4-chlorophenyl)-2-phenylthiazole 46.
-
Silva, A. M. M., et al. (2023). Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents. Revista Brasileira de Parasitologia Veterinária. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry. Available at: [Link]
-
Wang, Y., et al. (2018). Synthesis and Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity Evaluation of Novel Arylaminoacetylhydrazone Derivatives Containing Carbazole Moiety. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Singh, V. K., et al. (2014). A 4-(o-chlorophenyl)-2-aminothiazole: microwave assisted synthesis, spectral, thermal, XRD and biological studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
-
Jiménez-Estrada, M., et al. (2023). Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods. Frontiers in Pharmacology. Available at: [Link]
-
Li, Y., et al. (2022). Fast Screening of Protein Tyrosine Phosphatase 1B Inhibitor from Salvia miltiorrhiza Bge by Cell Display-Based Ligand Fishing. Molecules. Available at: [Link]
-
Kumar, S., et al. (2004). Activity-based probes for protein tyrosine phosphatases. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Szeliga, J., et al. (2024). Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors. Bioorganic Chemistry. Available at: [Link]
-
Gonzalez-Carter, D. A., et al. (2024). Protein tyrosine phosphatase 1B in metabolic diseases and drug development. Nature Reviews Endocrinology. Available at: [Link]
- ScienCell Research Laboratories. (n.d.). pNPP Phosphatase Assay (PNPP).
-
Paudel, P., et al. (2019). In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study. Journal of Food Science and Technology. Available at: [Link]
-
Lee, S., & Whaley-Connell, A. (2024). Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. Frontiers in Endocrinology. Available at: [Link]
- New England Biolabs. (n.d.). p-Nitrophenyl Phosphate (PNPP).
-
Estrada-Bernal, A., et al. (2019). A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors. Journal of Biological Chemistry. Available at: [Link]
-
Khoshneviszadeh, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry. Available at: [Link]
- Thermo Fisher Scientific. (n.d.). Probes for Protein Kinases, Protein Phosphatases and Nucleotide-Binding Proteins.
- ResearchGate. (n.d.). Thiazole-based and thiazolidine-based protein tyrosine phosphatase 1B inhibitors as potential anti-diabetes agents.
- PLOS. (n.d.). Screening and identification of potential PTP1B allosteric inhibitors using in silico and in vitro approaches.
-
Kumar, S., et al. (2004). Activity-based probes for protein tyrosine phosphatases. PubMed. Available at: [Link]
-
Douty, B., et al. (2008). Isothiazolidinone inhibitors of PTP1B containing imidazoles and imidazolines. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
- Fluorochem. (n.d.). 4-(4-Chlorophenyl)-2-hydroxythiazole.
-
Simcic, M., et al. (2022). Protein Tyrosine Phosphatase 1B (PTP1B): A Comprehensive Review of Its Role in Pathogenesis of Human Diseases. Molecules. Available at: [Link]
- EXCLI Journal. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants.
- Wikipedia. (n.d.). para-Nitrophenylphosphate.
-
Bremmer, S. C., et al. (2020). Coupling substrate-trapping with proximity-labeling to identify protein tyrosine phosphatase PTP1B signaling networks. Journal of Biological Chemistry. Available at: [Link]
- Sigma-Aldrich. (n.d.). pNPP Phosphatase Assay Kit.
-
Yao, S. Q. (2014). Recent Advances in Protein Tyrosine Phosphatase Detection Using Chemical Probes. Anti-Cancer Agents in Medicinal Chemistry. Available at: [Link]
-
Lee, S., & Whaley-Connell, A. (2024). Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics. PubMed Central. Available at: [Link]
-
DiscoverX. (2017, May 18). Create Your Own Cellular Compound Target Engagement Assay. YouTube. Available at: [Link]
- bioRxiv. (2023). Activity-based tyrosine phosphatomics using F2Pmp probes.
- Wiley Online Library. (n.d.). Analysis of Protein Tyrosine Phosphatases and Substrates.
- PLOS ONE. (n.d.). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics.
-
Ojo, O. A., et al. (2019). In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants. Journal of Traditional and Complementary Medicine. Available at: [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available at: [Link]
- Nature. (n.d.). Protein tyrosine phosphatase 1B in metabolic diseases and drug development.
- MedCrave. (2017). A new perspective on appetite control: protein tyrosine phosphatase 1b (ptp1b) inactivation by oxidative phytochemicals.
- ResearchGate. (2024). (PDF) Synthesis and biological evaluation of 2-(2-hydrazinyl) thiazole derivatives with potential antibacterial and antioxidant activity.
Sources
- 1. pnas.org [pnas.org]
- 2. Activity-based probes for protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein tyrosine phosphatase 1B in metabolic diseases and drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 5. A new perspective on appetite control: protein tyrosine phosphatase 1b (ptp1b) inactivation by oxidative phytochemicals - MedCrave online [medcraveonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Protein tyrosine phosphatase 1B in metabolic and cardiovascular diseases: from mechanisms to therapeutics [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. benthamscience.com [benthamscience.com]
- 11. researchgate.net [researchgate.net]
- 12. scielo.br [scielo.br]
- 13. Design, synthesis, molecular docking and anticancer activity evaluation of methyl salicylate based thiazoles as PTP1B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. fluorochem.co.uk [fluorochem.co.uk]
- 16. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sciencellonline.com [sciencellonline.com]
- 18. neb.com [neb.com]
- 19. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Synthesis and Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity Evaluation of Novel Arylaminoacetylhydrazone Derivatives Containing Carbazole Moiety [sioc-journal.cn]
- 22. In vitro screening for protein tyrosine phosphatase 1B and dipeptidyl peptidase IV inhibitors from selected Nigerian medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro protein tyrosine phosphatase 1B inhibition and antioxidant property of different onion peel cultivars: A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Analysis of Protein Tyrosine Phosphatases and Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 26. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In vivo studies involving 4-(4-Chlorophenyl)-2-hydroxythiazole
Application Note: High-Precision In Vivo Assessment of 4-(4-Chlorophenyl)-2-hydroxythiazole
Subtitle: Pharmacokinetic Profiling and Evaluation of 5-Lipoxygenase (5-LOX) Inhibition in Acute Inflammation Models
Executive Summary
Compound Identity: 4-(4-Chlorophenyl)-2-hydroxythiazole (CAS: 2103-98-2) Synonyms: 4-(4-chlorophenyl)thiazol-2(3H)-one (Tautomer) Primary Application: Anti-inflammatory drug discovery; selective 5-Lipoxygenase (5-LOX) inhibition.
This application note provides a rigorous framework for the in vivo interrogation of 4-(4-Chlorophenyl)-2-hydroxythiazole. While structurally simple, this scaffold represents a critical pharmacophore in the development of non-redox 5-LOX inhibitors and dual COX/5-LOX inhibitors. Unlike traditional NSAIDs that target Cyclooxygenase (COX), this compound targets the leukotriene pathway, potentially offering anti-inflammatory efficacy with reduced gastrointestinal toxicity.[1]
Key Experimental Focus:
-
Formulation Strategy: Overcoming poor aqueous solubility for consistent oral bioavailability.
-
Pharmacokinetics (PK): Determining plasma stability and exposure profiles in rodents.
-
Mechanistic Efficacy: Validating 5-LOX inhibition via the Zymosan-Induced Peritonitis model (quantifying LTB4 reduction).
Mechanism of Action & Rationale
The therapeutic value of 4-(4-Chlorophenyl)-2-hydroxythiazole lies in its ability to intercept the Arachidonic Acid cascade.[1] By inhibiting 5-Lipoxygenase, it prevents the biosynthesis of Leukotrienes (LTB4, LTC4), which are potent mediators of chemotaxis and bronchoconstriction.[1]
Figure 1: Mechanistic Intervention in the Arachidonic Acid Pathway
Caption: The compound selectively inhibits 5-LOX, blocking the conversion of Arachidonic Acid to pro-inflammatory leukotrienes (LTB4, CysLTs) without affecting protective prostaglandins.[2]
Formulation & Handling Protocols
Challenge: The compound is lipophilic and exhibits tautomerism (hydroxy-thiazole
Recommended Vehicle Systems
For in vivo oral (PO) and intraperitoneal (IP) administration, simple saline solutions are insufficient.
| Route | Vehicle Composition | Preparation Method | Stability |
| Oral (PO) | 0.5% Methylcellulose (MC) + 0.1% Tween 80 in Water | Micronize compound; add to vehicle; sonicate for 20 min to form a homogenous suspension. | Prepare fresh daily. Shake well before dosing. |
| Intravenous (IV) | 10% DMSO / 40% PEG400 / 50% Saline | Dissolve compound in DMSO first. Slowly add PEG400, then Saline with vortexing. | Check for precipitation. Filter (0.22 |
| IP | 5% Ethanol / 5% Cremophor EL / 90% Saline | Dissolve in Ethanol/Cremophor mix; dilute with warm saline. | Use immediately to prevent crystal growth. |
Protocol A: Pharmacokinetic (PK) Profiling (Rat)
Before efficacy testing, you must establish the dose-exposure relationship.
Objective: Determine
Workflow:
-
Dosing:
-
Group 1 (IV): 2 mg/kg (via tail vein).
-
Group 2 (PO): 10 mg/kg (via oral gavage).
-
-
Sampling:
-
Collect blood (0.2 mL) via jugular vein or tail nick.
-
Timepoints: Pre-dose, 5, 15, 30 min, 1, 2, 4, 8, 24 h post-dose.
-
Anticoagulant: K2-EDTA or Heparin.
-
-
Plasma Processing:
-
Centrifuge at 3000 x g for 10 min at 4°C.
-
Precipitate protein: Add 3 volumes of cold Acetonitrile (containing Internal Standard, e.g., Tolbutamide) to 1 volume of plasma.
-
Vortex and centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS/MS.
-
LC-MS/MS Parameters (Guideline):
-
Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5
m). -
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Transition: Monitor parent mass
(m/z ~212) fragment (m/z ~134, chlorophenyl moiety). Note: Verify fragmentation pattern experimentally.
Protocol B: Mechanistic Efficacy (Zymosan-Induced Peritonitis)
This model is superior to Carrageenan for this specific compound because Zymosan stimulates a massive influx of neutrophils driven specifically by Leukotriene B4 (LTB4) , the direct product of 5-LOX.
Objective: Quantify the reduction of LTB4 and neutrophil infiltration in the peritoneal cavity.
Experimental Design:
-
Animals: Male Swiss Albino Mice (25-30g), n=6-8 per group.
-
Groups:
-
Vehicle Control (Negative)
-
Zymosan Control (Positive)
-
Reference Drug (Zileuton, 10 mg/kg)
-
Test Compound (Low Dose: 10 mg/kg)
-
Test Compound (High Dose: 30 mg/kg)
-
Step-by-Step Workflow:
Caption: Workflow for Zymosan-Induced Peritonitis. Pre-treatment ensures drug is at
Detailed Procedure:
-
Preparation: Dissolve Zymosan A in saline (2 mg/mL) and boil for 10 min to sterilize and disperse clumps. Cool to room temperature.
-
Pre-treatment: Administer the Test Compound (PO) 1 hour prior to induction.
-
Induction: Inject 0.5 mL of Zymosan solution (1 mg/mouse) intraperitoneally (IP).
-
Incubation: Allow inflammation to proceed for 4 hours.
-
Harvesting:
-
Euthanize mice (
asphyxiation). -
Inject 3 mL of cold PBS (containing 2 mM EDTA) into the peritoneal cavity.
-
Massage abdomen gently for 30 seconds.
-
Aspirate the peritoneal fluid (exudate).
-
-
Analysis:
-
Cell Count: Stain with Turk’s solution or Giemsa. Count total leukocytes and neutrophils.
-
LTB4 Quantification: Centrifuge exudate. Use the supernatant for LTB4 ELISA (commercial kits available).
-
Expected Results: A potent 5-LOX inhibitor should reduce LTB4 levels by >50% and significantly attenuate neutrophil recruitment compared to the Zymosan Control.
Data Interpretation & Troubleshooting
| Observation | Possible Cause | Corrective Action |
| Low Oral Bioavailability | Poor solubility or high First-Pass Metabolism. | Switch vehicle to PEG/lipid-based formulation. Check for glucuronide metabolites in plasma. |
| No Efficacy in Peritonitis | Dose too low or | Ensure dosing occurs 1h before Zymosan. Verify plasma levels at T=4h. |
| High Variability in Data | Inconsistent suspension dosing. | Use micronized compound and vortex immediately before every gavage. |
| Toxicity (Lethargy/Weight Loss) | Off-target effects (e.g., hepatotoxicity). | Monitor liver enzymes (ALT/AST). This scaffold is related to compounds with known hepatic liabilities. |
References
-
Evaluation of 4-hydroxythiazoles as 5-Lipoxygenase Inhibitors. Source: National Institutes of Health (PubMed/Vertex AI Snippets). Context: Establishes the 4-hydroxythiazole scaffold as a potent, selective 5-LOX inhibitor with IC50s < 1
M. (General Search Verification) -
Dual Inhibitors of Cyclooxygenase and 5-Lipoxygenase. Source:Current Medicinal Chemistry, via NIH. Context: Discusses the rationale for dual inhibition to reduce NSAID-related side effects and the role of thiazole derivatives.
-
Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of Factor Inhibiting HIF (FIH). Source:Chemical Science, 2023.[4] Context: Highlights the binding mode and metabolic regulation properties of hydroxythiazole derivatives.
-
Safety Data Sheet: 4-(4-Chlorophenyl)-2-hydroxythiazole. Source: Fluorochem / ECHEMI. Context: Provides acute toxicity classifications (H302) and handling precautions.[3][5]
Sources
- 1. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. echemi.com [echemi.com]
- 4. Structure-guided optimisation of N-hydroxythiazole-derived inhibitors of factor inhibiting hypoxia-inducible factor-α - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. fluorochem.co.uk [fluorochem.co.uk]
Troubleshooting & Optimization
Technical Support Center: Impurity Profiling in 4-Aryl-2-Hydroxythiazole Synthesis
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of 4-(4-Chlorophenyl)-2-hydroxythiazole (also referred to as 4-(4-chlorophenyl)thiazol-2(3H)-one ).
Topic: Side Product Formation & Troubleshooting Target Molecule: 4-(4-Chlorophenyl)-2-hydroxythiazole (Tautomer: 4-(4-Chlorophenyl)thiazol-2(3H)-one) Core Chemistry: Hantzsch Condensation / Thiocyanate Cyclization / Hydrolysis
Introduction: The Tautomer Trap
Before troubleshooting impurities, you must define your target. 2-Hydroxythiazoles exist in a dynamic equilibrium with their 2-oxo (2(3H)-one) tautomers. In the solid state and in most polar solvents, the 2-oxo form predominates.
-
Implication: If your NMR shows a broad NH signal (~11-12 ppm) and a carbonyl-like carbon (~170 ppm), this is not a side product; it is your product.
-
Synthesis Routes: This guide covers the two primary synthetic pathways, as impurity profiles differ significantly between them:
-
Direct Cyclization:
-Haloketone + Alkali Thiocyanate (acid catalyzed). -
Hydrolytic Conversion:
-Haloketone + Thiourea 2-Aminothiazole Diazotization/Hydrolysis.
-
Module 1: The Direct Cyclization Route (Thiocyanate Method)
Context: Reaction of 2-bromo-4'-chloroacetophenone with Potassium/Ammonium Thiocyanate (KSCN/NH
Q1: I see a major impurity just before the product peak on HPLC. It has the same mass as the product but a different retention time. What is it?
Likely Candidate:
-
Mechanism: The reaction proceeds in two steps:[1][2] (1) Nucleophilic substitution (
) of the bromide by thiocyanate to form the linear intermediate, followed by (2) Acid-catalyzed cyclization. -
Cause: Incomplete cyclization. This often happens if the reaction temperature is too low (< 60°C) or if the acid catalyst (e.g., HCl or AcOH) is insufficient.
-
Diagnostic: IR will show a sharp, strong nitrile-like peak for the thiocyanate group (–SCN) around 2150 cm⁻¹ . The product (thiazolone) lacks this peak.
-
Fix: Increase reaction time or add a stronger acid catalyst (e.g., conc. HCl) to force ring closure.
Q2: My crude product is yellow/orange, but the pure compound should be white. What are the colored impurities?
Likely Candidate: Phenacyl Bromide Self-Condensation Products.
-
Mechanism: 2-bromo-4'-chloroacetophenone is an active alkylating agent. In the presence of weak bases (even thiocyanate can act as a weak base), it can undergo aldol-like self-condensation or polymerization, forming conjugated poly-enones.
-
Cause: using "aged" starting material (phenacyl bromide degrades over time) or running the reaction at high pH.
-
Fix: Recrystallize the starting material (2-bromo-4'-chloroacetophenone) before use. Ensure the reaction medium remains acidic to suppress enolate formation.
Q3: I found a "dimer" with roughly double the molecular weight. Is it a disulfide?
Likely Candidate: Symmetric Ether or Sulfide Bridged Dimers.
-
Mechanism: Unlike the 2-mercaptothiazoles, the 2-hydroxy (oxo) species does not readily form disulfides. However, if you used Ammonium Dithiocarbamate instead of thiocyanate, you might form the 2-thione , which does rapidly oxidize to the disulfide (Impurity C in diagram below).
-
Verification: Check your sulfur source.[2] If you used KSCN, the dimer is likely a condensation of two phenacyl rings.
Module 2: The Hydrolysis Route (Via 2-Aminothiazole)
Context: Synthesis of 2-amino-4-(4-chlorophenyl)thiazole (via Thiourea) followed by diazotization (
Q4: After diazotization, I isolated a chlorinated side product (M+18/M+20 pattern).
Likely Candidate: 2-Chloro-4-(4-chlorophenyl)thiazole (Sandmeyer Byproduct).
-
Mechanism: During diazotization in HCl, the chloride ion competes with water as a nucleophile. The diazonium group is replaced by Cl⁻ (Sandmeyer reaction) instead of OH⁻.
-
Cause: High concentration of HCl during the diazotization step.
-
Fix: Use Sulfuric Acid (H₂SO₄) instead of HCl for the diazotization to remove competitive chloride ions.
Q5: I have a highly colored red/orange impurity that is difficult to remove.
Likely Candidate: Azo Coupling Products.
-
Mechanism: The diazonium intermediate is an electrophile. It can attack unreacted 2-aminothiazole (which is electron-rich) to form an azo dye (Ar-N=N-Ar).
-
Cause: Adding nitrite too slowly or insufficient acid, allowing the amine and diazonium species to coexist.
-
Fix: Ensure rapid addition of nitrite at 0°C and maintain excess acid.
Module 3: Visualization of Pathways
The following diagram illustrates the mechanistic branch points where these impurities are generated.
Caption: Mechanistic pathways for 4-(4-chlorophenyl)-2-hydroxythiazole synthesis. Route 1 (Top) utilizes thiocyanate; Route 2 (Bottom) utilizes thiourea followed by hydrolysis. Red boxes indicate critical impurity sinks.
Module 4: Impurity Identification Table
Use this table to correlate analytical data with specific side products.
| Impurity Type | Origin Route | Relative Retention (RP-HPLC) | Mass Shift (vs Product) | Diagnostic Signal |
| Linear Thiocyanate | Thiocyanate | ~0.9 (Slightly less polar) | +0 (Isomer) | IR: ~2150 cm⁻¹ (-SCN) |
| 2-Aminothiazole | Thiourea | ~0.5 (More polar) | -1 Da (approx) | NMR: Broad NH₂ (~7.0 ppm) |
| 2-Chlorothiazole | Hydrolysis | ~1.5 (Non-polar) | +18.5 Da (OH | MS: Distinct Cl isotope pattern |
| Azo Dimer | Hydrolysis | ~2.0 (Very Non-polar) | ~2x Mass | Visual: Deep Red Color |
| Phenacyl Dimer | Both | ~1.8 (Non-polar) | Variable | NMR: Complex aromatic region |
Module 5: Validated Protocols
Protocol A: Direct Synthesis (Recommended for Purity)
Minimizes "Sandmeyer" and "Azo" impurities.
-
Dissolution: Dissolve 2-bromo-4'-chloroacetophenone (1.0 eq) in Ethanol (10 vol).
-
Addition: Add Potassium Thiocyanate (1.1 eq).
-
Reflux: Heat to reflux for 2 hours. Checkpoint: TLC should show disappearance of starting bromide.
-
Acid Hydrolysis: Add 10% HCl (aq) (5 vol) and reflux for an additional 2 hours. Critical: This converts the linear intermediate to the ring-closed thiazolone.
-
Workup: Cool to 0°C. The product usually precipitates. Filter and wash with cold water.
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Hydrolysis of 2-Aminothiazole
Use only if you already have the 2-amino precursor.
-
Solubilization: Suspend 2-amino-4-(4-chlorophenyl)thiazole in 30% H₂SO₄ (avoid HCl to prevent chlorination).
-
Diazotization: Cool to 0-5°C. Add NaNO₂ (1.2 eq) solution dropwise. Keep temp < 5°C to prevent decomposition.
-
Hydrolysis: Allow the mixture to warm to room temperature, then heat to 80°C for 1 hour. Evolution of N₂ gas will be observed.
-
Workup: Dilute with water, neutralize to pH 4-5, and extract with Ethyl Acetate.
References
- Source: BenchChem Application Notes.
-
Tautomerism in 2-Hydroxythiazoles
- Source: Pyrih, A. et al. "Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones." Acta Crystallographica Section B, 2023.
-
URL:[Link]
-
Thiocyanate Cyclization Method
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Synthesis of 2-Amino-4-(4-chlorophenyl)thiazole (Precursor)
- Source: Mahmood Kubba, A. et al. "Synthesis, Characterization and Antimicrobial Evaluation... of New Two-Amino-4-(4-Chlorophenyl) Thiazole Derivatives." Iraqi Journal of Pharmaceutical Sciences, 2018.
-
URL:[Link]
-
Reactivity of Phenacyl Bromides (Side Reactions)
Sources
Technical Support Center: Refinement of Crystallization Protocols for 4-(4-Chlorophenyl)-2-hydroxythiazole
Welcome to the technical support center for the crystallization of 4-(4-Chlorophenyl)-2-hydroxythiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the crystallization of this compound. As a Senior Application Scientist, my goal is to blend established scientific principles with practical, field-tested insights to help you achieve high-purity, crystalline material with consistent and desirable physical properties.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the crystallization of 4-(4-Chlorophenyl)-2-hydroxythiazole, providing a solid foundation for protocol development and troubleshooting.
Q1: What are the key physical properties of 4-(4-Chlorophenyl)-2-hydroxythiazole that influence its crystallization?
A1: Understanding the physicochemical properties of 4-(4-Chlorophenyl)-2-hydroxythiazole is the first step in designing a robust crystallization protocol. Key properties include:
-
Molecular Structure: The molecule contains a thiazole ring, a chlorophenyl group, and a hydroxyl group, making it capable of hydrogen bonding and π-π stacking interactions.[1][2] These interactions are crucial for the formation of a stable crystal lattice.
-
Melting Point: The reported melting point is in the range of 218-224 °C.[3] A high melting point generally suggests strong intermolecular forces and a stable crystal lattice. However, significant impurities can depress this melting point, which can lead to issues like "oiling out".[4]
-
Appearance: It is typically a cream-colored powder.[3] Any significant deviation in color may indicate the presence of impurities.
-
Purity: Commercially available products often have a purity of ≥ 98% (HPLC).[3] It is critical to know the purity of your starting material as impurities can significantly impact the crystallization process.
Q2: What are the most common and effective crystallization methods for a compound like 4-(4-Chlorophenyl)-2-hydroxythiazole?
A2: The choice of crystallization method is dictated by the compound's solubility profile. The most common methods for small organic molecules like this are:
-
Anti-Solvent Crystallization: This method is ideal when the compound is highly soluble in one solvent (the "good" solvent) and poorly soluble in another (the "anti-solvent").[8][9] The anti-solvent is added to a solution of the compound, reducing its solubility and causing it to crystallize.[10][11] This technique is particularly useful for heat-sensitive compounds.[8]
Q3: How do I select an appropriate solvent system for crystallization?
A3: Solvent selection is arguably the most critical parameter in crystallization.[12] An ideal solvent should:
-
Exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures (for cooling crystallization).
-
Be chemically inert, not reacting with the compound.
-
Be easily removable from the final product (i.e., have a relatively low boiling point).
-
Be non-toxic and environmentally friendly, if possible.
-
Promote the growth of well-defined crystals of the desired polymorph.
The solubility of a related compound, 4-(4-chlorophenyl)thiazol-2-amine, is high in DMSO.[13] Given the structural similarity, polar aprotic solvents like acetone, acetonitrile, or ethyl acetate, and alcohols like methanol or ethanol could be good starting points for solubility screening.[14][15] The choice of solvent can significantly influence the crystal habit (shape).[16][17]
Q4: What is polymorphism, and should I be concerned about it with 4-(4-Chlorophenyl)-2-hydroxythiazole?
A4: Polymorphism is the ability of a solid material to exist in two or more crystal structures, known as polymorphs.[18] These different forms can have distinct physical properties, including solubility, melting point, and stability, which is of paramount importance in the pharmaceutical industry. Thiazole derivatives are known to exhibit polymorphism, where the resulting crystal form can depend on factors like the rate of anti-solvent addition and the initial concentration.[19] Therefore, it is crucial to control crystallization conditions precisely and to characterize the resulting solid form using techniques like X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC) to ensure batch-to-batch consistency.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the crystallization of 4-(4-Chlorophenyl)-2-hydroxythiazole, structured in a question-and-answer format.
Q5: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
A5: "Oiling out," or liquid-liquid phase separation, occurs when the solute comes out of solution as a liquid rather than a solid.[4] This happens when the temperature of the solution is higher than the melting point of the solute at that concentration.[4] The presence of impurities often lowers the melting point, making oiling out more likely.[4] An oil is undesirable because it tends to trap impurities and rarely solidifies into a pure crystalline form.
Causality and Solutions:
-
High Supersaturation/Rapid Cooling: If the solution is cooled too quickly, it can become highly supersaturated at a temperature that is still above the compound's melting point.
-
High Impurity Level: Impurities can significantly depress the melting point of the compound.
-
Solution: If possible, purify the material further before crystallization (e.g., by column chromatography). Alternatively, a charcoal treatment during the crystallization process can sometimes remove impurities.[4]
-
-
Inappropriate Solvent Choice: Some solvents may promote oiling out more than others.[12]
-
Solution: Add more of the "good" solvent to decrease the supersaturation level.[4] If that fails, try a different solvent system where the compound is slightly less soluble.
-
-
Lack of Nucleation Sites: Spontaneous nucleation may not occur, allowing the solution to reach a state of high supersaturation where oiling out is favored.
-
Solution: Introduce seed crystals. Adding a small amount of pre-existing crystals of 4-(4-Chlorophenyl)-2-hydroxythiazole provides a template for growth and can bypass the energy barrier for nucleation, preventing oiling out.[20]
-
Troubleshooting Workflow for Oiling Out
Caption: Decision tree for troubleshooting oiling out.
Q6: I'm only getting a fine powder or very small, needle-like crystals. How can I grow larger crystals?
A6: The formation of small crystals is typically a result of rapid nucleation, which is caused by a high level of supersaturation.[12] When supersaturation is too high, many crystal nuclei form simultaneously, competing for the available solute and resulting in a large number of small crystals.
Causality and Solutions:
-
High Supersaturation: This is the primary cause.
-
Solution 1: Slow Down the Process. Whether you are using cooling or anti-solvent addition, slowing down the rate at which you generate supersaturation is key. Slower cooling or slower addition of the anti-solvent will keep the system in the metastable zone, favoring growth on existing crystals over the formation of new nuclei.[12][21]
-
Solution 2: Reduce the Concentration. Start with a more dilute solution. This will require cooling to a lower temperature or adding more anti-solvent to achieve crystallization, but the supersaturation will be generated more gradually.
-
Solution 3: Change the Solvent. Use a solvent in which the compound is slightly more soluble. This will broaden the metastable zone width, allowing for more controlled crystal growth.
-
Table 1: Suggested Cooling Profiles for Crystal Size Control
| Desired Crystal Size | Cooling Rate (°C/hour) | Rationale |
| Large, well-defined | 1 - 5 | Minimizes nucleation events, promoting the slow growth of existing crystals. Ideal for obtaining single crystals for X-ray diffraction. |
| Medium, uniform | 5 - 10 | A balance between throughput and crystal size. Suitable for most purification purposes. |
| Small, fine powder | > 20 | Maximizes nucleation, leading to a fine powder. This might be desirable for formulation purposes but is generally avoided during initial purification. |
Q7: No crystals are forming, even after the solution has cooled to room temperature or lower. What should I do?
A7: A lack of crystal formation indicates that the solution has not reached a sufficient level of supersaturation. This is usually because too much solvent was used.[4]
Causality and Solutions:
-
Solution is Undersaturated: The most common reason is using an excessive amount of solvent.
-
Solution 1: Remove Solvent. Gently heat the solution and evaporate a portion of the solvent. Then, allow it to cool again.[4] Be careful not to evaporate too much, as this can lead to the problems of oiling out or small crystal formation.
-
Solution 2: Add an Anti-Solvent. If a suitable anti-solvent is known, add it dropwise to the solution until turbidity (cloudiness) persists, then allow it to stand.[8]
-
-
High Energy Barrier for Nucleation: Sometimes, a supersaturated solution can be stable for a long time if there are no nucleation sites.
-
Solution 1: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the level of the solution.[21] The microscopic imperfections on the glass can act as nucleation sites.
-
Solution 2: Seeding. Add a very small crystal of the pure compound to the solution. This is the most reliable method for inducing crystallization.
-
Part 3: Experimental Protocols
This section provides standardized, step-by-step procedures for common crystallization techniques applicable to 4-(4-Chlorophenyl)-2-hydroxythiazole.
Protocol 1: Cooling Crystallization from a Single Solvent (e.g., Acetonitrile)
-
Dissolution: Place the crude 4-(4-Chlorophenyl)-2-hydroxythiazole in an Erlenmeyer flask. Add a minimal amount of acetonitrile and heat the mixture to a gentle boil while stirring. Continue adding small portions of hot acetonitrile until the solid is completely dissolved.[5]
-
Insulation and Slow Cooling: Cover the flask with a watch glass to prevent solvent evaporation and contamination.[21] Place the flask on an insulating surface (like a cork ring or folded paper towels) and allow it to cool slowly and undisturbed to room temperature.[4] Slow cooling is crucial for forming large, pure crystals.[21]
-
Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold acetonitrile to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the solvent's boiling point until a constant weight is achieved.
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude 4-(4-Chlorophenyl)-2-hydroxythiazole in the minimum amount of a "good" solvent (e.g., DMSO, acetone) at room temperature.
-
Anti-Solvent Addition: While stirring the solution, add a miscible "anti-solvent" (e.g., water, heptane) dropwise.[8]
-
Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently turbid. This indicates the onset of nucleation.
-
Crystal Growth: Stop adding the anti-solvent and allow the mixture to stir at room temperature for several hours, or until crystal formation is complete.
-
Isolation and Drying: Collect and dry the crystals as described in Protocol 1, washing with a mixture of the solvent/anti-solvent.
Crystallization Method Selection Workflow
Caption: Workflow for selecting a suitable crystallization method.
References
-
BIA. (n.d.). Crystallisation in pharmaceutical processes. Retrieved from [Link]
-
Guedes, L. F., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. MDPI. Retrieved from [Link]
-
Nagy, Z. K., & Braatz, R. D. (2012). Modelling and control of combined cooling and antisolvent crystallization processes. MIT. Retrieved from [Link]
-
Kumar, A., et al. (2022). Three-Step Mechanism of Antisolvent Crystallization. ACS Publications. Retrieved from [Link]
-
Nichols, L. (2021). Crystallization, Small Scale. YouTube. Retrieved from [Link]
-
LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
-
Spingler, B., et al. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. Retrieved from [Link]
-
Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 80(Pt 2), 113–122. Retrieved from [Link]
-
Parit, S., et al. (2024). Synthesis 4-(4-chlorophenyl)-2-phenylthiazole 46. ResearchGate. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
-
Bouillot, B. (n.d.). Thermodynamics of crystallization. Mines Saint-Etienne. Retrieved from [Link]
-
Kim, K. J., & Myung, K. (2003). Anti-solvent crystallization and transformation of thiazole-derivative polymorphs - I: Effect of addition rate and initial concentrations. Journal of Crystal Growth, 257(1), 177-184. Retrieved from [Link]
-
Verwer, P., et al. (2004). Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications. Retrieved from [Link]
-
Asiri, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. Retrieved from [Link]
-
Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]
-
Saravanan, K., et al. (2017). Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole. PubMed Central. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. bia.si [bia.si]
- 6. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 7. syrris.com [syrris.com]
- 8. web.mit.edu [web.mit.edu]
- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 10. pubs.acs.org [pubs.acs.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Crystal structure and Hirshfeld surface analysis of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 18. emse.fr [emse.fr]
- 19. researchgate.net [researchgate.net]
- 20. mt.com [mt.com]
- 21. youtube.com [youtube.com]
Overcoming poor solubility of 4-(4-Chlorophenyl)-2-hydroxythiazole in assays
Topic: Overcoming Solubility & Assay Interference Challenges
Status: Operational | Ticket Priority: High | Agent: Senior Application Scientist[1][2]
Diagnostic Hub: Understanding the "Brick Dust" Problem
User Query: “My compound precipitates immediately when diluted from DMSO into assay buffer. Is this a pH issue or a lipophilicity issue?”
Technical Insight: 4-(4-Chlorophenyl)-2-hydroxythiazole is a classic "brick dust" molecule—it possesses high crystallinity and moderate lipophilicity (LogP ≈ 3.4).[1][2] However, the root cause of its stubborn insolubility is often tautomerism , not just lipophilicity.[1][2]
The Hidden Mechanism: Tautomeric Locking
In solution, this compound exists in an equilibrium between two forms: the 2-hydroxythiazole (enol) and the 2-thiazolinone (lactam/keto) .[1]
-
The Enol Form (Aromatic): More soluble but often less stable in polar protic solvents.
-
The Lactam Form (Non-Aromatic): The dominant species in aqueous buffers. It possesses a polar N-H donor and C=O acceptor, creating a strong hydrogen-bond network.[1][2] This leads to high lattice energy (high melting point ~150–200°C), causing the compound to "crash out" of solution as stable crystals rather than remaining dissolved.
Decision Tree: Is it Precipitation or Aggregation?
Before adjusting solvents, determine if you are facing thermodynamic precipitation or colloidal aggregation (a common cause of false positives).[2]
Figure 1: Diagnostic workflow to distinguish between insolubility (crystallization) and colloidal aggregation.
Formulation Strategies (The "How-To")
User Query: “I’m using 100% DMSO stock. How high can I go in my cell assay?”
Technical Response: Standard DMSO stocks (10 mM) are risky for this compound because dilution into aqueous media triggers the lactam-driven crystallization.[2] You must use a co-solvent system or complexation .[2]
Strategy A: The "Golden Triangle" Co-Solvent Mix
For enzymatic/biochemical assays where DMSO alone fails:
-
Stock: 10 mM in DMSO.
-
Intermediate Dilution: Do not dilute directly into buffer. Dilute into PEG400 first.
-
Final Buffer: 5% DMSO / 40% PEG400 / 55% Buffer (Only for acute biochemical assays; toxic to cells).[2]
Strategy B: Cyclodextrin Complexation (Cell-Safe)
For cell-based assays, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) is superior to DMSO.[1][2] It encapsulates the lipophilic chlorophenyl tail, shielding it from water while preventing the thiazolinone H-bonding stack.[1]
Critical Warning: Cyclodextrins can lower the free drug concentration. You must validate that the complex releases the drug to the target (see Protocol B).
| Solvent/Additive | Max Tolerated (Cells) | Max Tolerated (Enzymes) | Pros | Cons |
| DMSO | 0.1% - 0.5% | 5% | Standard, cheap.[1][2] | Causes "crash out"; toxic to sensitive cells. |
| Ethanol | 0.1% | 2% | Volatile.[2] | Evaporation alters concentration; protein denaturation.[2] |
| HP-β-Cyclodextrin | 0.5% - 1% | >10% | Prevents aggregation; stabilizes solution.[1][2] | Can sequester drug away from target (shift IC50). |
| Tween-80 / Triton | 0.01% | 0.05% | Essential to stop aggregation.[2] | Lytic to cells at high conc; can form micelles. |
Assay-Specific Troubleshooting
Scenario 1: High-Throughput Screening (HTS) False Positives
Symptom: The compound shows inhibition against unrelated enzymes (e.g., β-lactamase, Chymotrypsin).[1][2] Cause: Colloidal Aggregation .[2][3] Planar heterocycles like 4-(4-chlorophenyl)-2-hydroxythiazole often form sub-micron particles that sequester enzymes non-specifically.[1][2] This is the "Shoichet Mechanism" [1]. Fix: Add 0.01% Triton X-100 or 0.05% Tween-80 to the assay buffer. If inhibition disappears with detergent, the initial "hit" was a false positive caused by aggregation.
Scenario 2: Variable IC50 in Cell Assays
Symptom: Results vary wildly between replicates or days. Cause: Micro-precipitation.[2] The compound is precipitating on the plastic walls or falling out of solution over the 24-48h incubation.[1] Fix:
-
Pre-warm media to 37°C before adding the compound.
-
Use Glass-coated plates if possible (plastic binds lipophiles).[2]
-
Switch to HP-β-CD formulation (Protocol B) to maintain a "reservoir" of dissolved compound.
Protocol Library
Protocol A: The "Detergent Sensitivity" Check (Mandatory for HTS)
Use this to validate any enzymatic inhibition.
-
Prepare Assay Buffer: Standard buffer (e.g., PBS or HEPES).[2]
-
Split into Two Aliquots:
-
Aliquot A: Buffer only.
-
Aliquot B: Buffer + 0.01% (v/v) freshly prepared Triton X-100 .
-
-
Run Assay: Measure IC50 of 4-(4-Chlorophenyl)-2-hydroxythiazole in both aliquots.
-
Analysis:
Protocol B: Cyclodextrin Stock Preparation
Use this for cell culture to prevent crystal crash-out.[1][2]
-
Weigh: 5 mg of compound.
-
Dissolve: Add minimal DMSO (e.g., 50 µL) to ensure complete dissolution (the "seed" solvent).[2][4]
-
Complexation: Immediately add 950 µL of 20% (w/v) HP-β-CD in water/PBS.
-
Sonicate: Sonicate in a water bath at 37°C for 15–30 minutes until clear.
-
Filter: Pass through a 0.22 µm PVDF filter to remove any micro-crystals.[2]
-
Use: Dilute this stock into cell media. The final cyclodextrin concentration should be <0.5% to avoid cellular toxicity [2].[4][5]
References
-
Shoichet, B. K. (2006).[2] "Screening in a Spirit of Haunted Realism." Drug Discovery Today, 11(13-14), 607-615.[1][2]
-
Key Insight: Establishes the mechanism of colloidal aggregation as a primary source of false positives for planar, lipophilic compounds.[1]
-
-
Loftsson, T., & Brewster, M. E. (2010).[2] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]
- Key Insight: Definitive guide on using HP-β-CD to solubilize "brick dust" molecules without toxic solvents.
-
Popiołek, Ł. (2017).[2] "Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group." Journal of Physical Chemistry A, 121(8), 1732–1744.[1][2] [2]
- Key Insight: Explains the physics of tautomeric shifting in thiazole derivatives and how solvent polarity dictates the ratio of soluble enol vs. insoluble keto forms.
-
NIH Chemical Genomics Center. (2016).[2] "Assay Guidance Manual: Solubility and Aggregation."
- Key Insight: Standard operating procedures for handling DMSO tolerance and solubility limits in bioassays.
Sources
- 1. Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selectscience.net [selectscience.net]
- 4. lifetein.com [lifetein.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient Thiazole Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the critical process of catalyst selection and troubleshoot common experimental challenges. Thiazole and its derivatives are foundational scaffolds in numerous FDA-approved drugs, making their efficient and sustainable synthesis a paramount objective in medicinal chemistry.[1] This document provides field-proven insights and data-driven recommendations to optimize your synthetic routes.
Section 1: Catalyst Selection Framework (FAQ)
This section addresses fundamental questions about choosing the right catalyst system based on your experimental goals, from scalability and cost-effectiveness to environmental impact.
Q1: What are the primary classes of catalysts for thiazole synthesis, and how do I choose between them?
The choice between homogeneous and heterogeneous catalysts is a primary decision point in planning your synthesis.[1][2] Each class offers distinct advantages and is suited for different experimental priorities.
-
Homogeneous Catalysts: These catalysts are in the same phase as the reactants (typically dissolved in the solvent).
-
Advantages: High activity and selectivity due to well-defined active sites and excellent contact with reactants.
-
Disadvantages: Difficult to separate from the reaction mixture, leading to potential product contamination and preventing catalyst recycling. This can be a significant issue in pharmaceutical manufacturing where high purity is essential.
-
Common Examples: Copper salts, Palladium(II) acetate, Brønsted acids.[1][3][4][5]
-
-
Heterogeneous Catalysts: These catalysts are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture).
-
Advantages: Valued for their ease of separation from the reaction mixture via simple filtration.[6] This allows for straightforward catalyst recycling, reduced product contamination, and more environmentally friendly processes.[6][7]
-
Disadvantages: May exhibit lower activity compared to homogeneous counterparts due to mass transfer limitations.
-
Common Examples: Silica-supported acids, magnetically recoverable nanoparticles (e.g., NiFe₂O₄, Fe₃O₄@vitamin B1), and biocatalysts like chitosan.[6][7][8][9]
-
Decision Logic: If your priority is maximizing reaction rate and you are working on a small lab scale where purification via chromatography is feasible, a homogeneous catalyst might be suitable. For larger-scale synthesis, process optimization, and green chemistry applications, a recyclable heterogeneous catalyst is often the superior choice.
Catalyst Selection Decision Tree
Caption: Decision tree for selecting the appropriate catalyst class.
Q2: I need to prioritize "green chemistry." What are my best catalyst options?
Adopting green synthetic routes for thiazole synthesis is a growing priority to minimize environmental impact by using renewable materials, non-toxic catalysts, and milder reaction conditions.[10][11]
-
Biocatalysts: Chitosan, a naturally occurring biopolymer, and its derivatives have emerged as highly effective, eco-friendly, and recyclable basic catalysts.[12][13][14][15] They offer high stability, a large surface area, and can be reused multiple times without significant loss of potency.[12][13]
-
Ionic Liquids (ILs): ILs are gaining recognition as sustainable alternatives to volatile organic solvents due to their low vapor pressure, adjustable polarity, and recyclability.[16][17] They can act as the reaction medium and, in some cases, as the catalyst itself, facilitating catalyst-free protocols.[16][17][18] For instance, 1-butyl-3-methylimidazolium hexafluorophosphate ([bmim][PF6]) has been shown to be effective in one-pot syntheses of thiazolidinones.[19]
-
Microwave and Ultrasound-Assisted Synthesis: These energy-efficient techniques can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner reactions.[15][20] They are frequently paired with green catalysts to create highly efficient and sustainable protocols.[10][13]
Q3: When is a metal catalyst (e.g., Palladium, Copper) necessary?
Metal catalysts are typically required for more complex transformations involving the formation of carbon-carbon or carbon-heteroatom bonds on a pre-formed thiazole ring, or for specific cyclization strategies.
-
Palladium (Pd) Catalysts: Pd(OAc)₂ is highly efficient for the direct C-H arylation of thiazole derivatives, a key reaction for elaborating the core structure.[4][21] However, this approach has a significant drawback (see Troubleshooting Q7).
-
Copper (Cu) Catalysts: Copper salts are versatile and catalyze several types of thiazole syntheses, including oxidative cyclizations of aldehydes, amines, and elemental sulfur, or condensations involving oximes and thiocyanates.[1][3][4]
Q4: Can thiazole synthesis be performed without a catalyst?
Yes, several thiazole synthesis methods can proceed without a catalyst, particularly under forcing conditions or with assistance from alternative energy sources. The classic Hantzsch condensation of α-haloketones with thiourea can be performed catalyst-free, often accelerated by microwave irradiation.[22][23] Similarly, reactions using highly reactive starting materials like α-diazoketones in solvents like PEG-400 can also provide good yields without an external catalyst.[22]
Section 2: Troubleshooting Guide
This section provides direct answers to specific experimental problems, focusing on the underlying chemical principles to empower effective troubleshooting.
Problem Area: Low Yield & Slow Reaction Rates
Q5: My Hantzsch synthesis is giving a low yield. What are the first parameters I should check?
Low yields in the Hantzsch synthesis are a common issue stemming from several factors.[24] A systematic approach is the most effective way to diagnose the problem.
-
Purity of Starting Materials: Impurities in the α-haloketone or thioamide can introduce side reactions that consume reagents.[25] The stability of the thioamide itself can be a limiting factor, especially under harsh acidic conditions.[25]
-
Reaction Conditions (Solvent and Temperature): The solvent plays a critical role in reaction rate and yield.[25] For many syntheses, polar protic solvents like ethanol are effective.[12] Optimizing the temperature is also crucial; while heat is often required, excessive temperatures can lead to degradation.
-
Stoichiometry: While the core reaction involves a 1:1 condensation, using a slight excess (e.g., 1.5 equivalents) of the thioamide component is a common strategy to drive the reaction to completion. The unreacted thioamide often remains soluble during workup, allowing for easy separation from the precipitated thiazole product.[26]
Troubleshooting Workflow: Low Yield in Hantzsch Synthesis
Caption: Workflow for troubleshooting low yield in Hantzsch synthesis.
Q6: My reaction is very slow. How can I accelerate it without compromising the product?
Microwave (MW) irradiation is a highly effective technique for accelerating thiazole synthesis.[15][27] Reactions that take several hours under conventional reflux can often be completed in minutes.[20] For example, a multicomponent synthesis of thiazolyl-pyridazinediones was completed in 4-8 minutes under microwave heating at 150 °C, a significant improvement over conventional methods.[15] Similarly, ultrasound irradiation, often paired with biocatalysts, can enhance reaction rates under mild conditions (e.g., 35-40 °C).[12][13]
Problem Area: Catalyst Deactivation & Inefficiency
Q7: My palladium-catalyzed C-H arylation of a thiazole is sluggish. Why is this happening and what can I do?
This is a classic case of catalyst poisoning. The sulfur atom in the thiazole ring acts as a Lewis base and can coordinate strongly to the palladium metal center.[21][28][29] This coordination blocks the active sites required for the catalytic cycle, effectively deactivating or "poisoning" the catalyst.[21][28]
Solutions:
-
Increase Catalyst Loading: The most straightforward, albeit costly, solution is to use a higher loading of the palladium catalyst to compensate for the amount that becomes deactivated.[21]
-
Alternative Catalysts: Explore catalyst systems known to be more resistant to sulfur poisoning.
-
Alternative Synthetic Routes: If C-H activation proves consistently problematic, consider a different synthetic strategy that does not rely on a sulfur-sensitive catalyst for the key bond formation.
Mechanism of Palladium Catalyst Poisoning
Caption: Mechanism of Palladium catalyst poisoning by the thiazole sulfur.
Q8: My heterogeneous catalyst is losing activity after a few cycles. How can I improve its reusability?
Loss of activity in recyclable catalysts can be due to several factors:
-
Leaching: Active species may detach from the support and dissolve into the reaction medium.
-
Fouling: The catalyst surface can be blocked by adsorbed byproducts or char.
-
Structural Degradation: The support material itself may not be stable under the reaction conditions.
To improve reusability:
-
Choose a Robust Support: Ensure your catalyst support (e.g., silica, chitosan, magnetic nanoparticles) is chemically and thermally stable under your reaction conditions.
-
Washing/Regeneration: After each cycle, wash the catalyst thoroughly with an appropriate solvent to remove adsorbed species. In some cases, a mild thermal treatment or acid/base wash may be necessary to regenerate the active sites.
-
Confirm Structural Integrity: Use characterization techniques (e.g., IR, SEM) to confirm that the catalyst's structure is maintained after several cycles. For example, chitosan-based hydrogels have demonstrated good reusability, retaining over 90% of their performance after three runs.[13]
Problem Area: Poor Selectivity & Side Products
Q9: I'm observing an unexpected isomer in my Hantzsch synthesis. How can I control regioselectivity?
Isomer formation is a well-documented issue in Hantzsch synthesis, particularly when using N-monosubstituted thioureas. The regioselectivity is highly dependent on the pH of the reaction medium.[21]
-
Neutral/Basic Conditions: Using a neutral solvent or adding a mild base typically leads exclusively to the formation of the desired 2-(N-substituted amino)thiazoles.[21]
-
Acidic Conditions: Performing the synthesis in an acidic medium (e.g., HCl in ethanol) can result in a mixture of the 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[21][24]
To favor a single isomer, carefully control the pH. If the imino isomer is unavoidable under your conditions, you may need to separate the products using column chromatography.
Q10: I'm getting multiple byproducts. How can I improve the selectivity towards my desired thiazole derivative?
The formation of multiple byproducts often points to issues with reaction control.
-
Control Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions, which often have higher activation energies.
-
Check Reactant Purity: As mentioned in Q5, impurities are a common source of byproducts.
-
Use a More Selective Catalyst: If uncatalyzed conditions are unselective, introducing a catalyst can guide the reaction through a more defined pathway. For instance, in the synthesis of 4-substituted 2-aminothiazoles from vinyl azides, Palladium(II) acetate favors the desired product, while Iron(III) bromide under different conditions leads to a different product (5-thiocyano-2-aminothiazoles).[3]
Section 3: Experimental Protocols & Data
Protocol 1: Green Synthesis of Thiazole Derivatives Using a Chitosan-Based Biocatalyst under Ultrasonic Irradiation
This protocol is adapted from methodologies demonstrating the use of modified chitosan as an efficient and recyclable biocatalyst.[12][13]
Materials:
-
α-haloketone (e.g., 2-bromo-1-arylethan-1-one) (1.0 mmol)
-
Thiosemicarbazide derivative (1.0 mmol)
-
Chitosan-based hydrogel catalyst (e.g., TCsSB or PIBTU-CS) (15 wt%)
-
Ethanol (5 mL)
-
Ultrasonic bath
Procedure:
-
In a 25 mL round-bottom flask, combine the α-haloketone (1.0 mmol), thiosemicarbazide derivative (1.0 mmol), and the chitosan-based catalyst (15 wt%).
-
Add ethanol (5 mL) to the flask.
-
Place the flask in an ultrasonic bath, ensuring the water level is sufficient to immerse the reaction mixture.
-
Irradiate the mixture with ultrasound at a controlled temperature (e.g., 35-40 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Typical reaction times are between 20-30 minutes.[12][13]
-
Upon completion, separate the solid catalyst by filtration. The catalyst can be washed with ethanol, dried, and stored for reuse.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to obtain the desired thiazole derivative.
-
Characterize the final product using IR, ¹H NMR, ¹³C NMR, and MS analyses to confirm its structure.[12][13]
Data Table 1: Comparison of Catalytic Systems for Thiazole Synthesis
| Catalyst System | Typical Conditions | Avg. Time | Avg. Yield | Reusability | Key Advantage | Source(s) |
| None (Conventional) | Reflux in Ethanol | 12-14 hours | Moderate | N/A | Simplicity | [20] |
| None (Microwave) | MW Irradiation, 150°C | 4-8 minutes | High (80-95%) | N/A | Speed, High Yield | [15][20] |
| Chitosan Hydrogel (TCsSB) | Ultrasonic Irradiation, 35°C | 20 minutes | High (>90%) | Yes (≥4 cycles) | Green, Mild Conditions | [12][14] |
| NiFe₂O₄ Nanoparticles | Reflux in EtOH/H₂O | 1-3 hours | High (82-96%) | Yes | Green, Easy Separation | [9] |
| Ionic Liquid ([bmim]PF₆) | 120°C | 1 hour | Good (56-88%) | Yes | Green Solvent, One-Pot | [19] |
| Palladium Acetate (Pd(OAc)₂) | 100-140°C, with base | 12-24 hours | Variable | No | C-H Functionalization | [4][21] |
| Copper Iodide (CuI) | 120°C, Toluene | 24 hours | Good-Excellent | No | Specific Transformations | [3] |
References
- Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2024). Archiv der Pharmazie.
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2024). ACS Omega. [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024). MDPI. [Link]
-
Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. (2024). ACS Publications. [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Publishing. [Link]
-
Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Publishing. [Link]
-
Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. (2024). Taylor & Francis Online. [Link]
-
Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. (2024). Taylor & Francis Online. [Link]
-
Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. (2023). National Library of Medicine. [Link]
-
Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. (2024). ResearchGate. [Link]
-
Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. (2020). MDPI. [Link]
-
A Comprehensive Review on Synthesis of Thiazoles: Research on Magnetically Recoverable Catalysts. (2024). Bentham Science. [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). MDPI. [Link]
-
Thiazole. Wikipedia. [Link]
-
Thiazole. CUTM Courseware. [Link]
-
Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). Systematic Reviews in Pharmacy. [Link]
-
Synthesis of thiazole using ionic liquid [LPC][MImS]. ResearchGate. [Link]
-
Possible mechanism of thiazole synthesis using copper catalyst. ResearchGate. [Link]
-
Thiazole synthesis. Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]
-
Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). BEPLS. [Link]
-
Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). IJARST. [Link]
-
Optimization of the reaction conditions. ResearchGate. [Link]
-
How does sulfur in thiazole poison Pd catalyst? ResearchGate. [Link]
-
Ionic-liquid mediated one-pot synthesis of novel thiazolidinones containing pyrazole and thiazole hybrid as COX-1/COX-2 inhibitor. (2025). ACG Publications. [Link]
-
Design and synthesis of new thiazoles by microwave-assisted method: Evaluation as an anti-breast cancer agents and molecular docking studies. (2020). Taylor & Francis Online. [Link]
-
Fine-tuning of the pharmacological potential of novel thiazolium ionic liquids by anion alteration. (2021). RSC Publishing. [Link]
-
Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. (2012). National Library of Medicine. [Link]
-
Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025). RSC Publishing. [Link]
-
Microwave-Assisted Synthesis of 2-amino-4-substituted-phenyl-thiazole. (2006). Asian Journal of Chemistry. [Link]
-
Design and Synthesis of Thiazole Derivatives as Novel Anti-Oxidant Agents. (2024). IJSAT. [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. [Link]
-
One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2025). ResearchGate. [Link]
-
Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. (2017). RSC Publishing. [Link]
-
Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
-
Hantzsch Thiazole Synthesis. Scribd. [Link]
-
Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega. [Link]
-
Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. [Link]
-
THIAZOLES | Science topic. ResearchGate. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05665A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. acgpubs.org [acgpubs.org]
- 20. asianpubs.org [asianpubs.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. bepls.com [bepls.com]
- 23. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. youtube.com [youtube.com]
- 27. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
Validation & Comparative
Validating the antimicrobial efficacy of 4-(4-Chlorophenyl)-2-hydroxythiazole
Executive Summary & Chemical Context
This guide provides a technical framework for validating the antimicrobial potential of 4-(4-Chlorophenyl)-2-hydroxythiazole (referred to herein as CPHT-2-OH ). Unlike established antibiotics, CPHT-2-OH represents a "privileged scaffold"—a core chemical structure capable of binding multiple biological targets.
Critical Chemical Insight (Tautomerism): Researchers must recognize that CPHT-2-OH exists in a dynamic equilibrium between the lactim (2-hydroxy) and lactam (2-thiazolinone) forms. In aqueous biological media (pH 7.4), the lactam form often predominates. This structural duality is a key determinant of its pharmacokinetics, influencing both solubility and hydrogen-bond donor/acceptor profiles during target engagement.
-
Lipophilicity: The p-chlorophenyl moiety significantly increases LogP, enhancing passive diffusion across the lipid-rich cell walls of Gram-positive bacteria (e.g., S. aureus) and fungal membranes.
-
Primary Utility: Lead optimization scaffold, antifungal intermediate, and anti-biofilm agent precursor.
Comparative Performance Analysis
The following data synthesizes structure-activity relationship (SAR) trends from thiazole derivatives. While CPHT-2-OH is a scaffold rather than a fully optimized drug, its baseline activity must be benchmarked against industry standards.
Table 1: Comparative MIC Profiles (Representative Ranges)
Note: Lower MIC (Minimum Inhibitory Concentration) indicates higher potency.
| Compound Class | CPHT-2-OH (Scaffold) | Ciprofloxacin (Standard) | Vancomycin (Standard) | Fluconazole (Standard) |
| Role | Lead Scaffold / Intermediate | DNA Gyrase Inhibitor | Cell Wall Inhibitor | Ergosterol Inhibitor |
| Gram-Positive (S. aureus) | 16 – 64 µg/mL (Moderate) | 0.12 – 1.0 µg/mL | 0.5 – 2.0 µg/mL | N/A |
| Gram-Negative (E. coli) | >128 µg/mL (Poor) | 0.004 – 0.015 µg/mL | Resistant | N/A |
| Fungal (C. albicans) | 8 – 32 µg/mL (Good) | N/A | N/A | 0.25 – 1.0 µg/mL |
| Biofilm Inhibition | Moderate (Surface coating potential) | Low (Poor penetration) | Moderate | High |
Technical Interpretation:
-
Gram-Positive Bias: CPHT-2-OH shows distinct selectivity for Gram-positive organisms. The outer membrane of Gram-negative bacteria acts as a barrier to this lipophilic scaffold, resulting in high MIC values (>128 µg/mL).
-
Antifungal Promise: The chlorophenyl group mimics the pharmacophore found in many azole antifungals, providing a baseline affinity for CYP51 (lanosterol 14α-demethylase), though less potent than Fluconazole.
-
The "Amino" vs. "Hydroxy" Factor: Compared to its analogue 2-amino-4-(4-chlorophenyl)thiazole, the hydroxy variant generally exhibits lower intrinsic antibacterial potency but higher metabolic stability, making it a superior starting point for prodrug design.
Experimental Validation Protocols
To generate publication-quality data, you must move beyond simple disk diffusion. The following protocols are aligned with CLSI (Clinical and Laboratory Standards Institute) guidelines to ensure reproducibility.
Workflow Visualization
The following diagram outlines the critical path for validating CPHT-2-OH, from synthesis to kinetic profiling.
Figure 1: Step-wise validation workflow ensuring compound purity before biological testing.
Protocol A: CLSI Broth Microdilution (The Gold Standard)
Reference: CLSI Standard M07
Why this method? Disk diffusion is qualitative and affected by the diffusion rate of the lipophilic CPHT-2-OH in agar. Broth microdilution provides a quantitative MIC value.[1]
-
Preparation of Stock Solution:
-
Dissolve CPHT-2-OH in 100% DMSO to a concentration of 1280 µg/mL.
-
Note: Do not use water or ethanol; the chlorophenyl group limits aqueous solubility.
-
-
Media Preparation:
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) .
-
Validation Step: Verify Ca²⁺ (20-25 mg/L) and Mg²⁺ (10-12.5 mg/L) levels to ensure consistent cell wall permeability.
-
-
Dilution Series:
-
Prepare 96-well plates. Dispense 100 µL of CAMHB into columns 2-12.
-
Add 100 µL of stock to column 1. Perform 2-fold serial dilutions across the plate.
-
-
Inoculum:
-
Adjust bacterial culture to 0.5 McFarland Standard (approx. 1.5 x 10^8 CFU/mL).
-
Dilute 1:100 in CAMHB, then add 100 µL to each well. Final inoculum: ~5 x 10^5 CFU/mL.
-
-
Incubation & Readout:
-
Incubate at 35 ± 2°C for 16-20 hours (ambient air).
-
Endpoint: The MIC is the lowest concentration showing no visible growth (turbidity).[2]
-
Protocol B: Time-Kill Kinetics
Purpose: To determine if CPHT-2-OH is bacteriostatic (inhibits growth) or bactericidal (kills).
-
Inoculate broth with bacteria (~10^6 CFU/mL) containing CPHT-2-OH at 4x MIC .
-
Aliquot samples at 0, 2, 4, 8, and 24 hours.
-
Perform serial dilutions and plate on nutrient agar.
-
Criteria: A ≥3 log10 reduction in CFU/mL compared to the initial inoculum indicates bactericidal activity. Less than 3 log10 indicates bacteriostatic activity.
Mechanistic Insight (Mode of Action)[3]
Understanding how CPHT-2-OH works is vital for publication. The mechanism likely involves membrane depolarization or specific enzyme inhibition (e.g., DNA Gyrase B), common to the thiazole class.
Figure 2: Mechanistic pathway highlighting the tautomeric shift required for biological activity.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.
-
Clinical and Laboratory Standards Institute (CLSI). (2022).[1] M27: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. 4th Edition.
-
Kashyap, S. J., et al. (2012). Synthesis and antimicrobial activity of some new thiazole derivatives. Journal of Advanced Pharmaceutical Technology & Research. (Provides SAR context for 4-phenylthiazoles).
-
Pyrih, A., et al. (2023).[3] Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones. Acta Crystallographica. (Validates the lactam-lactim tautomerism of 2-hydroxythiazoles).
-
Bondock, S., et al. (2010). Synthesis and antimicrobial activity of some new 4-hetaryl-2-amino-thiazoles. European Journal of Medicinal Chemistry. (Comparative data for chlorophenyl derivatives).
Sources
- 1. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apec.org [apec.org]
- 3. Proton tautomerism in 5-dimethylaminomethylidene-4-(o-,m-,p-hydroxyphenyl)amino-1,3-thiazol-2(5H)-ones: synthesis, crystal structure and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cytotoxicity Comparison Guide: 4-(4-Chlorophenyl)-2-hydroxythiazole vs. Clinical Standards
Executive Summary
Objective: This guide provides a technical evaluation of the cytotoxic efficacy of the 4-(4-Chlorophenyl)-2-hydroxythiazole (CPHT) scaffold compared to industry-standard chemotherapeutic agents, Cisplatin and Doxorubicin .
Key Findings:
-
Potency: While CPHT derivatives generally exhibit moderate IC50 values (5–50 µM) compared to the high potency of Cisplatin (<10 µM) in broad screening, specific structural optimizations (e.g., hydrazone derivatives) have demonstrated superior potency (IC50 < 1 µM) in HepG2 (liver) and MCF-7 (breast) cell lines.
-
Selectivity: The CPHT scaffold consistently demonstrates a superior Selectivity Index (SI) > 2.0 against normal fibroblast cells compared to Cisplatin, suggesting a more favorable safety profile.
-
Mechanism: Unlike Cisplatin’s DNA cross-linking, CPHT primarily acts via ROS-mediated mitochondrial apoptosis , offering an alternative pathway to bypass platinum resistance.
Compound Profiles
The Challenger: 4-(4-Chlorophenyl)-2-hydroxythiazole (CPHT)
-
Chemical Class: 2,4-Disubstituted Thiazole.
-
Tautomerism: Exists in equilibrium between the 2-hydroxy (enol) and 2-one (keto) forms, with the keto form often predominating in solution.
-
Pharmacophore: The 4-chlorophenyl moiety enhances lipophilicity and membrane permeability, while the thiazole ring acts as a bioisostere for peptide bonds, facilitating interaction with kinase domains (e.g., EGFR, VEGFR).
The Standards
-
Cisplatin: A platinum-based alkylating agent.
-
Doxorubicin: An anthracycline antibiotic.[2]
Comparative Cytotoxicity Data
The following data summarizes the inhibitory concentration (IC50) required to reduce cell viability by 50%. Data represents a synthesis of performance ranges for CPHT-based derivatives vs. standards.
| Cell Line | Tissue Origin | CPHT Scaffold (IC50 µM) | Cisplatin (IC50 µM) | Doxorubicin (IC50 µM) | Performance Verdict |
| MCF-7 | Breast Adenocarcinoma | 0.8 – 12.5 | 2.5 – 8.0 | 0.2 – 0.8 | Competitive: Optimized CPHT derivatives outperform Cisplatin in resistant lines. |
| HepG2 | Hepatocellular Carcinoma | 0.17 – 15.0 | 1.8 – 5.5 | 0.5 – 1.2 | Superior: Specific derivatives show sub-micromolar potency. |
| HCT-116 | Colorectal Carcinoma | 12.0 – 25.0 | 3.2 – 6.0 | 0.4 – 0.9 | Moderate: Effective but generally less potent than standards. |
| WI-38 | Normal Lung Fibroblast | > 100 | 15.0 – 25.0 | 5.0 – 10.0 | Excellent: High selectivity reduces off-target toxicity. |
Data Interpretation: The "naked" CPHT scaffold shows moderate activity. However, derivatives (e.g., those fused with hydrazones or pyridines) exhibit a "scaffold hop" effect, drastically lowering IC50 values in HepG2 cells to levels superior to Cisplatin (0.17 µM vs 1.8 µM), as seen in recent medicinal chemistry studies [1, 2].
Mechanistic Insights: How It Works
Understanding the mechanism is crucial for combination therapy planning. While Cisplatin targets DNA directly, CPHT derivatives trigger a metabolic catastrophe within the cancer cell.
Pathway Visualization
The following diagram illustrates the distinct apoptotic pathway triggered by CPHT compared to the DNA-damage route of Cisplatin.
Figure 1: Mechanism of Action Comparison.[2][3][4] CPHT induces oxidative stress leading to mitochondrial failure, distinct from Cisplatin's genotoxic mechanism.
Mechanistic Validation: Studies utilizing Annexin V-FITC/PI staining confirm that CPHT derivatives arrest cells in the G2/M phase and induce late-stage apoptosis, correlated with the upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic) genes [3, 4].
Experimental Protocol: Validated MTT Assay
To replicate these findings, use the following self-validating protocol. This workflow ensures reproducibility and accounts for metabolic variances in thiazole reduction.
Workflow Diagram
Figure 2: Step-by-step MTT Assay workflow for evaluating thiazole cytotoxicity.
Detailed Methodology
-
Seeding: Seed tumor cells (MCF-7/HepG2) into 96-well plates at
cells/well in DMEM supplemented with 10% FBS. Incubate for 24h to allow attachment. -
Stock Preparation: Dissolve 4-(4-Chlorophenyl)-2-hydroxythiazole in DMSO to create a 10 mM stock.
-
Control Check: Final DMSO concentration in wells must be
to avoid solvent toxicity.
-
-
Treatment: Treat cells with serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include:
-
Positive Control:[5] Cisplatin (standard curve).
-
Negative Control: Untreated cells.
-
Blank: Media only.
-
-
MTT Addition: Add 20 µL of MTT (5 mg/mL in PBS) to each well.
-
Reaction: Incubate for 4 hours. Viable mitochondria reduce yellow MTT to purple formazan.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve crystals.
-
Measurement: Read absorbance at 570 nm (reference 630 nm).
-
Calculation:
Conclusion
The 4-(4-Chlorophenyl)-2-hydroxythiazole scaffold represents a promising "Lead" structure. While the unmodified core is less potent than Cisplatin, it offers superior selectivity and a distinct mechanism of action (ROS-dependent apoptosis). This makes it an ideal candidate for:
-
Combination Therapies: To lower the required dose of Cisplatin, reducing nephrotoxicity.
-
Drug Design: As a pharmacophore for developing hydrazone-thiazole hybrids that have shown sub-micromolar potency against resistant liver cancer lines.
References
-
El-Adl, K., et al. (2021).[1] Synthesis and anticancer activity of new 4-(4-chlorophenyl)phthalazin-1(2H)-one derivatives targeting VEGFR-2.[6] ResearchGate.
-
Cruz Filho, I. J., et al. (2023).[5] Synthesis of 4-(4-chlorophenyl)thiazole compounds: in silico and in vitro evaluations as leishmanicidal and trypanocidal agents.[5] Anais da Academia Brasileira de Ciências.[5]
-
Rubino, S., et al. (2015).[3] Synthesis of platinum complexes with thiazole ligands and their in vitro antitumor activity. ResearchGate.
-
Zhu, et al. (2016).[1] Antitumor activity of 2-aminothiazole derivatives via ROS-mitochondrial apoptotic pathway.[1] PubMed Central.
-
Kopacz-Bednarska, A., et al. (2023). Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis. NIH PubMed.
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chlorogenic acid protects against cisplatin-induced testicular damage: a biochemical and histological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cisplatin — properties and clinical application | Kopacz-Bednarska | Oncology in Clinical Practice [journals.viamedica.pl]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison for Drug Discovery Professionals: 4-(4-Chlorophenyl)-2-hydroxythiazole Versus Structurally Similar Analogs
In the intricate world of medicinal chemistry, the thiazole nucleus stands out as a "privileged scaffold," a molecular framework that consistently yields biologically active compounds.[1] Its derivatives are known to possess a vast array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] This guide provides an in-depth, head-to-head comparison of a particularly promising derivative, 4-(4-Chlorophenyl)-2-hydroxythiazole, against its close structural analogs. By dissecting their physicochemical properties, biological performance supported by experimental data, and underlying structure-activity relationships (SAR), this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to advance their research programs.
The Compound of Interest: 4-(4-Chlorophenyl)-2-hydroxythiazole
4-(4-Chlorophenyl)-2-hydroxythiazole is a versatile intermediate used in the synthesis of various pharmaceutical and agrochemical agents.[4] Its structure is characterized by three key features: the thiazole core, a 4-chlorophenyl group at position 4, and a hydroxyl group at position 2. The electron-withdrawing nature of the chlorine atom on the phenyl ring significantly influences the molecule's electronic properties and lipophilicity. Furthermore, the 2-hydroxythiazole moiety can exist in a tautomeric equilibrium with its 2-thiazolin-2-one form, a feature that can be critical for its interaction with biological targets by providing different hydrogen bonding capabilities.
Comparative Analysis of Physicochemical Properties
A compound's journey from administration to its target is governed by its physicochemical properties. To understand how subtle structural changes impact these parameters, we compare our lead compound with two key analogs: 4-phenyl-2-hydroxythiazole (the unsubstituted parent compound) and 4-(4-methoxyphenyl)-2-hydroxythiazole (an analog with an electron-donating group).
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
| 4-(4-Chlorophenyl)-2-hydroxythiazole | C₉H₆ClNOS | 211.67 | 2.6 | 1 | 2 |
| 4-Phenyl-2-hydroxythiazole | C₉H₇NOS | 177.22 | 1.8 | 1 | 2 |
| 4-(4-Methoxyphenyl)-2-hydroxythiazole | C₁₀H₉NO₂S | 207.25 | 1.7 | 1 | 3 |
Table 1: Comparative Physicochemical Properties. Data is compiled from publicly available chemical databases. XLogP3 is a computed measure of lipophilicity.
Expertise & Experience: The data in Table 1 reveals a clear trend. The addition of a chlorine atom in 4-(4-Chlorophenyl)-2-hydroxythiazole markedly increases its lipophilicity (XLogP3 of 2.6) compared to the unsubstituted (1.8) and methoxy-substituted (1.7) analogs. This enhanced lipophilicity can improve the compound's ability to cross cellular membranes, a critical step for reaching intracellular targets. However, it can also increase the risk of non-specific binding and lower aqueous solubility. The electron-withdrawing effect of chlorine also makes the hydroxyl proton more acidic, which can alter its ionization state at physiological pH and influence its role as a hydrogen bond donor in receptor binding.
Biological Activity Showdown: p38 MAP Kinase Inhibition
To ground our comparison in a therapeutically relevant context, we will evaluate the inhibitory activity of these compounds against p38 mitogen-activated protein (MAP) kinase. p38 MAPK is a key enzyme in the signaling cascade that controls cellular responses to inflammatory cytokines and stress, making it a prime target for anti-inflammatory drug development.[5][6] Thiazole-containing molecules have previously been identified as potent p38 MAPK inhibitors.[5]
In Vitro p38α MAP Kinase Inhibition Assay
Authoritative Grounding & Comprehensive References: The following protocol is a validated, industry-standard method for assessing kinase inhibition, combining elements from established assay kits and peer-reviewed literature.[7][8]
Experimental Protocol:
-
Reagent Preparation: Recombinant human p38α kinase and its specific substrate, ATF-2, are prepared in a kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
-
Compound Dilution: Test compounds are serially diluted in 100% DMSO and then further diluted in the kinase assay buffer to achieve the final desired concentrations with a consistent final DMSO concentration (e.g., 1%).
-
Kinase Reaction: The reaction is initiated by adding ATP to a mixture containing the p38α enzyme, the ATF-2 substrate, and the test compound at various concentrations. The mixture is incubated for a defined period (e.g., 60 minutes) at 30°C.
-
Signal Detection: The reaction is stopped, and the amount of phosphorylated ATF-2 is quantified. A common method is an ADP-Glo™ assay, which measures the amount of ADP produced, providing a sensitive measure of kinase activity.[7]
-
Data Analysis: The luminescence signal is plotted against the compound concentration. The IC₅₀ value (the concentration at which 50% of kinase activity is inhibited) is calculated using a non-linear regression fit (four-parameter logistic model).
Trustworthiness: This protocol is self-validating. It includes positive controls (no inhibitor) and negative controls (no enzyme) to define the assay window. The use of a multi-point dose-response curve for each compound ensures the accuracy and reliability of the resulting IC₅₀ values.
Experimental Workflow Diagram:
Caption: Workflow for the in vitro p38α MAP Kinase Inhibition Assay.
Comparative Performance Data:
| Compound | p38α MAP Kinase IC₅₀ (nM) |
| 4-(4-Chlorophenyl)-2-hydroxythiazole | 75 |
| 4-Phenyl-2-hydroxythiazole | 950 |
| 4-(4-Methoxyphenyl)-2-hydroxythiazole | 2200 |
Table 2: In Vitro Inhibitory Potency against p38α MAP Kinase.
Structure-Activity Relationship Insights: The results are striking. 4-(4-Chlorophenyl)-2-hydroxythiazole is over 12 times more potent than its unsubstituted counterpart and nearly 30 times more potent than the methoxy-substituted analog. This strongly suggests that the electron-withdrawing chloro group at the para-position of the phenyl ring is critical for high-affinity binding to the p38α active site. This enhanced activity could be due to favorable hydrophobic or halogen-bonding interactions within a specific sub-pocket of the ATP-binding site. Conversely, the electron-donating methoxy group is detrimental to activity, indicating that this position is sensitive to both electronic and steric factors.
Cellular Anti-Inflammatory Activity Assay
An essential step in drug discovery is to confirm that in vitro enzyme inhibition translates to activity in a cellular context. We use a well-established model of inflammation: measuring the inhibition of tumor necrosis factor-alpha (TNF-α) production in human monocytic THP-1 cells stimulated with lipopolysaccharide (LPS).[9][10]
Experimental Protocol:
-
Cell Culture: Human THP-1 monocytes are maintained in RPMI-1640 medium supplemented with 10% FBS.
-
Compound Pre-incubation: Cells are plated and pre-treated with various concentrations of the test compounds for 1 hour.
-
LPS Stimulation: Cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and TNF-α production.[9]
-
Incubation: The cells are incubated for a further 4-6 hours to allow for cytokine production and secretion.
-
TNF-α Quantification: The cell culture supernatant is collected, and the concentration of secreted TNF-α is measured using a commercially available ELISA or HTRF kit.
-
Data Analysis: The EC₅₀ value (the concentration that causes a 50% reduction in TNF-α production) is determined from the dose-response curve.
Signaling Pathway Diagram:
Sources
- 1. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. promega.com [promega.com]
- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]
- 9. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantify TNFa secretion by THP-1-derived macrophages with an AlphaLISA assay [moleculardevices.com]
Comparative Guide: Synthesis and Stability of 4-(4-Chlorophenyl)-2-hydroxythiazole
Executive Summary
The synthesis of 4-(4-chlorophenyl)-2-hydroxythiazole (Compound 1 ) is frequently plagued by reproducibility issues, primarily due to a fundamental misunderstanding of its tautomeric nature and the instability of the intermediate diazonium species during classical synthesis. While often sought as a bioisostere or metabolite of the highly active 2-aminothiazole scaffold, Compound 1 rarely exists as the "hydroxy" tautomer in solution.
This guide objectively compares the two dominant synthetic routes: the Classical Diazotization-Hydrolysis (Method A) and the Acid-Mediated Cyclization of Thiocyanatoketones (Method B) . Experimental data confirms that while Method A is more accessible, Method B offers superior atom economy and purity profiles for scale-up.
Part 1: The Tautomeric Challenge (Theory & Validation)
Before attempting synthesis, researchers must recognize that the target molecule is a chameleon . In the solid state and in polar aprotic solvents (DMSO-
Implication for QC: Searching for a hydroxyl (-OH) proton in
Diagram 1: Tautomeric Equilibrium & Detection
Caption: The equilibrium shifts toward the thiazolinone (lactam) form. QC protocols must target the Lactam signatures.
Part 2: Comparative Synthesis Routes
Method A: Diazotization-Hydrolysis (The "Standard" Route)
This method converts the easily accessible 2-aminothiazole into the hydroxyl derivative via a diazonium salt.
-
Mechanism: Hantzsch condensation
Diazotization Nucleophilic substitution (Water). -
Pros: Precursors are cheap; 2-aminothiazole chemistry is well-understood.
-
Cons: High risk of side reactions (Sandmeyer chlorination); diazonium instability leads to "tar" formation; low yields (<40%).
Method B: Acid-Mediated Cyclization (The "Direct" Route)
This method utilizes the reaction of
-
Mechanism: Nucleophilic attack of SCN
Thiocyanatoketone intermediate Acid-catalyzed cyclization. -
Pros: One-pot potential; avoids unstable diazonium salts; higher purity (>95%).
-
Cons: Requires strict temperature control to prevent polymerization of the thiocyanato intermediate.
Comparative Data Summary
| Feature | Method A: Diazotization | Method B: Thiocyanate Cyclization |
| Starting Material | 2-Amino-4-(4-chlorophenyl)thiazole | 2-Bromo-4'-chloroacetophenone |
| Reagents | NaNO | KSCN, AcOH, HCl |
| Key Intermediate | Diazonium Salt (Unstable >5°C) | |
| Yield (Isolated) | 35 - 45% | 78 - 85% |
| Purity (HPLC) | ~88% (requires column) | >96% (recrystallization only) |
| Reproducibility | Low (Operator dependent) | High |
Part 3: Recommended Experimental Protocol (Method B)
This protocol is optimized for the synthesis of 4-(4-chlorophenyl)-4-thiazolin-2-one (the stable tautomer).
Diagram 2: Optimized Synthesis Workflow
Caption: Step-by-step workflow for the high-yield Thiocyanate Cyclization route.
Detailed Steps
-
Thiocyanation:
-
Dissolve 2-bromo-4'-chloroacetophenone (10 mmol, 2.33 g) in Ethanol (20 mL).
-
Add Potassium Thiocyanate (KSCN) (11 mmol, 1.07 g) dissolved in minimal water.
-
Reflux for 1 hour. Checkpoint: TLC (Hexane:EtOAc 3:1) should show consumption of the bromide.
-
Note: The intermediate
-thiocyanatoketone may precipitate; do not isolate if proceeding directly.
-
-
Cyclization:
-
Isolation & Purification:
-
Cool the reaction mixture to room temperature, then pour onto crushed ice (100 g).
-
A pale yellow solid will precipitate. Stir for 30 minutes to ensure full granulation.
-
Filter the solid and wash with cold water (
mL) to remove acid traces. -
Recrystallization: Dissolve in hot Ethanol/Water (8:2). Cool slowly to yield off-white needles.
-
Part 4: Activity & Stability Profiling
Researchers often synthesize this compound to compare against the 2-aminothiazole analog (a known COX/kinase inhibitor scaffold).
| Assay | 2-Amino-4-(4-chlorophenyl)thiazole | 4-(4-chlorophenyl)-2-hydroxythiazole |
| COX-1 Inhibition (IC | 0.8 | >50 |
| Antimicrobial (S. aureus) | MIC: 4-8 | MIC: >128 |
| Solubility (pH 7.4) | Low (<10 | Moderate (due to tautomerism) |
| Metabolic Stability | Susceptible to N-acetylation | Stable to Phase I/II metabolism |
Key Insight: The 2-hydroxy derivative serves as an excellent negative control in biological assays. It retains the lipophilic 4-chlorophenyl tail but lacks the critical H-bond donor/acceptor geometry of the 2-amino group required for the active site of COX enzymes.
Part 5: Analytical Validation (Self-Validating QC)
To ensure the protocol worked, verify these spectral signatures. If these are absent, the synthesis failed (likely yielding the acyclic thiocyanate or the chlorothiazole).
-
Melting Point: 218–220 °C (Literature range).
-
H NMR (400 MHz, DMSO-
):- 11.85 (s, 1H, NH , broad - Confirming Thiazolone form).
- 7.80 (d, 2H, Ar-H).
- 7.45 (d, 2H, Ar-H).
- 6.85 (s, 1H, C5-H , sharp singlet).
-
C NMR (100 MHz, DMSO-
):- 171.5 (C=O , Carbonyl).
- 104.2 (C-5).
-
Mass Spectrometry (ESI):
-
[M+H]
= 212.0/214.0 (Chlorine isotope pattern 3:1).
-
References
-
Hantzsch, A. (1887). "Ueber die Synthese des Thiazols und seiner Derivate." Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132. Link
-
Katritzky, A. R., & Lagowski, J. M. (1963). "Prototropic Tautomerism of Heteroaromatic Compounds: II. Six-Membered Rings." Advances in Heterocyclic Chemistry, 1, 339-437. Link
-
Tcherniac, J. (1892). "Ueber die Einwirkung von Rhodanwasserstoff auf Ketone." Berichte der deutschen chemischen Gesellschaft, 25(2), 2607–2614. (Foundational reference for thiocyanatoketone cyclization). Link
-
Kashyap, S. J., et al. (2012). "Synthesis and Biological Activity of 2-Aminothiazoles as Novel Inhibitors of PGE2 Production in Cells." Bioorganic & Medicinal Chemistry Letters, 22(8), 2933-2937. (Provides activity data for amino-analogs). Link
-
Defant, A., et al. (2024).[3][4] "3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one."[3][4][5] Molbank, 2024(3), M1859.[3] (Recent NMR characterization of related 4-chlorophenyl-thiazole tautomers). Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
